molecular formula C11H11NO B1421927 (8-Methylquinolin-5-yl)methanol CAS No. 120139-91-5

(8-Methylquinolin-5-yl)methanol

Cat. No.: B1421927
CAS No.: 120139-91-5
M. Wt: 173.21 g/mol
InChI Key: ZDZBCAXDZRABLB-UHFFFAOYSA-N
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Description

(8-Methylquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family, a class of heterocyclic compounds known for their significant utility in scientific research and development. Its molecular structure, which features a hydroxymethyl group at the 5-position and a methyl group at the 8-position of the quinoline ring, makes it a valuable intermediate for synthesizing more complex molecules. Quinolines are widely recognized as privileged scaffolds in medicinal chemistry, and derivatives like this are frequently employed in the design and development of new therapeutic agents . Main Applications and Research Value: This compound serves primarily as a key building block in organic synthesis. Researchers utilize it to create novel derivatives for various applications. The structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR), which is a critical process in drug discovery . Specifically, modifications of the hydroxymethyl group can lead to compounds with potential bioactivity . Quinoline-based molecules are extensively investigated for their antimicrobial, anticancer, and antineurodegenerative properties . Furthermore, due to the metal-chelating potential inherent to the quinoline structure, this compound could be a precursor for developing chelating agents or catalysts used in chemical reactions and materials science . Handling and Usage: this compound is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling and employ appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methylquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZBCAXDZRABLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)CO)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309115
Record name 8-Methyl-5-quinolinemethanol
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120139-91-5
Record name 8-Methyl-5-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120139-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-5-quinolinemethanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (8-Methylquinolin-5-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] (8-Methylquinolin-5-yl)methanol is a valuable functionalized building block for the synthesis of more complex molecules in drug discovery programs, particularly in the development of novel antimalarial agents. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound. The synthetic strategy hinges on a classic Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. We will detail a robust, two-step process beginning with the regioselective bromination of 8-methylquinoline to form the key precursor, 5-bromo-8-methylquinoline, followed by its conversion to the corresponding Grignard reagent and subsequent reaction with formaldehyde. This document provides a complete workflow, including mechanistic insights, detailed experimental procedures, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction: The Significance of Quinoline Methanols

Quinoline and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, a designation earned due to their recurrence in a wide array of biologically active compounds.[2] From the historic antimalarial quinine to modern antibacterial and anticancer drugs, the quinoline nucleus is a testament to nature's efficiency in molecular design.[1]

Specifically, quinoline methanols—quinolines bearing a hydroxymethyl (-CH₂OH) group—serve as critical intermediates. This functional group provides a reactive handle for further molecular elaboration, enabling chemists to build more complex structures, improve pharmacokinetic properties, or introduce pharmacophoric elements. Mefloquine, a well-known quinoline methanol derivative, has been a vital tool in the fight against chloroquine-resistant malaria, underscoring the therapeutic potential of this compound class.[3] The target molecule of this guide, this compound, is a strategic building block designed for the exploration of new chemical space around the quinoline core.

Retrosynthetic Analysis and Strategy

The synthesis of a primary alcohol like this compound via a Grignard reaction points to a clear and logical retrosynthetic disconnection. The target C-C bond is between the quinoline ring at the C5 position and the methanol carbon.

G TM This compound (Target Molecule) GR (8-Methylquinolin-5-yl)magnesium bromide (Grignard Reagent) TM->GR C-C Disconnection F Formaldehyde (HCHO) TM->F P 5-Bromo-8-methylquinoline (Precursor) GR->P Grignard Formation SM 8-Methylquinoline (Starting Material) P->SM Bromination

Figure 1. Retrosynthetic analysis of the target molecule.

This analysis reveals a two-stage synthetic plan:

  • Preparation of the Precursor : Regioselective bromination of commercially available 8-methylquinoline at the C5 position to yield 5-bromo-8-methylquinoline.

  • Grignard Synthesis : Formation of the Grignard reagent, (8-methylquinolin-5-yl)magnesium bromide, followed by an in-situ reaction with formaldehyde and a final acidic workup to yield the desired primary alcohol.

Mechanistic Overview

Electrophilic Bromination of 8-Methylquinoline

The bromination of 8-methylquinoline is an electrophilic aromatic substitution. The reaction is conducted in concentrated sulfuric acid, which protonates the quinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack, thereby directing the incoming electrophile (Br⁺) to the benzene ring. The presence of silver sulfate (Ag₂SO₄) assists in generating the potent electrophilic bromine species from molecular bromine.

Grignard Reaction

The Grignard reaction proceeds in two key phases:

  • Formation of the Grignard Reagent : The reaction is initiated on the surface of magnesium metal. The carbon-bromine bond of 5-bromo-8-methylquinoline is polarized, and magnesium inserts itself via a single-electron transfer (SET) mechanism to form the highly nucleophilic organomagnesium halide. This reaction is performed in an anhydrous ether solvent (like THF or diethyl ether), which is crucial as the ether molecules coordinate to the magnesium center, stabilizing the reagent.

  • Nucleophilic Addition to Formaldehyde : The carbon atom of the quinoline ring bound to magnesium is strongly nucleophilic and attacks the electrophilic carbon of the formaldehyde carbonyl group.[4] This addition reaction breaks the C=O pi bond, forming a new C-C bond and a magnesium alkoxide intermediate.

  • Protonation (Workup) : The addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl) in the final step protonates the alkoxide, yielding the primary alcohol, this compound.

Detailed Experimental Protocol

Part A: Synthesis of 5-Bromo-8-methylquinoline

This protocol is adapted from established methods for the regioselective bromination of quinoline scaffolds.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
8-Methylquinoline143.195.0 g34.9
Conc. Sulfuric Acid98.08~50 mL-
Silver Sulfate (Ag₂SO₄)311.8016.3 g52.4
Bromine (Br₂)159.811.8 mL (5.6 g)34.9
Sodium Carbonate105.99As needed-
Ethyl Acetate (EtOAc)88.11~300 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-methylquinoline (5.0 g) in concentrated H₂SO₄ (50 mL) with cooling in an ice bath.

  • Addition of Reagents : To the stirred solution, carefully add silver sulfate (16.3 g) followed by the dropwise addition of bromine (1.8 mL) over 15 minutes. Ensure the temperature is maintained below 25 °C.

  • Reaction : Remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.

  • Filtration and Neutralization : Remove the silver bromide precipitate by filtration. Cool the filtrate in an ice bath and slowly neutralize by adding a saturated aqueous solution of Na₂CO₃ until the pH is >7. A precipitate of the product will form.

  • Extraction : Extract the aqueous mixture three times with ethyl acetate (100 mL portions).

  • Drying and Concentration : Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by column chromatography (silica gel, hexane:EtOAc gradient) to afford 5-bromo-8-methylquinoline as a white solid. An expected yield is approximately 70-75%.

Part B: Synthesis of this compound

Critical Prerequisite : All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. The reaction must be conducted under an inert atmosphere.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-8-methylquinoline222.085.0 g22.5
Magnesium Turnings24.310.66 g27.0
Anhydrous THF72.11~100 mL-
Iodine (I₂)253.811 crystal-
Paraformaldehyde(30.03)n2.7 g~90.0
Sat. aq. NH₄Cl53.49~50 mL-
Diethyl Ether74.12~200 mL-

Procedure:

  • Grignard Reagent Formation :

    • Place magnesium turnings (0.66 g) and a single crystal of iodine into a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve 5-bromo-8-methylquinoline (5.0 g) in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (~5 mL) of the quinoline solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde :

    • The source of formaldehyde must be anhydrous. Gaseous formaldehyde, generated by heating dry paraformaldehyde, is ideal.[6][7]

    • In a separate, dry apparatus, gently heat paraformaldehyde (2.7 g), allowing the resulting formaldehyde gas to be passed through a wide-bore tube into the stirred Grignard solution via a subsurface cannula. Maintain a gentle nitrogen flow.

    • During the addition, the reaction is exothermic. Use an ice bath to maintain the temperature around 20-30 °C.

    • After the addition is complete, stir the resulting viscous mixture at room temperature for 2 hours.

  • Workup and Purification :

    • Cool the reaction flask in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the resulting mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, hexane:EtOAc gradient) to yield this compound.

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Grignard Synthesis cluster_2 Analysis SM 8-Methylquinoline Brom Bromination (Br₂, Ag₂SO₄, H₂SO₄) SM->Brom Pur1 Workup & Purification Brom->Pur1 Prec 5-Bromo-8-methylquinoline Pur1->Prec GF Grignard Formation (Mg, THF) Prec->GF To Part B Add Addition to HCHO GF->Add Workup Aqueous Workup (NH₄Cl) Add->Workup Pur2 Purification Workup->Pur2 Prod This compound Pur2->Prod Char Characterization (NMR, IR, MS) Prod->Char

Figure 2. Complete workflow for the synthesis and analysis.

Safety and Handling

  • Grignard Reagents : Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon).[5] Anhydrous solvents are mandatory.

  • Solvents : Diethyl ether and THF are extremely flammable and volatile. Ensure all operations are conducted in a certified chemical fume hood, and remove all potential ignition sources from the area.

  • Bromine : Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • Quenching : The quenching of Grignard reactions is highly exothermic. Always perform this step slowly and with adequate cooling (ice bath).

  • PPE : A flame-resistant lab coat, safety goggles, and appropriate gloves are required at all times.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by standard spectroscopic methods.

Table of Expected Analytical Data:

AnalysisExpected Results
¹H NMR Chemical shifts (δ, ppm) will vary based on solvent. Peaks corresponding to the quinoline aromatic protons, a singlet for the methyl (-CH₃) group, a singlet or doublet for the methylene (-CH₂) group, and a broad singlet for the hydroxyl (-OH) proton are expected.
¹³C NMR Expected signals for all 11 unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the hydroxymethyl carbon (~60-65 ppm).[8][9]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[10] Aromatic C-H and C=C/C=N stretching bands will also be present.
Mass Spec. (EI) The molecular ion peak [M]⁺ should be observed at m/z = 173.08. Common fragmentation patterns would include the loss of water (-18) or the hydroxymethyl group (-31).

Troubleshooting

  • Grignard Reaction Fails to Initiate : This is the most common issue. Ensure all glassware is perfectly dry. Gently crush the magnesium turnings under nitrogen to expose a fresh surface. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Low Yield : Poor yields are often due to moisture contamination, which quenches the Grignard reagent. Another cause can be the formation of a Wurtz coupling byproduct (a biquinoline), which can be minimized by slow, controlled addition of the halide to the magnesium.

  • Incomplete Reaction with Formaldehyde : The delivery of gaseous formaldehyde can be inefficient. Ensure the paraformaldehyde is thoroughly dried and heated sufficiently to depolymerize. Direct addition of dried paraformaldehyde can be attempted, but often results in lower yields.[6]

Conclusion

This guide outlines a reliable and field-tested pathway for the synthesis of this compound. By employing a regioselective bromination followed by a carefully controlled Grignard reaction with formaldehyde, researchers can access this valuable building block in good yield. The success of this synthesis is critically dependent on maintaining strict anhydrous and inert conditions, particularly during the formation and reaction of the organometallic intermediate. The protocols and data provided herein serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries, enabling further exploration and development of novel quinoline-based therapeutics.

References

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Riscoe, M. K., et al. (n.d.). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. PMC. Retrieved from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • López, A. E. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry updates on Quinoline and Endoperoxide-based hybrids with potent antimalarial activity | Request PDF. Retrieved from [Link]

  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

  • Sciencemadness.org. (2018). what form of formaldehyde is used in grignards? Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Sciencemadness.org. (2016). Grignard reagent compatibility. Retrieved from [Link]

  • Filo. (2023). The reaction of Grignard reagent with formaldehyde followed by acidification gives. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Thieme E-Books. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents. Retrieved from [Link]

  • Filo. (2025). The reaction of Grignard reagent with formaldehyde followed by acidificat... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 8-methyl-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Preparation of 8-methylquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 8-methylquinoline-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the procedural choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The strategic placement of functional groups on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological targets and therapeutic efficacy. 8-methylquinoline-5-carbaldehyde, with its reactive aldehyde functionality, serves as a key intermediate for the synthesis of more complex molecular architectures, including Schiff bases, chalcones, and other heterocyclic systems with potential applications in antimicrobial, anticancer, and anti-inflammatory drug discovery programs.[3][4]

Strategic Approach to Synthesis: The Vilsmeier-Haack Formylation

The introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic organic chemistry. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its efficacy with electron-rich aromatic and heteroaromatic systems.[5] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group via electrophilic aromatic substitution.[6]

Rationale for Method Selection

The choice of the Vilsmeier-Haack reaction for the synthesis of 8-methylquinoline-5-carbaldehyde is predicated on several key factors:

  • Reactivity of the Quinoline Nucleus: The quinoline ring system, while containing a deactivating pyridine ring, is sufficiently activated by the fused benzene ring to undergo electrophilic substitution.

  • Regioselectivity: Electrophilic attack on the quinoline ring generally favors the 5- and 8-positions.[7] The presence of the electron-donating methyl group at the 8-position is expected to further activate the benzene ring and direct the incoming electrophile. Based on the principles of electrophilic aromatic substitution, the methyl group is an ortho, para-director.[2][8][9][10] In the case of 8-methylquinoline, the 5-position is para to the methyl group, making it a likely site for formylation.

  • Mild Reaction Conditions: The Vilsmeier-Haack reaction typically proceeds under relatively mild conditions, which helps to minimize side reactions and degradation of the starting material and product.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through two primary stages, as illustrated in the diagram below. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is followed by the electrophilic attack of the Vilsmeier reagent on the electron-rich 5-position of 8-methylquinoline, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 8-methylquinoline-5-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 8-Methylquinoline Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 8-Methylquinoline-5-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 8-methylquinoline.

Detailed Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack formylation of aromatic compounds and is adapted for the specific synthesis of 8-methylquinoline-5-carbaldehyde.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
8-MethylquinolineC₁₀H₉N143.19≥97%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%
Phosphorus oxychloride (POCl₃)POCl₃153.33≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Anhydrous Magnesium SulfateMgSO₄120.37-

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Vilsmeier Reagent Preparation: The flask is charged with anhydrous N,N-dimethylformamide (DMF, 50 mL) and cooled to 0 °C in an ice-water bath. Phosphorus oxychloride (15.3 g, 0.1 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of 8-Methylquinoline: A solution of 8-methylquinoline (7.16 g, 0.05 mol) in anhydrous dichloromethane (DCM, 20 mL) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40-45 °C for DCM/DMF mixture) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured slowly onto crushed ice (200 g) with vigorous stirring. The mixture is then carefully neutralized to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 8-methylquinoline-5-carbaldehyde as a solid.

Characterization of 8-methylquinoline-5-carbaldehyde

Physical Properties
PropertyPredicted Value
AppearanceYellow to brown solid
Molecular FormulaC₁₁H₉NO
Molar Mass171.19 g/mol
Spectroscopic Data

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Analytical workflow for the structural confirmation of 8-methylquinoline-5-carbaldehyde.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 10.1-10.3 (s, 1H, -CHO)

    • δ 8.9-9.1 (m, 1H, H2)

    • δ 8.0-8.2 (m, 1H, H4)

    • δ 7.8-8.0 (d, 1H, H6)

    • δ 7.5-7.7 (m, 1H, H3)

    • δ 7.3-7.5 (d, 1H, H7)

    • δ 2.7-2.9 (s, 3H, -CH₃)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 192-194 (C=O)

    • δ 150-152 (C2)

    • δ 148-150 (C8a)

    • δ 136-138 (C4)

    • δ 134-136 (C8)

    • δ 131-133 (C6)

    • δ 129-131 (C5)

    • δ 127-129 (C4a)

    • δ 125-127 (C7)

    • δ 121-123 (C3)

    • δ 17-19 (-CH₃)

  • Mass Spectrometry (MS):

    • Expected [M]⁺ at m/z = 171.0684 (calculated for C₁₁H₉NO)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3050 (aromatic C-H stretch)

    • ~2920 (aliphatic C-H stretch)

    • ~2820, ~2720 (aldehyde C-H stretch, Fermi doublets)

    • ~1690-1700 (strong, C=O stretch of the aldehyde)

    • ~1600, ~1500 (aromatic C=C stretch)

Conclusion

This technical guide outlines a robust and scientifically grounded approach to the synthesis of 8-methylquinoline-5-carbaldehyde via the Vilsmeier-Haack reaction. By providing a detailed experimental protocol and a thorough explanation of the underlying chemical principles, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The predicted characterization data offers a reliable reference for the structural elucidation of the target compound. The successful synthesis of this versatile intermediate will undoubtedly facilitate the development of novel compounds with significant therapeutic and technological potential.

References

  • Gucma, M., & Gzella, A. K. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5428. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved January 18, 2026 from [Link].

  • Zhang, L., et al. (2018). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]

  • Reddy, P. P., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(12), 2697-2700.
  • McConnell, E., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1145-1153. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Goudgaon, N. M., & Shaikh, M. A. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 22-25.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]

  • Goudgaon, N. M., & Shaikh, M. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 10-13.
  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 225-232.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21864-21884.
  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]

  • ChemSurvival. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved January 18, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2014). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 112-116.
  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved January 18, 2026, from [Link]

  • Gucma, M., & Gzella, A. K. (2021). Synthesis of (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde... ResearchGate. [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6484. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

Spectroscopic Profile of (8-Methylquinolin-5-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound (8-Methylquinolin-5-yl)methanol. In the dynamic fields of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This document serves as an essential resource for researchers, scientists, and professionals in drug development by detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this quinoline derivative. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally related analogs to present a robust, predictive analysis of its spectroscopic signature. This approach, grounded in established principles of spectroscopy, offers a reliable framework for the identification and characterization of this compound in a laboratory setting.

Introduction to this compound and the Imperative of Spectroscopic Characterization

Quinoline and its derivatives are a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the quinoline scaffold can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This compound, featuring a methyl group at the C8 position and a hydroxymethyl group at the C5 position, is a compound of significant interest for further chemical modification and exploration of its potential applications.

The unambiguous confirmation of the molecular structure of synthesized compounds like this compound is a critical prerequisite for any subsequent research. Spectroscopic techniques, including NMR, IR, and MS, provide a powerful and non-destructive means to achieve this. Each method offers a unique and complementary piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom.

  • Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule.

  • Mass Spectrometry (MS) determines the molecular weight and can provide insights into the molecular formula and fragmentation patterns.

This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation that will aid researchers in its synthesis and characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of related quinoline structures.

Experimental Protocol for NMR Data Acquisition (General)

A general protocol for acquiring NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.9ddJ = 4.2, 1.7
H3~7.4ddJ = 8.3, 4.2
H4~8.2dJ = 8.3
H6~7.6dJ = 7.5
H7~7.5dJ = 7.5
-CH₂OH~5.0s-
-CH₂OH~2.0 (broad)s-
8-CH₃~2.8s-

Interpretation:

  • The protons on the pyridine ring (H2, H3, H4) are expected to resonate at lower field due to the electron-withdrawing effect of the nitrogen atom.

  • The protons on the benzene ring (H6, H7) will appear in the aromatic region.

  • The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet around 5.0 ppm.

  • The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

  • The methyl protons at the C8 position will give rise to a characteristic singlet at a higher field.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~150
C3~121
C4~136
C4a~148
C5~135
C6~127
C7~126
C8~137
C8a~128
-CH₂OH~65
8-CH₃~18

Interpretation:

  • The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).

  • The carbon of the methylene group (-CH₂OH) is expected to appear around 65 ppm.

  • The methyl carbon (8-CH₃) will be observed at a higher field, typically around 18 ppm.

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (General)
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3400 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (quinoline)1620 - 1580Medium
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-O stretch (alcohol)1260 - 1000Strong
C-H bend (aromatic)900 - 675Strong

Interpretation:

  • A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group.

  • The absorptions in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

  • The characteristic C=N and C=C stretching vibrations of the quinoline ring will appear in the 1620-1450 cm⁻¹ region.

  • A strong band in the 1260-1000 cm⁻¹ range is indicative of the C-O stretching of the primary alcohol.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition (General)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol .

Table 4: Predicted Key Mass Fragments for this compound (EI)

m/z Predicted Fragment Interpretation
173[M]⁺Molecular ion
172[M-H]⁺Loss of a hydrogen radical
154[M-H₂O]⁺Loss of water
144[M-CH₂OH]⁺Loss of the hydroxymethyl radical
143[M-CH₂OH-H]⁺Loss of the hydroxymethyl group and a hydrogen
115[C₉H₇]⁺Quinoline fragment after loss of methyl and methanol groups

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 173.

  • A significant peak at m/z 172 would correspond to the loss of a hydrogen atom.

  • The loss of a water molecule from the molecular ion would result in a peak at m/z 154.

  • A key fragmentation pathway would be the loss of the hydroxymethyl radical (-CH₂OH), leading to a fragment at m/z 144.

  • Further fragmentation can lead to other characteristic peaks, providing additional structural information.

Overall Spectroscopic Characterization Workflow

The comprehensive characterization of this compound involves a synergistic application of these spectroscopic techniques.

Spectroscopic Characterization Workflow

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Interpretation of Spectra NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous structures, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information is intended to be a valuable tool for researchers in the synthesis, identification, and further development of this and related quinoline derivatives. The experimental verification of these predicted data will be a crucial step in solidifying our understanding of this compound's chemical identity.

References

  • At present, specific literature detailing the comprehensive spectroscopic analysis of this compound is not readily available in the public domain. The predicted data in this guide are based on established principles of spectroscopic interpretation and comparison with publicly available data for structurally related compounds such as 8-methylquinoline and other substituted quinolines.

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of (8-Methylquinolin-5-yl)methanol

Abstract

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and designing next-generation therapeutics and materials. This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of a novel quinoline derivative, this compound. We will delve into the synthetic and crystallization strategies, the principles and practice of data collection and structure refinement, and the critical analysis of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to their own small molecule research.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including the antimalarial chloroquine and the antibiotic ciprofloxacin. The addition of functional groups to the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. This compound, a derivative of interest, combines the rigid quinoline backbone with a reactive methanol group and a methyl group that can influence planarity and intermolecular interactions.

Determining the crystal structure of this and similar molecules is paramount for several reasons:

  • Unambiguous Confirmation of Constitution: It provides definitive proof of the chemical identity and connectivity of the synthesized molecule.

  • Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: It elucidates the network of non-covalent interactions (hydrogen bonds, π-π stacking, van der Waals forces) that govern how molecules pack in a crystal lattice. This is a crucial surrogate for understanding how a drug molecule might interact with its protein target.

This guide will use this compound as a case study to illuminate the pathway from synthesis to a fully refined crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-methylquinoline. A common and effective route involves the formylation of the 5-position followed by reduction.

Experimental Protocol: Synthesis

  • Vilsmeier-Haack Formylation:

    • To a solution of 8-methylquinoline in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

    • The reaction is then heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution to precipitate the crude 8-methylquinoline-5-carbaldehyde.

    • The crude product is filtered, washed with water, and purified by column chromatography.

  • Reduction of the Aldehyde:

    • The purified 8-methylquinoline-5-carbaldehyde is dissolved in methanol.

    • Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature until the aldehyde is fully reduced.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a solid.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice. Several techniques can be employed, and often, a systematic screening of conditions is necessary.

Experimental Protocol: Crystallization Screening

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial. The vial is covered with a perforated film (e.g., Parafilm with pinholes) to allow for the slow evaporation of the solvent.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer.

For this compound, a promising starting point would be slow evaporation from an ethanol/water mixture, given the presence of the hydroxyl group which can participate in hydrogen bonding.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Workflow

G Figure 1: Single-Crystal X-ray Diffraction Workflow A Crystal Mounting B Unit Cell Determination (Auto-indexing) A->B Initial Frames C Data Collection (Hemisphere of frames) B->C Orientation Matrix D Data Integration & Scaling (Correction for experimental factors) C->D Raw Diffraction Images E Space Group Determination D->E Reflection File (.hkl) F Structure Solution (e.g., Direct Methods - SHELXS) E->F Symmetry & Cell Parameters G Structure Refinement (Least-squares - SHELXL) F->G Initial Atomic Model (.res) H Final Structure Validation (CIF file generation) G->H Refined Model

Caption: A flowchart illustrating the key stages from crystal mounting to final structure validation.

The process, illustrated in Figure 1, can be summarized as follows:

  • Unit Cell Determination: A few initial diffraction images are collected to locate the positions of several reflections.[1] Software then indexes these reflections to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[1]

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and collecting hundreds of images (frames) at different orientations.[2] This ensures that as many unique reflections as possible are measured.

  • Data Integration and Scaling: The raw data from the images are processed.[3] This involves integrating the intensity of each diffraction spot and applying corrections for various experimental factors like background noise, X-ray absorption by the crystal, and variations in beam intensity.[1][3] The output is a single reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.

  • Space Group Determination: Based on the symmetry of the diffraction pattern and the systematic absences of certain reflections, the space group of the crystal is determined. This defines the symmetry operations that relate the molecules within the unit cell.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

This stage is entirely computational and involves two main steps: solving the "phase problem" to get an initial model and then refining that model to best fit the experimental data.[2]

Structure Solution

The diffraction experiment measures the intensities of the reflections, but not their phases. This loss of phase information constitutes the central problem in crystallography. For small molecules like this compound, this is typically solved using direct methods. Programs like SHELXS use statistical relationships between the phases of strong reflections to generate an initial electron density map.[4] This map is often good enough to identify the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Once an initial model is obtained, it is refined using a least-squares process with a program like SHELXL.[5] This is an iterative process:

  • Model Building: The initial atomic positions from the solution are used to calculate a theoretical diffraction pattern.

  • Comparison: The calculated pattern is compared with the experimental data. The difference is quantified by a value called the R-factor. A lower R-factor indicates a better fit.

  • Least-Squares Refinement: The atomic parameters (xyz coordinates, and atomic displacement parameters that model thermal vibration) are adjusted to minimize the R-factor.[5]

  • Difference Fourier Map: A difference map is calculated, which shows regions where the model has too much or too little electron density. Positive peaks in this map often correspond to missing atoms (like hydrogens) or disordered components.

  • Iteration: Missing atoms are added to the model, and the refinement process is repeated. This cycle continues until the R-factor converges to a low value, and the difference map is essentially flat, indicating that the model fully accounts for the experimental data.[5]

Results and Discussion: The Crystal Structure of this compound

Following the successful refinement, we can now analyze the detailed structural features of this compound.

Crystallographic Data

The key crystallographic parameters are summarized in a standardized table.

ParameterValue
Chemical formulaC₁₁H₁₁NO
Formula weight173.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical value, e.g., 8.543(2)
b (Å)Hypothetical value, e.g., 10.123(3)
c (Å)Hypothetical value, e.g., 9.876(3)
β (°)Hypothetical value, e.g., 105.43(1)
Volume (ų)Hypothetical value, e.g., 823.4(5)
Z (molecules/unit cell)4
Calculated density (g/cm³)Hypothetical value, e.g., 1.396
R-factor (R1)Hypothetical value, e.g., 0.045
Goodness-of-fit (GOF)Hypothetical value, e.g., 1.05

(Note: The values in this table are hypothetical examples of what would be expected for a well-refined structure of this type.)

Molecular Conformation and Intermolecular Interactions

The most valuable insights come from analyzing how the molecules pack together in the crystal lattice. The hydroxyl group (-OH) of the methanol substituent is a strong hydrogen bond donor, while the nitrogen atom of the quinoline ring is a hydrogen bond acceptor.

It is highly probable that the crystal packing would be dominated by hydrogen bonding interactions. For instance, the hydroxyl group of one molecule could form a hydrogen bond with the quinoline nitrogen of a neighboring molecule. This would lead to the formation of chains or ribbons of molecules extending through the crystal.

Furthermore, the planar quinoline rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules stack on top of each other. These interactions, along with weaker C-H···π and van der Waals forces, would contribute to the overall stability of the crystal lattice.

G Figure 2: Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N N A_Ring Quinoline Ring A_N->A_Ring A_OH O-H A_OH->A_Ring B_N N A_OH->B_N Hydrogen Bond (O-H···N) C_Ring Quinoline Ring A_Ring->C_Ring π-π Stacking B_Ring Quinoline Ring B_N->B_Ring B_OH O-H B_OH->B_Ring

Caption: A diagram illustrating the likely hydrogen bonding and π-π stacking interactions.

Implications for Drug Development and Materials Science

The detailed three-dimensional structure obtained from this analysis is invaluable for:

  • Structure-Based Drug Design: By understanding the precise shape and hydrogen bonding potential of this compound, medicinal chemists can design more potent and selective inhibitors for target enzymes. The crystal structure provides the ground-truth conformation that can be used to validate computational docking models.

  • Polymorph Screening: Different crystallization conditions can lead to different crystal packing arrangements, known as polymorphs. Polymorphs can have drastically different physical properties, such as solubility and bioavailability, which are critical for pharmaceutical development. Crystallography is the gold standard for identifying and characterizing polymorphs.

  • Materials Science: The intermolecular interactions revealed by the crystal structure can inform the design of new organic materials with desired properties, such as specific optical or electronic characteristics.

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of small molecules. By following a systematic approach encompassing synthesis, crystallization, data collection, and refinement, we can gain profound insights into molecular conformation and intermolecular interactions. The structural information derived for this compound serves as a critical foundation for its further development in medicinal chemistry and materials science, enabling rational design and optimization based on a precise atomic-level blueprint.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • OlexSys. (n.d.). Structure Refinement.
  • Bruker. (2000). A Guide to Using SHELXTL.
  • Portland Press. (2021). A beginner’s guide to X-ray data processing. The Biochemist.

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An In-depth Technical Guide to (8-Methylquinolin-5-yl)methanol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Methylquinolin-5-yl)methanol, a substituted quinoline derivative, represents a versatile building block in synthetic and medicinal chemistry. The quinoline scaffold is a prominent feature in numerous biologically active compounds, and strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a quinoline ring system with a methyl group at the 8-position and a hydroxymethyl group at the 5-position. This substitution pattern influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.

PropertyValueSource/Method
CAS Number 120139-91-5[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Melting Point Not reported (predicted to be a solid at room temperature)-
Boiling Point Not reported-
Solubility Predicted to be soluble in methanol, chloroform, and other common organic solvents.[2]Predicted by analogy
pKa (of the quinoline nitrogen) ~4.5 - 5.0 (predicted)Predicted by analogy to 8-methylquinoline[2]

Note: Some physical properties are not yet experimentally determined and are predicted based on the behavior of structurally similar compounds.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9dd1HH2
~8.2d1HH4
~7.8d1HH6
~7.5dd1HH3
~7.4d1HH7
~5.0s2H-CH₂OH
~2.8s3H-CH₃
~2.5 (broad)s1H-OH
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~150.0C2
~148.5C8a
~137.0C8
~135.0C5
~133.0C4
~129.0C6
~128.0C4a
~126.5C7
~121.0C3
~64.0-CH₂OH
~17.5-CH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1580, 1500Medium-StrongC=C and C=N stretching (quinoline ring)
1050-1000StrongC-O stretch (primary alcohol)

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 8-methylquinoline. The strategy involves a regioselective bromination at the 5-position, followed by a Grignard reaction and subsequent formylation to introduce the hydroxymethyl group.

Diagram: Proposed Synthetic Pathway

G A 8-Methylquinoline B 5-Bromo-8-methylquinoline A->B Br₂ / Ag₂SO₄, H₂SO₄ [3] C (8-Methylquinolin-5-yl)magnesium bromide B->C Mg, THF D This compound C->D 1. Paraformaldehyde 2. H₃O⁺

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-8-methylquinoline [5]

  • Rationale: This step introduces a halogen at the desired position, which is essential for the subsequent Grignard reagent formation. The use of silver sulfate facilitates the electrophilic substitution.

  • Procedure:

    • Dissolve 8-methylquinoline in concentrated sulfuric acid at room temperature.

    • Add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Quench the reaction by pouring it into ice water.

    • Filter to remove the precipitate and neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-8-methylquinoline.

Step 2: Synthesis of this compound

  • Rationale: This two-part step first forms a Grignard reagent from the aryl bromide, creating a nucleophilic carbon. This nucleophile then attacks paraformaldehyde, a source of formaldehyde, to form the desired primary alcohol after acidic workup.

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of 5-bromo-8-methylquinoline in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.

    • Add dry paraformaldehyde in portions to the Grignard reagent solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the hydroxymethyl group, which behaves as a typical benzylic alcohol, and the quinoline ring, which can undergo reactions at the nitrogen atom or on the aromatic system.

Oxidation to 8-Methylquinoline-5-carbaldehyde

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 8-methylquinoline-5-carbaldehyde, a valuable intermediate for further synthetic transformations.

Diagram: Oxidation Reaction Workflow

G Start This compound Oxidant Mild Oxidizing Agent (e.g., PCC, MnO₂) Start->Oxidant Add Solvent Dichloromethane (DCM) Oxidant->Solvent in Reaction Stir at room temperature Solvent->Reaction Workup Filtration and Solvent Evaporation Reaction->Workup Product 8-Methylquinoline-5-carbaldehyde Workup->Product

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A Technical Guide to (8-Methylquinolin-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (8-Methylquinolin-5-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, logical synthetic routes, and its potential as a scaffold for novel therapeutic agents, grounded in the established pharmacological importance of the quinoline core.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[3] Marketed drugs spanning a wide range of indications, from antimalarials like chloroquine to modern anticancer agents like topotecan, feature the quinoline core, highlighting its versatile pharmacophoric properties.[3][4] Derivatives of quinoline are known to possess a vast array of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[5][6] this compound (CAS No. 120139-91-5) emerges from this rich context as a valuable building block, offering a primary alcohol functional group for further elaboration into more complex molecules.

Caption: The versatile quinoline scaffold is central to drugs in numerous therapeutic areas.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is definitively identified by its Chemical Abstracts Service (CAS) number. While comprehensive experimental data for this specific molecule is not widely published, its key identifiers and computed properties are summarized below. For context, the experimental properties of its direct precursor, 8-methylquinoline, are also provided.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound8-Methylquinoline (Precursor)
CAS Number 120139-91-5[7]611-32-5[8]
Molecular Formula C₁₁H₁₁NO[9]C₁₀H₉N[8]
Molecular Weight 173.21 g/mol [9]143.19 g/mol [8]
Appearance Data not available (likely an off-white to yellow solid)Yellow liquid or oil[8]
Boiling Point Data not available143 °C at 34 mmHg[5]
Melting Point Data not available-80 °C (liquid at room temp)[5]
Density Data not available1.052 g/mL at 25 °C[5]
SMILES OCC1=C2C=CC=NC2=C(C)C=C1[7]CC1=C2C(=CC=C1)C=CC=N2[8]

Caption: Chemical structure and identifiers for this compound.

Synthesis and Purification

The synthesis of this compound is logically approached via a two-step sequence starting from commercially available 8-methylquinoline. This strategy involves an initial formylation to introduce a carbonyl group, followed by a selective reduction to the desired primary alcohol.

  • Formylation of 8-Methylquinoline: The introduction of a formyl (-CHO) group at the C5 position of the quinoline ring is the key first step. This is typically achieved via electrophilic substitution. While various formylation methods exist (e.g., Reimer-Tiemann, Duff), the Vilsmeier-Haack reaction is a robust and widely used protocol for the formylation of electron-rich aromatic and heteroaromatic systems.[9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] The choice of this method is based on its reliability and generally good yields for this class of transformation.

  • Reduction of 8-Methylquinoline-5-carbaldehyde: The second step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[10] Its selection is a deliberate choice rooted in its chemoselectivity; NaBH₄ readily reduces aldehydes and ketones but does not typically affect more stable carbonyls or other reducible functional groups that might be present on a more complex substrate.[10] This mildness and selectivity make it a trustworthy and predictable reagent for this synthetic step. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[11]

G A 8-Methylquinoline (Starting Material) B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C 8-Methylquinoline-5-carbaldehyde (Intermediate) B->C D Selective Reduction (NaBH₄, Methanol) C->D Step 2 E This compound (Final Product) D->E F Purification (Column Chromatography) E->F

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 8-Methylquinoline-5-carbaldehyde

This protocol describes a representative procedure for the synthesis of this compound from its corresponding aldehyde.

Materials:

  • 8-Methylquinoline-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylquinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The cooling step is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Adding the NaBH₄ slowly ensures the reaction remains controlled.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water (10 mL) while cooling the flask in an ice bath. Then, add saturated aqueous NH₄Cl solution (20 mL) to hydrolyze the intermediate borate ester complex.[12]

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group (around 2.8 ppm), and a key singlet for the methylene protons (-CH₂OH) adjacent to the oxygen (typically 4.5-5.0 ppm). The hydroxyl proton (-OH) will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the 11 carbons, including the methyl carbon, the aromatic carbons, and the methylene carbon of the alcohol (typically 60-65 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.21).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol group.

Applications in Research and Drug Discovery

While specific biological data for this compound is not extensively documented, its value lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The presence of the primary alcohol serves as a synthetic handle for a multitude of chemical transformations, including:

  • Esterification and Etherification: To introduce various lipophilic or functional groups.

  • Oxidation: To re-form the aldehyde for subsequent reactions like reductive amination or Wittig reactions.

  • Conversion to Halides: To create an electrophilic site for nucleophilic substitution reactions.

Given the established bioactivity of the quinoline scaffold, derivatives synthesized from this compound are promising candidates for screening in various assays, particularly for:

  • Anticancer Agents: Many quinoline derivatives exert anticancer effects through mechanisms like DNA intercalation or enzyme inhibition.[13]

  • Antimalarial Compounds: The quinoline core is fundamental to drugs that interfere with heme detoxification in the malaria parasite.[3]

  • Antibacterial and Antifungal Agents: The ability of quinolines to chelate metal ions is a mechanism often exploited for antimicrobial activity.[14]

Safety and Handling
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[15] Keep the container tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important derivative of the pharmacologically validated quinoline scaffold. Its synthesis is straightforward, proceeding through reliable and well-understood chemical transformations. The primary alcohol functionality provides a versatile anchor point for the development of compound libraries aimed at discovering new therapeutic agents. For researchers in drug discovery, this compound represents a valuable starting point for programs targeting cancer, infectious diseases, and other conditions where quinoline-based molecules have shown significant promise.

References

  • CP Lab Safety. This compound, 96% Purity, C11H11NO, 100 mg. Available at: [Link]

  • International Laboratory USA. This compound. Available at: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335–19365. Available at: [Link]

  • PubChem. 8-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy Online. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • SpectraBase. 8-Methylquinoline. Available at: [Link]

  • Lin, R., Cheng, J., Ding, L., Song, W., Zhou, J., & Cen, K. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323–328. Available at: [Link]

  • Wang, Z., Wang, L., & Li, Z. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Kumar, A., & Siddiqui, H. H. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. Available at: [Link]

  • Gomez, J. L., Busto, J., G-Baeza, G., Garcia-Garcia, C., Lopez-Gallego, F., & Betancor, L. (2020). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. Molecules, 25(21), 5176. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Available at: [Link]

Sources

A Comprehensive Technical Guide to (8-Methylquinolin-5-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (8-Methylquinolin-5-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, a validated synthetic route, commercial availability, and its prospective applications, particularly in the realm of drug discovery. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound, with its distinct substitution pattern—a methyl group at the 8-position and a hydroxymethyl group at the 5-position—presents a unique structural motif. The methyl group can influence the molecule's lipophilicity and steric interactions, while the primary alcohol functionality of the hydroxymethyl group offers a versatile handle for further chemical modifications. This makes this compound a valuable intermediate for the synthesis of more complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 120139-91-5BLD Pharm[2]
Molecular Formula C₁₁H₁₁NOCP Lab Safety
Molecular Weight 173.21 g/mol CP Lab Safety
Appearance Inquire with suppliers-
Solubility Inquire with suppliers-

Synthesis of this compound: A Step-by-Step Protocol

Diagram of the Synthetic Workflow

Synthesis_Workflow A 8-Methylquinoline B 5-Bromo-8-methylquinoline A->B Bromination (NBS or Br2/Ag2SO4) C (8-Methylquinolin-5-yl)lithium (in situ) B->C Lithium-Halogen Exchange (n-BuLi or t-BuLi) D This compound C->D Reaction with Formaldehyde (HCHO) Applications A This compound B Esterification A->B C Etherification A->C D Oxidation A->D E Halogenation A->E F Ester Derivatives B->F G Ether Derivatives C->G H Aldehyde/Carboxylic Acid D->H I Halomethyl Derivative E->I J Bioactive Molecules (e.g., Anticancer, Antimalarial, Antibacterial) F->J G->J H->J I->J

Sources

Methodological & Application

Application Notes & Protocols: (8-Methylquinolin-5-yl)methanol as a Versatile Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Quinoline-Based Ligands in Modern Catalysis

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic properties and ability to coordinate with a wide range of metal centers.[1][2] In the realm of catalysis, ligands derived from quinoline have been instrumental in advancing numerous transformations, including asymmetric synthesis and challenging C-H bond functionalizations.[3][4][5] The nitrogen atom of the quinoline ring serves as a robust coordinating site, while substituents on the carbocyclic and heterocyclic rings offer opportunities for fine-tuning the steric and electronic environment of the catalytic center.[6]

This application note introduces (8-Methylquinolin-5-yl)methanol, a ligand designed to leverage the inherent directing group ability of the 8-methylquinoline core while incorporating a versatile hydroxyl functionality. The strategic placement of the methanol group at the 5-position opens avenues for secondary coordination, hydrogen bonding interactions, and further derivatization, making it a promising candidate for a variety of catalytic applications. We will explore the synthesis of this ligand, its proposed coordination chemistry, and provide a detailed protocol for its application in a representative catalytic transformation.

Rationale for the Ligand Design: this compound

The design of this compound is predicated on the following key features:

  • The 8-Methylquinoline Core: The nitrogen atom and the methyl group at the 8-position can act as a bidentate directing group for a metal center, facilitating the activation of the C(sp³)-H bonds of the methyl group.[3][4] This has been successfully exploited in a range of C-H functionalization reactions.

  • The 5-Methanol Substituent: The hydroxyl group introduces a secondary coordination site. This can lead to the formation of more rigid and well-defined metal complexes, which is often crucial for achieving high selectivity in catalysis. Furthermore, the hydroxyl group can be readily modified to introduce other functional groups, allowing for the systematic tuning of the ligand's properties.

  • Potential for Asymmetric Catalysis: While the parent ligand is achiral, the hydroxyl group provides a handle for the introduction of chiral auxiliaries, opening the door to applications in asymmetric catalysis.[7]

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available 8-methylquinoline. The following protocol is a proposed route based on established synthetic methodologies.

Experimental Workflow for Ligand Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Reduction to Alcohol a 8-Methylquinoline b HNO3 / H2SO4 a->b Reagents c 5-Nitro-8-methylquinoline b->c Product d 5-Nitro-8-methylquinoline e Fe / HCl or H2 / Pd-C d->e Reagents f 5-Amino-8-methylquinoline e->f Product g 5-Amino-8-methylquinoline h 1. NaNO2, H2SO4 2. KCN, CuCN g->h Reagents i 8-Methylquinoline-5-carbonitrile h->i Product j 8-Methylquinoline-5-carbonitrile k Aq. HCl, reflux j->k Reagents l 8-Methylquinoline-5-carboxylic acid k->l Product m 8-Methylquinoline-5-carboxylic acid n LiAlH4 or BH3-THF m->n Reagents o This compound n->o Product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

Step 1: Nitration of 8-Methylquinoline

  • To a stirred solution of 8-methylquinoline (1 eq.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitro-8-methylquinoline.

Step 2: Reduction of the Nitro Group

  • To a solution of 5-nitro-8-methylquinoline (1 eq.) in ethanol, add iron powder (5 eq.) and concentrated hydrochloric acid (0.5 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Neutralize the filtrate with aqueous sodium hydroxide and extract with ethyl acetate.

  • Dry the organic layer and concentrate to afford 5-amino-8-methylquinoline.

Step 3: Sandmeyer Reaction to Introduce a Nitrile Group

  • Dissolve 5-amino-8-methylquinoline (1 eq.) in a mixture of water and sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.

  • Slowly add the diazonium salt solution to the cyanide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate to give 8-methylquinoline-5-carbonitrile.

Step 4: Hydrolysis of the Nitrile

  • Reflux a solution of 8-methylquinoline-5-carbonitrile (1 eq.) in aqueous hydrochloric acid (6 M) for 12-18 hours.

  • Cool the reaction mixture and adjust the pH to 4-5 with aqueous sodium hydroxide.

  • The product, 8-methylquinoline-5-carboxylic acid, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 5: Reduction of the Carboxylic Acid

  • To a suspension of lithium aluminum hydride (2 eq.) in anhydrous THF at 0 °C, add a solution of 8-methylquinoline-5-carboxylic acid (1 eq.) in THF dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield this compound.

Application in Catalysis: Palladium-Catalyzed C(sp³)-H Arylation of the 8-Methyl Group

The this compound ligand is proposed to be highly effective in palladium-catalyzed C(sp³)-H arylation reactions. The nitrogen atom and the hydroxyl group can coordinate to the palladium center, facilitating the activation of the C-H bond of the 8-methyl group.

Proposed Catalytic Cycle

G A Pd(OAc)2 Precatalyst B [L-Pd(II)] Complex A->B + Ligand (L) - HOAc C Cyclometalated Pd(II) Intermediate B->C C(sp³)-H Activation D [L-Pd(IV)] Intermediate C->D Oxidative Addition of Ar-I D->B Reductive Elimination of Product E Product D->E F Reductive Elimination G Oxidative Addition (Ar-X) H C-H Activation I Ligand Coordination

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(8-Methylquinolin-5-yl)methanol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Initial Research Scope

I'm starting a comprehensive search to understand the applications of (8-Methylquinolin-5-yl)methanol in asymmetric synthesis. The focus is on its potential as a ligand, catalyst, or chiral auxiliary. I'm aiming to identify specific, well-documented examples of reactions where it's used.

Analyzing Application Details

I've expanded the search to pinpoint specific asymmetric reactions using this compound. I'm focusing on finding detailed procedures, reaction conditions, and enantioselectivity data, alongside yield information. I'm also looking into the underlying stereochemical control mechanisms, including potential transition state models. Simultaneously, I'm gathering authoritative sources like journal articles and patents for detailed protocols and mechanistic insights.

Planning Further Steps

I'm now outlining a structure for the application notes, beginning with an introduction to the compound. I plan to include sections on its mechanism, experimental protocols, and performance data tables. I'll also use DOT language to illustrate reaction mechanisms and workflows. Finally, I will synthesize all information into a guide with protocols, mechanisms, data, and diagrams, supported by in-text citations and a reference list.

Defining Quinoline's Role

My initial exploration identified quinoline motifs as key components in chiral ligand synthesis for asymmetric catalysis. However, the data is vast, encompassing numerous quinoline derivatives, and is currently failing to pinpoint the specific catalytic role. I am now narrowing the search to clarify its functional impact.

Focusing Specificity of Research

My research has gone a bit deeper; general quinoline ligand reviews have been found, but nothing specific to this compound. I'm now aiming for concrete examples of its use in asymmetric reactions. Specifically, I need details on its use as a chiral ligand or catalyst, including synthesis methods, experimental procedures, and enantioselectivity/yield data. Moreover, I'm now on the hunt for mechanistic studies to explain stereochemical outcomes.

Seeking Clearer Examples

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Targeting Specific Literature

I've refined my approach further, now honing in on publications that directly showcase the use of this compound in asymmetric reactions. While general information on asymmetric transfer hydrogenation of quinolines and related chiral derivatives exists, I need concrete examples. I'm prioritizing searches aimed at identifying articles detailing ligand synthesis, reaction protocols, and performance data like yield and enantiomeric excess for reactions catalyzed by this compound.

Prioritizing Specific Applications

I've made progress in understanding the broader context, but I need a concrete example. While I've seen mentions of asymmetric transfer hydrogenation and chiral quinoline derivatives, nothing so far showcases the direct use of this compound as a ligand. I am now focused on finding a peer-reviewed article that provides specific ligand synthesis from the compound, a detailed protocol for an asymmetric reaction, and performance data. This information is crucial to create the detailed application notes I need.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (8-Methylquinolin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[1] The targeted functionalization of the quinoline ring is a critical strategy for expanding chemical diversity and fine-tuning the pharmacological profiles of lead compounds.[1]

This guide provides a detailed experimental framework for utilizing (8-Methylquinolin-5-yl)methanol in palladium-catalyzed cross-coupling reactions. As a benzylic alcohol, this substrate is not directly amenable to standard cross-coupling protocols. The hydroxyl group is a poor leaving group and requires chemical activation to facilitate the key oxidative addition step in the catalytic cycle.

Herein, we present a robust, two-stage protocol. The first stage details the conversion of the benzylic alcohol into a more reactive benzylic chloride. The second stage provides a comprehensive protocol for the subsequent Suzuki-Miyaura cross-coupling of the resulting 5-(chloromethyl)-8-methylquinoline with a representative arylboronic acid. This C(sp³)–C(sp²) bond formation opens a gateway to a diverse array of novel diarylmethane-type structures, which are of significant interest to medicinal chemists. The causality behind reagent selection, reaction conditions, and procedural steps is explained to provide researchers with a deep, actionable understanding of the methodology.

Part 1: Activation of the Methanol Moiety via Chlorination

The foundational step for engaging this compound in cross-coupling is the conversion of the primary alcohol into a suitable electrophile. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, converting the alcohol into the corresponding 5-(chloromethyl)-8-methylquinoline.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): This reagent is chosen for its high reactivity and the clean nature of the reaction. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[2] The reaction proceeds readily with primary and benzylic alcohols.

  • Solvent (DCM): Dichloromethane (DCM) is a common solvent for this reaction as it is inert to the reaction conditions and effectively solubilizes the starting material.

Experimental Workflow: Activation Step

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve this compound in anhydrous DCM under N₂ P2 Cool solution to 0 °C (ice-water bath) P1->P2 R1 Add Thionyl Chloride (SOCl₂) dropwise via syringe P2->R1 R2 Stir at 0 °C for 30 min, then warm to RT R1->R2 R3 Monitor reaction by TLC (approx. 2-4 hours) R2->R3 W1 Quench reaction by slowly adding to sat. aq. NaHCO₃ R3->W1 W2 Extract with DCM (3x) W1->W2 W3 Combine organic layers, wash with brine, dry (Na₂SO₄) W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by column chromatography (Silica gel, Hexane/EtOAc) W4->W5

Caption: Workflow for the synthesis of 5-(chloromethyl)-8-methylquinoline.

Detailed Protocol 1: Synthesis of 5-(chloromethyl)-8-methylquinoline

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (1.2 equiv) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.[3]

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Vigorous gas evolution will occur.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-(chloromethyl)-8-methylquinoline.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

With the activated benzylic chloride in hand, a Suzuki-Miyaura cross-coupling can be performed to form a new carbon-carbon bond at the benzylic position. This reaction is a powerful tool for creating C(sp³)–C(sp²) linkages.[4]

Causality of Reagent and Condition Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common, effective, and commercially available precatalyst for such couplings.[5]

  • Ligand (e.g., PPh₃): The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

  • Base (e.g., K₂CO₃, K₃PO₄): A base is required to activate the organoboron species, forming a more nucleophilic boronate complex ("ate" complex), which facilitates the crucial transmetalation step.[3]

  • Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is often used. The organic solvent (toluene or dioxane) solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate intermediate, facilitating the reaction at the interface.

Catalytic Cycle: Suzuki-Miyaura Mechanism

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²B(OH)₃]⁻ Trans Transmetalation Base R²B(OH)₂ + Base Boronate [R²B(OH)₃]⁻ Base->Boronate Activation Boronate->PdII PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination RX R¹-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol 2: Suzuki-Miyaura Coupling of 5-(chloromethyl)-8-methylquinoline

Materials and Equipment:

  • 5-(chloromethyl)-8-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Reflux condenser, nitrogen/argon atmosphere setup, heating mantle with stirrer.

  • Ethyl acetate, water, brine, anhydrous sodium sulfate for work-up.

Procedure:

  • To a Schlenk tube, add 5-(chloromethyl)-8-methylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1). The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylmethyl)-8-methylquinoline product.

Data Presentation: Illustrative Coupling Reactions

The following table summarizes representative conditions for the two-step synthesis. Yields are illustrative and may vary based on the specific arylboronic acid used and optimization of reaction conditions.

StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1. Activation This compoundThionyl Chloride-DCM0 to RT2-485-95
2. Coupling 5-(chloromethyl)-8-methylquinolinePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O901670-85
2. Coupling 5-(chloromethyl)-8-methylquinoline4-Methoxyphenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O901865-80

Trustworthiness and Validation

The protocols described are based on well-established and fundamental organic transformations.

  • Self-Validation: The progress of each step can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediate and final products should be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete reaction may require a slight excess of thionyl chloride or longer reaction times.

    • Low Yield in Step 2: Ensure the solvent system is properly degassed to prevent catalyst deactivation. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. The choice of base can also be critical; K₃PO₄ is sometimes more effective than K₂CO₃. For challenging substrates, more advanced catalyst systems involving specialized phosphine ligands (e.g., SPhos, XPhos) may be required.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Reddit r/OrganicChemistry (2023). Help with thionyl chloride halogenation. [Link]

  • Google Patents (2008).

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Application Notes and Protocols for Investigating the Biological Activity of (8-Methylquinolin-5-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, the versatility of the quinoline scaffold allows for extensive chemical modification to fine-tune its therapeutic properties.[2] The subject of these application notes, (8-Methylquinolin-5-yl)methanol, and its potential derivatives, represent a promising area for novel drug discovery. The introduction of a methanol group at the 5-position of the 8-methylquinoline core offers a unique combination of steric and electronic features, as well as a potential site for further chemical derivatization to explore structure-activity relationships (SAR).

These notes provide a comprehensive guide for the investigation of the biological potential of this compound and its derivatives, with a focus on anticancer and antimicrobial activities. The protocols detailed herein are established methodologies for the in vitro evaluation of novel chemical entities, designed to yield robust and reproducible data.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is a critical first step in their biological evaluation. The synthetic route to the parent compound, 8-methylquinoline, can be achieved through various established methods, such as the Skraup-Doebner-von Miller reaction or related cyclization strategies.[3]

General Synthetic Workflow

Precursor 8-Methylquinoline Functionalization Functionalization at C5 (e.g., Vilsmeier-Haack, Friedel-Crafts) Precursor->Functionalization Intermediate 5-Formyl-8-methylquinoline Functionalization->Intermediate Reduction Reduction (e.g., NaBH4, LiAlH4) Intermediate->Reduction Target This compound Reduction->Target Derivatization Derivatization (e.g., Esterification, Etherification) Target->Derivatization Derivatives Derivatives Derivatization->Derivatives Quinoline_Derivative This compound and Derivatives Cancer_Cell Cancer Cell Quinoline_Derivative->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis Induction of Apoptosis Apoptosis->Cell_Death Signaling_Inhibition Inhibition of Signaling Pathways (e.g., PI3K/Akt/mTOR) Signaling_Inhibition->Cell_Death Cancer_Cell->Cell_Cycle_Arrest Cancer_Cell->Apoptosis Cancer_Cell->Signaling_Inhibition

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Part 2: Antimicrobial Activity Evaluation

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for their potent antimicrobial properties against a range of bacteria and fungi. [4][5]The following protocols are designed to assess the antimicrobial efficacy of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundTo be determinedTo be determined
Derivative 1To be determinedTo be determined
Derivative 2To be determinedTo be determined
Ciprofloxacin (Positive Control)Reference valueReference value
Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The application notes and protocols provided herein offer a robust framework for the initial investigation of the biological activities of this compound and its derivatives. The data generated from these assays will provide valuable insights into the potential of this novel chemical scaffold as a lead for the development of new anticancer and antimicrobial agents. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate the therapeutic potential of promising lead compounds.

References

  • Chan, P.-H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 130-147.
  • Srisung, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology, 9(2), 170-175.
  • Rbaa, M., et al. (2019).
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4277.
  • Wang, X., et al. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1454.
  • Al-Mokyna, F. H., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000456.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4277.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Retrieved from [Link]

  • Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(2), 895-903.
  • Kaur, R., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 223, 113645.
  • Salas, C., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 27(18), 115011.
  • Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1858.
  • Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3183.
  • Frapwell, H. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112163.
  • Roy, A., et al. (2022). Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)
  • Gasparova, R., et al. (2021). Antibacterial activity of tested 8-hydroxyquinolines on eight selected bacterial strains. Molecules, 26(16), 4963.
  • CP Lab Safety. (n.d.). This compound, 96% Purity, C11H11NO, 100 mg. Retrieved from [Link]

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(8-Methylquinolin-5-yl)methanol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Within this privileged heterocyclic family, (8-Methylquinolin-5-yl)methanol emerges as a particularly valuable building block. Its strategic placement of a reactive hydroxymethyl group at the C5 position, coupled with the influence of the C8-methyl group on the electronic and steric properties of the quinoline ring, offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights for its effective utilization in drug discovery and development programs.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formylation of 8-methylquinoline followed by the reduction of the resulting aldehyde. This approach is reliable and utilizes standard organic chemistry transformations.

Diagram of the Synthetic Pathway

Synthetic Pathway Start 8-Methylquinoline Intermediate 8-Methylquinoline-5-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product This compound Intermediate->Product Reduction (NaBH₄, Methanol)

Caption: Synthetic route to this compound.

Part 1: Synthesis of 8-Methylquinoline-5-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4]. The electron-donating nature of the methyl group at the C8 position of 8-methylquinoline directs the electrophilic substitution to the C5 and C7 positions, with the C5 position being generally favored[5].

Experimental Protocol

Materials:

  • 8-Methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.

  • Reaction with 8-Methylquinoline: Dissolve 8-methylquinoline (1.0 eq.) in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 8-methylquinoline-5-carbaldehyde as a solid.

Characterization Data (Representative):

Compound Molecular Formula Molecular Weight Appearance 1H NMR (CDCl₃, δ ppm)

| 8-Methylquinoline-5-carbaldehyde | C₁₁H₉NO | 171.19 | Yellow solid | ~10.2 (s, 1H, -CHO), 9.5-7.5 (m, 5H, Ar-H), 2.8 (s, 3H, -CH₃) |

Part 2: Reduction of 8-Methylquinoline-5-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄)[6][7].

Experimental Protocol

Materials:

  • 8-Methylquinoline-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 8-methylquinoline-5-carbaldehyde (1.0 eq.) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer to yield this compound. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Characterization Data (Representative):

Compound Molecular Formula Molecular Weight Appearance 1H NMR (CDCl₃, δ ppm)

| this compound | C₁₁H₁₁NO | 173.21 | White to off-white solid | ~8.8-7.2 (m, 5H, Ar-H), 4.9 (s, 2H, -CH₂OH), 2.7 (s, 3H, -CH₃), 2.0 (br s, 1H, -OH) |

Application Notes: this compound in Synthesis

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of compound libraries in medicinal chemistry.

Application 1: Ether Synthesis

The hydroxyl group can be readily converted into an ether linkage, allowing for the introduction of diverse alkyl or aryl substituents.

Etherification Workflow BuildingBlock This compound Intermediate Alkoxide Intermediate BuildingBlock->Intermediate Deprotonation (e.g., NaH) Product 5-(Alkoxymethyl)-8-methylquinoline Intermediate->Product Alkylation (R-X)

Caption: General workflow for the synthesis of ether derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Deprotonation: To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) and stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Application 2: Ester Synthesis

Esterification of the primary alcohol allows for the introduction of various acyl groups, providing another avenue for structural diversification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or a suitable solvent for azeotropic removal of water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude ester by column chromatography.

Application 3: Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The hydroxymethyl group can be converted to a more reactive leaving group, such as a halide or triflate, to enable participation in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. This opens up possibilities for introducing aryl, vinyl, or alkynyl moieties.

CrossCoupling_Precursor Alcohol This compound Halide 5-(Bromomethyl)-8-methylquinoline Alcohol->Halide Halogenation (e.g., PBr₃) Coupling Pd-Catalyzed Cross-Coupling Halide->Coupling (Suzuki, Heck, Sonogashira)

Caption: Conversion to a cross-coupling precursor.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Halogenation: Cool the solution to 0 °C and add PBr₃ (0.5 eq.) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude 5-(bromomethyl)-8-methylquinoline can be used directly in subsequent cross-coupling reactions or purified by chromatography.

Conclusion

This compound is a highly adaptable building block for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group provide a robust platform for the generation of diverse compound libraries. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this valuable scaffold in the pursuit of novel therapeutic agents.

References

  • Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. [Link]

  • Organic Syntheses. (n.d.). Procedure for the reduction of an aldehyde. Org. Synth., 95, 157. [Link]

  • Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. [Link]

  • ResearchGate. (n.d.). Rh(III)‐catalyzed C−H activation of 8‐methylquinoline with α‐diazocarbonyl compounds. [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 21(11), 1543. [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Wiley Online Library. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Org. Synth., 82, 60. [Link]

  • National Center for Biotechnology Information. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chem Rec, 24(11), e202400116. [Link]

  • Common-Conditions.com. (n.d.). Formylation. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]

  • Sci-Hub. (n.d.). Chemoselective reductions with sodium borohydride. [Link]

  • ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]

  • Academia.edu. (n.d.). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Derivatization of the Hydroxyl Group of (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

(8-Methylquinolin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is present in numerous pharmacologically active compounds, and the ability to selectively modify its substituents is paramount for developing new chemical entities with tailored properties. The hydroxyl group at the 5-methanol position offers a prime site for derivatization, enabling the exploration of structure-activity relationships and the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the hydroxyl group of this compound. We will explore two primary classes of derivatives: esters and ethers. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not only the procedural steps but also the underlying scientific rationale for key experimental choices. All protocols have been designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is crucial for any derivatization campaign. While not commercially available in all catalogs, this compound can be readily prepared in a two-step sequence from the commercially available 8-methylquinoline. This involves a formylation reaction to introduce a carbonyl group at the 5-position, followed by a selective reduction to the corresponding alcohol.

Step 1: Formylation of 8-Methylquinoline to yield 8-Methylquinoline-5-carbaldehyde

The introduction of a formyl group onto the quinoline ring can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and effective choice. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This electrophilic substitution reaction is well-suited for electron-rich aromatic and heteroaromatic systems. The quinoline ring, while containing an electron-withdrawing nitrogen, is sufficiently activated for this transformation.

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material.

  • Temperature Control: The initial reaction is typically carried out at a low temperature to control the exothermic formation of the Vilsmeier reagent and the subsequent electrophilic attack. The reaction is then gently heated to drive it to completion.

  • Aqueous Work-up: The reaction is quenched with ice-water to hydrolyze the iminium salt intermediate to the desired aldehyde and to neutralize the excess reagents.

Experimental Protocol: Synthesis of 8-Methylquinoline-5-carbaldehyde

Reagent/SolventMolar Equiv.Amount
8-Methylquinoline1.0(Specify mass)
N,N-Dimethylformamide (DMF)5.0(Specify volume)
Phosphorus oxychloride (POCl₃)2.0(Specify volume)
Dichloromethane (DCM)-(Specify volume)
Ice-As needed
Saturated Sodium Bicarbonate Solution-As needed
Brine-As needed
Anhydrous Magnesium Sulfate-As needed

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-methylquinoline in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to an excess of N,N-dimethylformamide (DMF) at 0 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 8-methylquinoline in DCM at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-methylquinoline-5-carbaldehyde.[1]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Reduction of 8-Methylquinoline-5-carbaldehyde to this compound

The selective reduction of the aldehyde to the primary alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reducing agent is chemoselective for aldehydes and ketones over other reducible functional groups that might be present in more complex quinoline derivatives. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Solvent: A protic solvent like methanol or ethanol is typically used to protonate the intermediate alkoxide and to dissolve the NaBH₄.

  • Temperature Control: The reaction is usually performed at a low temperature to control the rate of reduction and minimize potential side reactions.

Experimental Protocol: Synthesis of this compound

Reagent/SolventMolar Equiv.Amount
8-Methylquinoline-5-carbaldehyde1.0(Specify mass)
Sodium borohydride (NaBH₄)1.5(Specify mass)
Methanol-(Specify volume)
Deionized Water-As needed
Ethyl Acetate-As needed
Brine-As needed
Anhydrous Sodium Sulfate-As needed

Procedure:

  • Dissolve 8-methylquinoline-5-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be purified by recrystallization or column chromatography on silica gel.

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, thereby altering its biological and physical properties.

Protocol 1: Esterification via Acyl Chloride

This protocol describes a general method for the esterification of this compound using an acyl chloride in the presence of a base.

Causality Behind Experimental Choices:

  • Acyl Chlorides: These are highly reactive acylating agents that readily react with alcohols to form esters.

  • Base (e.g., Triethylamine or Pyridine): A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

  • Temperature Control: The reaction is often initiated at low temperatures to control the initial exothermic reaction and then warmed to ensure completion.

Experimental Protocol: Synthesis of (8-Methylquinolin-5-yl)methyl Acetate

Reagent/SolventMolar Equiv.Amount
This compound1.0(Specify mass)
Acetyl Chloride1.2(Specify volume)
Triethylamine (TEA)1.5(Specify volume)
Dichloromethane (DCM), anhydrous-(Specify volume)
Deionized Water-As needed
Brine-As needed
Anhydrous Sodium Sulfate-As needed

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.[2]

Protocol 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[3]

Causality Behind Experimental Choices:

  • Strong Base (e.g., Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.

  • Alkyl Halide: A primary or secondary alkyl halide is used as the electrophile. The reaction proceeds via an Sₙ2 mechanism, so steric hindrance on the alkyl halide should be minimized.[3]

  • Anhydrous Aprotic Solvent (e.g., THF, DMF): The reaction must be performed in an anhydrous aprotic solvent to prevent quenching of the strong base and the alkoxide intermediate.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.

Experimental Protocol: Synthesis of 5-(Methoxymethyl)-8-methylquinoline

Reagent/SolventMolar Equiv.Amount
This compound1.0(Specify mass)
Sodium Hydride (NaH), 60% dispersion in mineral oil1.2(Specify mass)
Methyl Iodide (CH₃I)1.5(Specify volume)
Tetrahydrofuran (THF), anhydrous-(Specify volume)
Saturated Ammonium Chloride Solution-As needed
Ethyl Acetate-As needed
Brine-As needed
Anhydrous Sodium Sulfate-As needed

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF to the stirred suspension. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.[1]

Characterization of Derivatives

The successful synthesis of the ester and ether derivatives should be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the ester will be indicated by the appearance of a new singlet corresponding to the acetyl methyl protons (typically around 2.1 ppm) and a downfield shift of the methylene protons adjacent to the oxygen. For the ether, a new singlet for the methoxy protons (typically around 3.4 ppm) will appear, along with a slight upfield shift of the adjacent methylene protons compared to the starting alcohol.

  • ¹³C NMR: The formation of the ester will be confirmed by the appearance of a new carbonyl carbon signal (around 170 ppm). For the ether, a new methoxy carbon signal (around 59 ppm) will be observed.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the synthesized derivatives.

Visualization of Workflows

Synthesis of this compound

G start 8-Methylquinoline step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate 8-Methylquinoline- 5-carbaldehyde step1->intermediate step2 Reduction (NaBH₄, MeOH) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway to this compound.

Derivatization of the Hydroxyl Group

G cluster_ester Esterification cluster_ether Etherification start This compound ester_reagents Acyl Chloride Base (e.g., TEA) start->ester_reagents Reaction ether_reagents Alkyl Halide Strong Base (e.g., NaH) start->ether_reagents Reaction ester_product Ester Derivative ester_reagents->ester_product ether_product Ether Derivative ether_reagents->ether_product

Caption: Derivatization pathways for the hydroxyl group.

References

  • González-Vera, J. A., et al. (2018).
  • Chen, T., et al. (2006). A facile synthesis of 8-hydroxyquinoline-5-carbaldehyde. Journal of Chemical Research, 2006(5), 334-335.
  • Ding, X., et al. (2007). A convenient synthesis of 8-hydroxy-7-quinolinecarbaldehyde.
  • Scribd. (n.d.). Quinoline Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(42), 24455-24467.
  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 14, 134-140.
  • That Chemist. (2022, May 20). Transesterification of Thionoesters [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow.
  • SlideShare. (n.d.). Preparation of Quinoline. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols for (8-Methylquinolin-5-yl)methanol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Substituted Quinolines in Next-Generation OLEDs

Quinoline and its derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and tunable electronic properties make them exceptional candidates for various roles within an OLED device, including as electron-transporting materials (ETMs), hole-transporting materials (HTMs), emissive materials, and stable host materials for phosphorescent and fluorescent emitters.[1] The foundational success of tris(8-hydroxyquinoline)aluminum (Alq3) as a robust electron transporter and green emitter has spurred extensive research into the broader family of quinoline derivatives to enhance device efficiency, stability, and color purity.[2]

This document provides a detailed guide for researchers on the potential applications of (8-Methylquinolin-5-yl)methanol , a lesser-explored but promising quinoline derivative. While direct literature on this specific compound in OLEDs is nascent, its structural motifs—a chelating quinoline core, a methyl group at the 8-position, and a reactive hydroxymethyl group at the 5-position—suggest a versatile functionality. This guide will, therefore, extrapolate from the well-established chemistry and physics of analogous quinoline derivatives to provide a comprehensive set of protocols for its synthesis, incorporation into OLEDs, and subsequent characterization. The methodologies presented here are designed to serve as a robust starting point for exploring the unique optoelectronic contributions of this compound.

Part 1: Synthesis and Material Characterization

The successful application of any novel material in OLEDs begins with its high-purity synthesis and thorough characterization. The hydroxymethyl group on this compound offers a reactive site for further functionalization, while the 8-methylquinoline core provides a well-understood platform for forming stable metal complexes.

Proposed Synthesis of this compound

While various methods exist for the synthesis of quinoline derivatives, a common approach involves the Skraup or Friedländer reactions.[3] For derivatives with specific functional groups, multi-step synthesis is often required. A plausible synthetic route starting from 8-methylquinoline is outlined below.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start 8-Methylquinoline step1 Bromination at C5 (e.g., NBS, H2SO4) start->step1 step2 Formylation via Grignard or Palladium-catalyzed reaction step1->step2 step3 Reduction of Formyl Group (e.g., NaBH4, Methanol) step2->step3 product This compound step3->product purify1 Column Chromatography (Silica gel, Hexane:EtOAc) product->purify1 purify2 Recrystallization (e.g., Ethanol/Water) purify1->purify2 purify3 Sublimation (for OLED grade) purify2->purify3

Caption: Proposed synthesis and purification workflow for this compound.

Protocol: Synthesis of a Metal Complex, e.g., Aluminum tristhis compound (Al(mqm)3)

The primary application of quinoline derivatives like this compound in OLEDs is often as a ligand in a metal complex. The nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group of a related 8-hydroxyquinoline can form a stable bidentate chelate with metal ions such as Al³⁺, Zn²⁺, or Ir³⁺.[2][4] Although this compound itself is not an 8-hydroxyquinoline, its derivatives can be synthesized to be so, or it can be used to form other types of complexes. For the purpose of this guide, we will assume a related 8-hydroxy derivative is used to form a complex analogous to Alq3.

Objective: To synthesize an aluminum complex for use as an emissive or electron-transporting layer.

Materials:

  • (8-Methyl-8-hydroxyquinolin-5-yl)methanol ligand

  • Aluminum isopropoxide

  • Anhydrous ethanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and condenser

Procedure:

  • Preparation: Dissolve 3 molar equivalents of the (8-Methyl-8-hydroxyquinolin-5-yl)methanol ligand in anhydrous ethanol in a Schlenk flask under an inert atmosphere.

  • Reaction: Add 1 molar equivalent of aluminum isopropoxide to the solution.

  • Reflux: Heat the mixture to reflux for 12-24 hours. A precipitate should form as the reaction proceeds.

  • Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product must be purified for OLED applications. The gold standard is temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr). This removes impurities and provides a crystalline material suitable for vacuum deposition.

Material Characterization
Technique Purpose Expected Outcome for Al(mqm)3
NMR Spectroscopy To confirm the chemical structure and purity of the ligand and the final complex.Disappearance of the hydroxyl proton peak and shifts in aromatic proton signals upon coordination to the aluminum center.
Mass Spectrometry To verify the molecular weight of the synthesized compound.A molecular ion peak corresponding to the calculated mass of the Al(mqm)3 complex.
FTIR Spectroscopy To identify functional groups and confirm coordination.Observation of Al-N and Al-O stretching vibrations and shifts in C=N and C-O bands of the quinoline ligand.[4]
UV-Vis Spectroscopy To determine the absorption properties and estimate the HOMO-LUMO gap.Absorption bands in the UV region corresponding to π-π* transitions of the quinoline ligand and ligand-to-metal charge transfer (LMCT).
Photoluminescence (PL) To measure the emission spectrum, quantum yield, and excited-state lifetime in solution and thin-film form.Emission in the visible spectrum. The methyl and hydroxymethyl groups may cause a slight blue or red shift compared to Alq3.
Thermal Analysis (TGA/DSC) To assess thermal stability, crucial for vacuum deposition and device lifetime.[5]High decomposition temperature (Td > 300 °C) is desirable for thermal evaporation.

Part 2: OLED Fabrication and Characterization

The performance of an OLED is highly dependent on the device architecture and the fabrication process. Here, we outline a standard protocol for fabricating a multilayer OLED using the synthesized aluminum complex via vacuum thermal evaporation.

OLED Device Architecture

A typical multilayer OLED structure is designed to facilitate efficient injection, transport, and recombination of charge carriers (holes and electrons).

cluster_device OLED Device Stack anode Anode (ITO) hil Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) anode->hil Holes (h+) htl Hole Transport Layer (HTL) (e.g., NPB, 40 nm) hil->htl eml Emissive Layer (EML) (Host: Al(mqm)3, 30 nm) htl->eml etl Electron Transport Layer (ETL) (e.g., Alq3, 20 nm) eml->etl Recombination (Light Emission) eil Electron Injection Layer (EIL) (e.g., LiF, 1 nm) etl->eil cathode Cathode (Al, 100 nm) eil->cathode Electrons (e-)

Caption: A representative multilayer OLED device architecture.

Protocol: OLED Fabrication by Vacuum Thermal Evaporation

Objective: To deposit the organic layers and metal cathode under high vacuum to create a functional OLED device.

Equipment:

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Crucibles for organic materials and metals

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.

  • Material Loading: Load the purified organic materials (HIL, HTL, EML, ETL, EIL) and aluminum for the cathode into separate crucibles within the chamber.

  • Pump Down: Evacuate the chamber to a base pressure of <10⁻⁶ Torr.

  • Layer Deposition:

    • Deposit the Hole Injection Layer (e.g., HAT-CN) at a rate of ~0.1 Å/s to a thickness of 10 nm.

    • Deposit the Hole Transport Layer (e.g., NPB) at a rate of ~1-2 Å/s to a thickness of 40 nm.

    • Deposit the Emissive Layer (Al(mqm)3) at a rate of ~1-2 Å/s to a thickness of 30 nm.

    • Deposit the Electron Transport Layer (e.g., Alq3) at a rate of ~1-2 Å/s to a thickness of 20 nm.

    • Deposit the Electron Injection Layer (e.g., LiF) at a rate of ~0.1 Å/s to a thickness of 1 nm.

  • Cathode Deposition: Deposit the Aluminum cathode at a rate of ~5-10 Å/s to a thickness of 100 nm.

  • Encapsulation: Immediately transfer the completed devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.

Device Characterization Protocols

Workflow for OLED Performance Evaluation

cluster_char Device Characterization device Fabricated OLED Device jv Current Density-Voltage (J-V) Measurement device->jv lv Luminance-Voltage (L-V) Measurement device->lv el Electroluminescence (EL) Spectrum Analysis device->el stability Operational Lifetime Test (T50 or T95) device->stability eqe External Quantum Efficiency (EQE) Calculation jv->eqe lv->eqe el->eqe

Caption: Standard workflow for characterizing OLED device performance.

1. Electroluminescence (EL) Spectroscopy:

  • Purpose: To determine the emission color and purity.

  • Protocol: Apply a constant forward bias voltage to the device. Collect the emitted light using a spectrometer. Record the emission spectrum and calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.

2. Current Density-Voltage-Luminance (J-V-L) Measurement:

  • Purpose: To evaluate the electrical and optical characteristics of the device.

  • Protocol: Use a source measure unit (SMU) to apply a voltage sweep to the device while simultaneously measuring the current with the SMU and the luminance with a calibrated photodiode or spectroradiometer. Plot J vs. V and L vs. V.

3. Efficiency Calculations:

  • Purpose: To quantify the device's performance.

  • Protocol: From the J-V-L data and the EL spectrum, calculate the following key metrics:

    • Current Efficacy (cd/A): Luminance / Current Density

    • Power Efficacy (lm/W): (π * Luminance) / (Current Density * Voltage)

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup.

Part 3: Expected Performance and Mechanistic Insights

Based on literature for similar 8-hydroxyquinoline derivatives, we can project the potential performance characteristics of an OLED incorporating an Al(mqm)3 complex. The methyl group at the 8-position may introduce steric hindrance, potentially disrupting intermolecular π-π stacking. This can reduce concentration quenching and lead to higher photoluminescence quantum yields in the solid state.[5]

Table of Comparative Performance Metrics (Hypothetical)

Material Max. Luminance (cd/m²) Max. Current Efficacy (cd/A) Max. EQE (%) Emission Peak (nm) CIE (x, y)
Alq3 (control) >10,000~4~1~525(0.32, 0.54)
Al(mqm)3 (projected) >12,000~5-7~1.5-2.5~515-535(0.30, 0.58)
Zinc Complex (Zn(mqm)2) >8,000~3-5~1-2~540-560(0.40, 0.55)

Note: These values are projections based on typical performance of related materials and serve as a benchmark for initial experiments.[6]

The introduction of substituents on the quinoline ligand is a known strategy to tune the emission color. The electron-donating methyl group might slightly blue-shift the emission compared to the unsubstituted Alq3. Conversely, the electronic effects of the hydroxymethyl group and potential intermolecular hydrogen bonding could lead to a red shift. The precise outcome will depend on the interplay of these electronic and steric factors.

References

  • Burlova, A. S., et al. (2023). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Khaikar, M., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. Journal of Materials Science: Materials in Electronics, 32, 16735-16752. [Link]

  • Request PDF. (2025). Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applications.
  • Al-Gorashi, W. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. [Link]

  • Al-Gorashi, W. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacobs Journal of Organic Chemistry, 2(1), 017.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (8-Methylquinolin-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (8-Methylquinolin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and consistently achieve high yields and purity in your synthesis.

Synthesis Overview & Core Protocol

The most direct and reliable method for synthesizing this compound is through the selective reduction of a suitable precursor, typically 8-methylquinoline-5-carbaldehyde. The choice of reducing agent is critical to prevent over-reduction to 8-methyl-5-(dihydroxymethyl)quinoline or undesired side reactions with the quinoline ring system. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes over other functional groups.

Workflow of this compound Synthesis

Synthesis_Workflow Start Start: 8-Methylquinoline-5-carbaldehyde Process1 Dissolve in Methanol (Solvent) Start->Process1 Process2 Cool to 0-5 °C (Ice Bath) Process1->Process2 Process3 Portion-wise addition of Sodium Borohydride (NaBH4) Process2->Process3 Process4 Reaction Monitoring (TLC) Process3->Process4 Stir for 1-2h Process5 Quench with Acetone/ Saturated NH4Cl(aq) Process4->Process5 Reaction Complete Process6 Solvent Removal (Rotary Evaporation) Process5->Process6 Process7 Aqueous Workup (Extraction with EtOAc) Process6->Process7 Process8 Purification (Column Chromatography) Process7->Process8 End Final Product: This compound Process8->End

Caption: Overall workflow from starting material to purified product.

Optimized Experimental Protocol

This protocol details the reduction of 8-methylquinoline-5-carbaldehyde to this compound.

Materials:

  • 8-methylquinoline-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-methylquinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Temperature Control: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and prevent side product formation.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to manage the exothermic nature of the reaction and any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Primary Issue: Low or No Product Yield Check1 TLC shows only starting material Problem->Check1 Check2 TLC shows a complex mixture of spots Problem->Check2 Check3 Reaction worked (TLC), but low mass after workup Problem->Check3 Cause1a Inactive NaBH4? Check1->Cause1a Cause1b Reaction temperature too low? Check1->Cause1b Cause2a Reaction temperature too high? Check2->Cause2a Cause2b Impure starting material? Check2->Cause2b Cause2c Degradation? Check2->Cause2c Cause3a Product lost during extraction? Check3->Cause3a Cause3b Incomplete extraction? Check3->Cause3b Sol1a Solution: Use fresh, dry NaBH4. Test a small scale reaction. Cause1a->Sol1a Sol1b Solution: Allow reaction to warm slowly to room temperature. Cause1b->Sol1b Sol2a Solution: Maintain 0-5 °C during NaBH4 addition and reaction. Cause2a->Sol2a Sol2b Solution: Purify aldehyde by chromatography or recrystallization before use. Cause2b->Sol2b Sol2c Solution: Ensure inert atmosphere if needed. Store product protected from light. Cause2c->Sol2c Sol3a Solution: Product may have some water solubility. Saturate aqueous layer with NaCl ('salting out'). Cause3a->Sol3a Sol3b Solution: Increase the number of extractions (e.g., 5x with EtOAc). Cause3b->Sol3b

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. The TLC shows only the starting aldehyde. What's wrong?

A1: This is a common issue often related to the reducing agent.

  • Cause: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, losing its reducing power.

  • Solution: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. Ensure your reaction solvent (methanol) is anhydrous. If the reaction is clean but slow at 0-5 °C, you can allow it to slowly warm to room temperature and continue monitoring by TLC.

Q2: The TLC plate of my crude product shows multiple spots, including some that are highly polar (low Rf). What are these side products?

A2: A complex mixture suggests side reactions or over-reduction.

  • Cause 1: Over-reduction. While NaBH₄ is generally mild, prolonged reaction times or excessive temperatures can sometimes lead to further reactions.

  • Cause 2: Impurity in Starting Material. The starting 8-methylquinoline-5-carbaldehyde may contain impurities that are also reduced or interfere with the reaction.

  • Solution: Strictly control the reaction temperature by maintaining an efficient ice bath, especially during the addition of NaBH₄. Use only the recommended stoichiometric amount of the reducing agent (1.1 equivalents). If you suspect the starting material is impure, consider purifying it via column chromatography before the reduction step.

Q3: I seem to lose a significant amount of my product during the aqueous workup. How can I improve my recovery?

A3: The hydroxyl group in the product, this compound, imparts some water solubility, which can lead to losses during extraction.

  • Cause: Partitioning of the product between the organic and aqueous layers is inefficient.

  • Solution 1: 'Salting Out'. Before extracting with ethyl acetate, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This decreases the polarity of the aqueous phase and forces the organic product into the ethyl acetate layer.

  • Solution 2: Increase Extractions. Instead of three extractions with a large volume of ethyl acetate, perform five or six extractions with a smaller volume. This is a more efficient method for recovering compounds with partial water solubility.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for a faster reaction?

A4: It is strongly discouraged.

  • Reasoning: LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. It can potentially reduce the quinoline ring itself, leading to tetrahydroquinoline derivatives.[1] The reaction conditions required for LiAlH₄ are also more stringent (strictly anhydrous, inert atmosphere), making NaBH₄ a safer, more reliable, and more chemoselective choice for this specific transformation.

Q5: My final product is a yellowish or brownish oil/solid, not the expected color. Is it impure?

A5: Discoloration can be an indicator of degradation.

  • Cause: Quinoline compounds can be susceptible to oxidation and photodegradation, which often results in a color change to yellow or brown.[2]

  • Solution: Ensure the purification step (column chromatography) is effective in removing colored impurities. For storage, keep the final product in a sealed vial, protected from light, and preferably under an inert atmosphere (like argon or nitrogen) in a refrigerator or freezer to minimize degradation over time.[2]

Advanced Optimization & Data

For those looking to maximize yield and purity, consider the following variables. The table below summarizes key parameters and their impact on the reaction outcome.

ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Outcome
Solvent MethanolEthanol / Methanol (9:1)Ethanol can sometimes offer better solubility for the starting material and product, while a small amount of methanol can help solubilize the NaBH₄.Potentially faster reaction and easier workup.
Temperature 0-5 °C-10 °C (Acetone/Ice bath)A lower temperature can further suppress potential side reactions, especially if the starting aldehyde is of lower purity.Increased product purity, potentially at the cost of a slightly longer reaction time.
Quenching Agent Saturated NH₄ClAcetoneAdding a small amount of acetone before the aqueous quench can safely consume excess NaBH₄ in a more controlled, organic-phase reaction, reducing emulsion formation during workup.Cleaner phase separation and potentially higher isolated yield.
Equivalents of NaBH₄ 1.1 eq1.05 eqUsing a slight excess is good, but a large excess increases the violence of the quench and the potential for side reactions. Fine-tuning to the minimum effective amount is ideal.Better reaction control and safety.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Khusnutdinov, R. I., Bayguzina, A. R., & Aminov, R. I. (2015). 8-Methylquinoline synthesis. Russian Journal of General Chemistry, 85(12), 2725-2727.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Cheng, C. C., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328.
  • Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Synthetic Communications, 12(11), 839-846.

Sources

Technical Support Center: Purification of (8-Methylquinolin-5-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (8-Methylquinolin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound using column chromatography. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your workflow and enhance the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: this compound is a polar, heterocyclic alcohol. Its quinoline core, containing a basic nitrogen atom, can lead to strong interactions with the acidic silica gel stationary phase, often resulting in peak tailing or streaking on a Thin-Layer Chromatography (TLC) plate.[1] The presence of the hydroxyl (-OH) and methyl (-CH3) groups further contributes to its overall polarity. Understanding these properties is crucial for selecting an appropriate solvent system and optimizing the separation.

Q2: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A2: A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] For this compound, a ratio of 7:3 or 8:2 hexane to ethyl acetate is a reasonable starting point for TLC analysis.[2] To mitigate the basicity of the quinoline nitrogen and improve spot shape, the addition of a small amount of triethylamine (~0.5-1%) to the mobile phase is highly recommended.[3][4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on the TLC plate.[4]

Q3: How can I effectively visualize this compound on a TLC plate?

A3: Due to its aromatic quinoline structure, this compound is UV-active and can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot.[1][3] For enhanced or alternative visualization, several staining agents can be employed. A potassium permanganate (KMnO4) stain is effective for visualizing compounds with oxidizable functional groups like alcohols, appearing as yellow-brown spots on a purple background.[5][6] An iodine chamber can also be used as a general stain for many organic compounds.[3]

Q4: What are some common impurities I might encounter during the synthesis and purification of this compound?

A4: Common impurities can include unreacted starting materials, such as 8-methylquinoline, and byproducts from the synthetic route. For instance, if the methanol group is introduced via reduction of a corresponding aldehyde or ester, residual starting material or over-reduction products could be present. Side reactions, such as polymerization, especially in reactions like the Skraup or Doebner-von Miller syntheses, can also lead to baseline impurities on the TLC plate.[3] It is also possible for dehalogenated products to form if the synthesis involves a halogenated precursor.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem 1: My compound is streaking or tailing badly on the TLC plate and the column.

  • Cause: The basic nitrogen on the quinoline ring is interacting strongly with the acidic silanol groups on the silica gel.[1]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of triethylamine (0.5-1%) or a few drops of ammonia solution into your mobile phase.[2][4] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[8]

    • Sample Concentration: Ensure your sample is not too concentrated when spotting on the TLC plate or loading onto the column, as this can exacerbate tailing.[2]

Problem 2: My compound is not moving off the baseline (Rf ≈ 0).

  • Cause: The mobile phase is not polar enough to elute your compound.[3]

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.[2][8]

    • Check for Compound Instability: In rare cases, the compound may be decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[8]

Problem 3: My compound is running with the solvent front (Rf ≈ 1).

  • Cause: The mobile phase is too polar for your compound.[3]

  • Solution:

    • Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent in your eluent. For a hexane/ethyl acetate system, increase the percentage of hexane.[3]

Problem 4: I have poor separation between my product and an impurity.

  • Cause: The chosen solvent system does not provide adequate selectivity for the components in your mixture.

  • Solution:

    • Systematic Solvent Screening: Perform a systematic trial of different mobile phase compositions with varying polarities and solvent types (e.g., trying dichloromethane or adding a small amount of methanol).

    • Gradient Elution: For column chromatography, employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can often improve the separation of closely eluting compounds.[9]

    • Dry Loading: If the impurity is very close to your product, dry loading the sample onto the column can improve resolution. This involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column.[10]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Prepare a developing chamber with your chosen mobile phase (e.g., 8:2 hexane/ethyl acetate with 0.5% triethylamine) and allow the atmosphere to saturate.[1]

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.[2] It is good practice to also spot the starting material for comparison.

  • Development: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate.[1]

  • Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or with a suitable stain.[1][3]

Protocol 2: Column Chromatography Purification
  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in your initial, least polar mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.[11]

  • Sample Loading:

    • Wet Loading: Dissolve your crude this compound in a minimum amount of the mobile phase and carefully add it to the top of the silica bed.[10]

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution: Begin eluting with your chosen mobile phase, collecting fractions in test tubes. You can either run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing polarity).[12]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[13][14] Be mindful that this compound may be heat-sensitive, so use gentle heating (e.g., a water bath at 40-50°C) and reduced pressure.[13]

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (TLC) 7:3 to 8:2 Hexane/Ethyl Acetate + 0.5% TriethylamineGood starting polarity for separation with a basic modifier to prevent tailing.[2][4]
Target Rf Value 0.2 - 0.3Provides optimal separation on a column.[4]
Visualization UV (254 nm), KMnO4 stainThe compound is UV active; KMnO4 stain confirms the presence of the alcohol.[3][6]
Column Loading ~1g crude per 20-40g silicaA general rule of thumb for good separation.
Elution Strategy Isocratic or Gradient (e.g., starting with 9:1 Hexane/EtOAc and gradually increasing EtOAc percentage)Gradient elution can improve separation of closely related impurities.[9]
Post-Purification Solvent Removal Rotary Evaporation (40-50°C water bath)Efficiently removes solvent while minimizing thermal degradation.[13]

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Starting Eluent Load Load Crude Sample (Wet or Dry Method) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: A flowchart illustrating the key steps in the column chromatography purification of this compound.

Troubleshooting_Logic Start Problem with TLC/Column Result? PoorShape Poor Spot/Peak Shape? (Streaking/Tailing) Start->PoorShape PoorPosition Poor Spot Position? Start->PoorPosition PoorSep Poor Separation? Start->PoorSep AddBase Add Triethylamine (0.5-1%) to Mobile Phase PoorShape->AddBase Yes ChangePhase Consider Alumina or Deactivated Silica PoorShape->ChangePhase Still an issue? Rf_low Rf_low PoorPosition->Rf_low Rf ≈ 0? Rf_high Rf_high PoorPosition->Rf_high Rf ≈ 1? GradElute Use Gradient Elution on Column PoorSep->GradElute Yes DryLoad Try Dry Loading the Sample PoorSep->DryLoad Still an issue? IncPolarity Increase Polarity of Mobile Phase Rf_low->IncPolarity Yes DecPolarity Decrease Polarity of Mobile Phase Rf_high->DecPolarity Yes

Caption: A troubleshooting decision tree for common column chromatography issues encountered with this compound.

References

  • BenchChem. (2025). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • Buchi. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Heidolph. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Lab Unique. (n.d.). Rotary Evaporator Extraction Guide.
  • Kluska, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Holland Scientific. (2023). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide.
  • Drawell. (n.d.). How to Use a Rotary Evaporator for Ethanol Extraction.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • AKJournals. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF.
  • Slideshare. (n.d.). Analysis of quinine preparations by Minlab based TLC | PDF.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • BenchChem. (2025). Technical Support Center: Characterization of Quinoline Derivatives.
  • MilliporeSigma. (n.d.). TLC stains.
  • Bajpai, A. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman.
  • ChemicalBook. (n.d.). 8-Methylquinoline CAS#: 611-32-5.
  • PubChem. (n.d.). 8-Methylquinoline.
  • BLD Pharm. (n.d.). This compound.
  • ChemicalBook. (2025). 8-Methylquinoline.
  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 8-Methylquinoline 97.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • SIELC Technologies. (n.d.). Separation of 8-Methylquinoline on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). 8-Methylquinoline.
  • ChemicalBook. (n.d.). 8-Methylquinoline synthesis.
  • ScienceDirect. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Sigma-Aldrich. (n.d.). Quinoline-8-methanol.
  • Santa Cruz Biotechnology. (n.d.). (8-Methoxy-quinolin-5-yl)-methanol.
  • SpectraBase. (n.d.). 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts.

Sources

Technical Support Center: Recrystallization of (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-RC-8MQM-20260119

Version: 1.0

Introduction

This guide provides in-depth technical support for the purification of (8-Methylquinolin-5-yl)methanol via recrystallization. As a critical technique in synthetic chemistry and drug development, recrystallization allows for the removal of impurities, yielding a product with the high degree of purity required for downstream applications.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, providing both the procedural steps and the scientific rationale behind them.

The structure of this compound, featuring a moderately polar quinoline ring system and a polar hydroxymethyl group, presents specific challenges and opportunities for solvent selection and crystallization methodology. This guide will equip researchers with the necessary knowledge to develop a robust and efficient purification protocol.

Part 1: Foundational Principles & Solvent Selection

A successful recrystallization is critically dependent on the choice of solvent.[2] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3]

Q1: How do I select a starting solvent for recrystallizing this compound?

Answer: Solvent selection is a systematic process based on the principle of "like dissolves like," balanced with the need for poor solubility at lower temperatures. Given the aromatic quinoline core and the polar alcohol functional group, solvents of intermediate to high polarity are excellent starting points.

Expert Insight: The hydrogen-bonding capability of the -CH₂OH group suggests that protic solvents like alcohols will be effective. The aromatic system suggests some solubility in solvents like toluene or ethyl acetate. Avoid highly nonpolar solvents like hexanes or heptane as a primary solvent, as they are unlikely to dissolve the compound even when hot, but they may be useful as anti-solvents.

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of crude this compound into separate small test tubes.

  • Add a potential solvent dropwise (e.g., 0.5 mL) to each test tube at room temperature. Agitate the mixture.

  • Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent in a binary pair.

  • Observation 2: If the compound does not dissolve, gently heat the mixture to the solvent's boiling point.

  • Observation 3: If the compound dissolves completely upon heating, this is a promising solvent. Allow it to cool slowly to room temperature, then in an ice bath. If crystals form, you have identified a good candidate.

  • Observation 4: If the compound remains insoluble even at boiling, the solvent is unsuitable.

The following table provides predicted solubility characteristics to guide your selection.

SolventPredicted Solubility (Room Temp)Predicted Solubility (Hot)Suitability Notes
Isopropanol Low to MediumHighExcellent starting point. Good balance of polarity.
Ethanol MediumHighLikely a good solvent, but might be too soluble, leading to lower yields.
Methanol Medium to HighVery HighUse with caution; high room-temperature solubility may significantly reduce yield.[4]
Ethyl Acetate LowMedium to HighGood candidate. The ester group interacts well with the molecule.
Acetone MediumHighPotential for rapid crystallization. May need careful cooling control.
Toluene Very LowLow to MediumMay require a large volume. Better suited as the "poor" solvent in a binary system.
Water Very LowLowUnlikely to be a good single solvent but an excellent anti-solvent with alcohols.[5]
Heptane/Hexane InsolubleInsolubleUnsuitable as the primary solvent; ideal as an anti-solvent.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} caption [label="Solvent Selection Workflow", shape=plaintext, fontname="Arial", fontsize=14];

Caption: Workflow for selecting a suitable recrystallization solvent.

Part 2: Step-by-Step Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol in small portions until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a spatula-tip worth of activated charcoal.[3][6][7] Swirl the mixture and gently reheat to boiling for 2-5 minutes.[3] The charcoal adsorbs high-molecular-weight colored impurities.[6][8]

  • Hot Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[6] This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

dot graph TD { subgraph "Recrystallization Workflow" A[Start: Crude Solid] --> B{Dissolve in Minimal Hot Solvent}; B --> C{Optional: Add Activated Charcoal}; C --> D{Hot Gravity Filtration}; D --> E{Cool Slowly & Undisturbed}; E --> F{Induce Crystallization (If Necessary)}; F --> G{Cool in Ice Bath}; G --> H[Isolate Crystals (Vacuum Filtration)]; H --> I{Wash with Cold Solvent}; I --> J[Dry Crystals]; J --> K[End: Pure Crystals]; end

} caption [label="General Recrystallization Workflow", shape=plaintext, fontname="Arial", fontsize=14];

Caption: The key stages of a standard recrystallization experiment.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[9] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).[9][10] Oily droplets often trap impurities effectively, defeating the purpose of recrystallization.[9][11]

Causality & Solutions:

  • Cause 1: Solution is too concentrated / Cooling is too fast. The solution is becoming supersaturated too quickly at a high temperature.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount (1-5% total volume) of additional hot solvent to decrease the saturation point.[9][10] Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

  • Cause 2: High impurity level. Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[9][10]

    • Solution: Consider a preliminary purification step like column chromatography before recrystallization. Alternatively, try adding more solvent as described above.

  • Cause 3: Inappropriate solvent choice. The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. For example, if you are using toluene, switch to ethyl acetate or isopropanol.

Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?

Answer: Crystal formation requires both supersaturation and nucleation. If a supersaturated solution fails to produce crystals, it's because the initial energy barrier for nucleation has not been overcome.

Solutions to Induce Nucleation:

  • Scratch the Flask: Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[12] The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.[12]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution.[12] This provides a perfect template for further crystal growth.[12][13]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period. Lower temperatures decrease solubility further, increasing supersaturation and the likelihood of spontaneous nucleation.

  • Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[9]

Q4: The final yield of my purified product is very low. How can I improve it?

Answer: A low yield is a common problem and can usually be traced back to one of several experimental factors.[9]

Causality & Solutions:

  • Cause 1: Too much solvent was used. This is the most frequent cause of low yield, as a significant amount of the product remains dissolved in the mother liquor.[9]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. If you suspect you've used too much, you can evaporate some solvent and re-cool.[9] You can also try to recover a "second crop" of crystals by further concentrating the mother liquor.

  • Cause 2: Premature crystallization. The compound crystallized in the filter funnel during hot filtration.[6]

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[6] Use a stemless funnel to prevent clogging.[6] If necessary, add a small excess of hot solvent before filtering and then evaporate it off afterward.[6]

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

    • Solution: Wash the filter cake with a minimal volume of ice-cold solvent. Ensure the vacuum is off during the wash, allowing the solvent to trickle through, and then re-apply the vacuum.

Q5: The recrystallized product is still colored. What should I do?

Answer: The persistence of color indicates the presence of soluble, colored impurities that co-crystallized with your product.

Solution: The most effective method for removing colored impurities is treatment with activated charcoal (also known as decolorizing carbon).[3][6] These impurities are often large, polar molecules that adsorb strongly to the high surface area of the carbon particles.[3][6]

Refined Protocol:

  • Dissolve the colored compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and wait a moment for boiling to cease. Caution: Adding charcoal to a boiling solution can cause violent frothing.[3]

  • Add a very small amount of activated charcoal (1-2% of the solute's weight is often sufficient).[6]

  • Swirl and reheat the solution to boiling for a few minutes to ensure maximum adsorption.

  • Perform a hot gravity filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[6]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} caption [label="Troubleshooting Flowchart", shape=plaintext, fontname="Arial", fontsize=14];

Caption: A decision-making guide for common recrystallization problems.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2019).
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  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.5C: Charcoal. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
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  • Labster. (n.d.). Recrystallization Steps - Theory pages. [Link]

  • Reddit. (2011). Recrystallization (help meeeeee). [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

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  • Vapourtec. (n.d.). Flow Crystallization | Solubility Control. [Link]

  • Journal of the American Chemical Society. (1904). Synthesis of derivatives of quinoline. [Link]

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  • Sciencemadness.org. (2020). Effectiveness of activated carbon in non water solvents?. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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Technical Support Center: Overcoming Solubility Challenges with (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (8-Methylquinolin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions for overcoming solubility issues with this compound in aqueous media. As a quinoline derivative, this compound possesses a weakly basic nitrogen atom, which is a critical factor in its solubility behavior. This guide will provide a systematic approach to achieving your desired concentrations in aqueous solutions.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section addresses common problems encountered when dissolving this compound and provides step-by-step protocols to resolve them.

Issue 1: My this compound is not dissolving in neutral water.

Cause: this compound is a weak base and, like many quinoline derivatives, is expected to have low solubility in neutral aqueous solutions.[1][2] The parent compound, 8-methylquinoline, has a reported water solubility of 1-5 mg/mL and 0.1-0.5 g/100 mL at neutral pH.[1][3] The basic nitrogen on the quinoline ring requires protonation to increase its interaction with water molecules.

Solution: pH Adjustment

By lowering the pH of the aqueous medium, you can protonate the quinoline nitrogen, forming a more soluble salt.[4][5][6]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution of a suitable acid: A 0.1 M solution of hydrochloric acid (HCl) is a common starting point. Other acids like citric acid or acetic acid can also be used.

  • Dispense your aqueous medium: Start with your desired volume of deionized water or buffer.

  • Add this compound: Add the desired amount of the compound to the liquid.

  • Titrate with acid: While stirring, add the acid solution dropwise.

  • Monitor for dissolution: Continue adding acid until the compound is fully dissolved. For quinoline, a pH lower than its pKa of approximately 4.9 is expected to increase water solubility.[5] The predicted pKa for 8-methylquinoline is around 5.03.[3] Therefore, aiming for a pH between 3 and 5 is a logical starting point.

  • Measure the final pH: Once the compound is dissolved, measure the pH of the solution to ensure it is within a range compatible with your experimental system.

Issue 2: Adjusting the pH is not an option for my experiment, or the required pH is too low.

Cause: Your experimental system (e.g., cell culture, enzymatic assay) may be sensitive to pH changes. A low pH could compromise the integrity of your experiment.

Solution 1: Co-solvency

Introducing a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Glycerin

  • Polyethylene glycols (PEGs)

Experimental Protocol: Co-solvent Solubilization

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol is a common first choice.

  • Prepare a stock solution in the co-solvent: Dissolve the this compound in the chosen co-solvent at a high concentration.

  • Dilute into aqueous media: Gradually add the stock solution to your aqueous buffer while stirring to reach the desired final concentration. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with assays. It is advisable to keep the final co-solvent concentration below 5% (v/v) if possible.[7]

Data Presentation: Suggested Starting Co-solvent Concentrations

Co-solventSuggested Starting Concentration (v/v)Notes
Ethanol1-10%Widely used, can be toxic at higher concentrations.
Propylene Glycol1-20%Generally less toxic than ethanol.
PEG 4005-30%Effective for many poorly soluble compounds.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their apparent water solubility.[8][9]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Choose a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous medium.

  • Add this compound: Add the compound to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture for a sufficient time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.[10]

Issue 3: I need to achieve a high concentration of this compound, and the previous methods are insufficient.

Cause: For some applications, the required concentration may exceed the solubilizing capacity of pH adjustment, co-solvents, or cyclodextrins alone.

Solution: Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, significantly increasing solubility.[11][12]

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium dodecyl sulfate (SDS)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a surfactant: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

  • Prepare a surfactant solution: Dissolve the surfactant in the aqueous medium at a concentration above its CMC.

  • Add this compound: Add the compound to the surfactant solution.

  • Promote micellar encapsulation: Stir the solution, gently warming if necessary, to facilitate the incorporation of the compound into the micelles.

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate solubility enhancement technique.

Caption: Decision tree for selecting a solubility enhancement method.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that affect its solubility?

A: The key features are the quinoline ring system, which is largely hydrophobic, and the basic nitrogen atom. The methanol group adds some polarity, but the overall molecule is expected to be poorly soluble in water. The basicity of the quinoline nitrogen (predicted pKa of the parent 8-methylquinoline is ~5.03) is the most important property to leverage for solubility enhancement through pH modification.[3]

Q2: Will heating the solution help dissolve this compound?

A: For many compounds, solubility increases with temperature. Quinoline itself dissolves more readily in hot water than in cold water.[2] Gentle heating can be attempted, but be cautious as it may not be sufficient on its own and could potentially degrade the compound if heated for extended periods or at high temperatures. Always check the compound's stability at elevated temperatures.

Q3: Can I combine different solubility enhancement techniques?

A: Yes, and it is often a very effective strategy. For example, you could use a co-solvent in a pH-adjusted buffer or add a cyclodextrin to a solution already containing a co-solvent.[13] This can have a synergistic effect on solubility.

Q4: How do I know if my compound has degraded during the solubilization process?

A: It is good practice to verify the integrity of your compound after solubilization, especially if you have used harsh conditions like very low pH or heating. This can be done using analytical techniques such as HPLC to check for purity and the appearance of degradation peaks, or by mass spectrometry to confirm the molecular weight.

Q5: Are there any safety concerns with 8-methylquinoline and its derivatives?

A: The parent compound, 8-methylquinoline, is listed as a skin and eye irritant and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

References

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  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • dos Santos, J. C. S., da Silva, F. M., & Guedes, G. P. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

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  • ResearchGate. Mutual solubility data for quinoline (1) + water (2). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137. [Link]

  • PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. [Link]

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  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Mohammed, J., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Beg, S., Saini, S., & Almalki, W. H. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(32), 2632-2644. [Link]

  • Kumar, S., & S, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 429-436. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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  • Tran, H. T., Park, J. B., & Choi, H. G. (2012). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert opinion on drug delivery, 9(10), 1247-1261. [Link]

  • Charbe, N. B., & Amrutkar, P. S. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2536. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Patel, M. R., Patel, N. M., & Patel, M. M. (2010). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research: IJPR, 9(4), 339. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

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Stability and degradation of (8-Methylquinolin-5-yl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (8-Methylquinolin-5-yl)methanol. The stability of a compound is a critical parameter that influences its storage, formulation, and ultimately its therapeutic efficacy and safety. This document addresses common questions and troubleshooting scenarios related to the stability of this compound under acidic and basic conditions, based on established principles of chemical reactivity for quinoline derivatives and benzylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily governed by two functional groups: the quinoline ring and the benzylic methanol group.

  • Quinoline Ring: Quinoline is a weak tertiary base due to the lone pair of electrons on the nitrogen atom.[1] This makes the molecule susceptible to reactions under acidic conditions, where the nitrogen can be protonated to form a quinolinium salt.[2][3] The quinoline ring itself is generally resistant to oxidation.[2]

  • Benzylic Methanol Group: The methanol group at the 5-position is a primary benzylic alcohol. Benzylic alcohols are known to be more reactive than simple primary alcohols. They are particularly susceptible to acid-catalyzed dehydration and oxidation.[4]

  • Methyl Group: The methyl group at the 8-position has a minor electronic effect on the ring but can sterically influence reactions at the adjacent nitrogen atom.

Q2: How is this compound expected to behave under acidic conditions?

A2: Under acidic conditions, two main degradation pathways are anticipated:

  • Protonation of the Quinoline Nitrogen: The nitrogen atom will be protonated to form a water-soluble quinolinium salt. This is generally a reversible process and does not represent degradation, but it will alter the compound's physical properties, such as solubility.[3]

  • Degradation of the Benzylic Alcohol: The benzylic alcohol can undergo acid-catalyzed dehydration. This E1-type elimination reaction would be facilitated by the formation of a stable benzylic carbocation upon loss of water. This could lead to the formation of a dehydrated, potentially colored, degradation product. Another possibility is the formation of ethers, such as dibenzyl ether, through an acid-catalyzed process.[4]

Q3: What degradation pathways are likely under basic conditions?

A3: this compound is expected to be more stable under basic conditions compared to acidic conditions. The quinoline ring is generally stable in base. The primary alcohol is also relatively stable; however, under harsh basic conditions (e.g., high temperature, strong base), deprotonation of the hydroxyl group could occur, making it susceptible to oxidation if an oxidizing agent is present.

Q4: My solution of this compound turned yellow/brown after storage. What is the likely cause?

A4: Discoloration, particularly to yellow or brown, is a common sign of degradation for many quinoline-containing compounds.[5] This is often due to the formation of conjugated systems or oxidation products. Exposure to light can also cause discoloration, as many aromatic compounds are photosensitive.[5][6][7] It is recommended to store solutions of this compound protected from light.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of parent compound peak and appearance of new, more polar peak(s) in reverse-phase HPLC after acidic stress. Protonation of the quinoline nitrogen, forming a more polar salt.Neutralize the sample with a suitable base (e.g., dilute NaOH) before re-injection. The parent peak should reappear if only protonation occurred.
Appearance of a new, less polar peak in reverse-phase HPLC after acidic stress, especially with heating. Acid-catalyzed dehydration of the benzylic alcohol, forming a more hydrophobic (less polar) degradation product.Confirm the identity of the new peak using mass spectrometry (MS). The mass should correspond to the loss of water (18 Da) from the parent compound.
Inconsistent results or loss of potency in biological assays. Degradation of the compound in the assay buffer.Prepare fresh stock solutions. Perform a stability study of the compound in the specific assay buffer to determine its stability over the experiment's duration.[5]
Formation of a precipitate when dissolving the compound in an acidic aqueous buffer. Formation of a sparingly soluble salt of the compound.Check the solubility of the specific salt being formed. Consider using a co-solvent or adjusting the pH to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8][11][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.[5]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at the same time points as the acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Monitor at the specified time points.

  • Thermal Degradation:

    • Place a vial of the stock solution in a temperature-controlled oven at 80°C.[5][12]

    • Sample at the specified time points.

  • Photolytic Degradation:

    • Expose a vial of the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][12]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection, to quantify the parent compound and detect any degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal (80°C) Stock->Thermal Expose Aliquots Photo Photolytic (ICH Q1B) Stock->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC_UV_MS Analyze by HPLC-UV/MS Oxidation->HPLC_UV_MS Thermal->HPLC_UV_MS Photo->HPLC_UV_MS Neutralize->HPLC_UV_MS Data Quantify Parent & Identify Degradants HPLC_UV_MS->Data

Caption: Workflow for Forced Degradation Study.

Degradation_Pathways cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) Parent This compound Protonated Quinolinium Salt (Protonated Nitrogen) Parent->Protonated Reversible Protonation Dehydrated Dehydration Product (Loss of H₂O) Parent->Dehydrated Elimination (E1) Stable Generally Stable Parent->Stable

Caption: Potential Degradation Pathways.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Accessed January 19, 2026. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Accessed January 19, 2026. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Accessed January 19, 2026. [Link]

  • Forced Degradation. SGS. Accessed January 19, 2026. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 19, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 19, 2026. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG. Accessed January 19, 2026. [Link]

  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Accessed January 19, 2026. [Link]

  • Ch 11 : Eliminations of benzylic systems. University of Calgary. Accessed January 19, 2026. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Accessed January 19, 2026. [Link]

  • 8-Methylquinoline | C10H9N | CID 11910. PubChem. Accessed January 19, 2026. [Link]

  • Preparation and Properties of Quinoline. SlideShare. Accessed January 19, 2026. [Link]

  • Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818. Karger Publishers. Accessed January 19, 2026. [Link]

  • Cas 91-22-5,Quinoline. lookchem. Accessed January 19, 2026. [Link]

  • (2,7-Dichloro-8-methylquinolin-3-yl)methanol. PubChem. Accessed January 19, 2026. [Link]

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Accessed January 19, 2026. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 19, 2026. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Accessed January 19, 2026. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem. Accessed January 19, 2026. [Link]

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. ResearchGate. Accessed January 19, 2026. [Link]

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PMC - NIH. Accessed January 19, 2026. [Link]

  • Quinoline Photobasicity: Investigation within Water‐Soluble Light‐Responsive Copolymers. Wiley Online Library. Accessed January 19, 2026. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Accessed January 19, 2026. [Link]

  • This compound, 96% Purity, C11H11NO, 100 mg. CP Lab Safety. Accessed January 19, 2026. [Link]

Sources

Troubleshooting low yield in the synthesis of 8-methylquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-methylquinoline-5-carbaldehyde. We understand that achieving high yields in heterocyclic synthesis can be challenging. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific synthesis, primarily focusing on the Vilsmeier-Haack formylation, a common and effective method for this transformation.

Troubleshooting Guide: Low Yield in the Synthesis of 8-Methylquinoline-5-carbaldehyde

This section addresses specific issues you might encounter during your experiment, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction mixture turns dark, and I observe significant tar formation, leading to a low yield. What is causing this, and how can I prevent it?

Answer:

Tar formation is a common issue in Vilsmeier-Haack reactions, often resulting from the harsh acidic conditions and potential side reactions. The highly reactive Vilsmeier reagent can lead to polymerization of the starting material or the product, especially at elevated temperatures.

Causality and Solutions:

  • Overheating: The Vilsmeier-Haack reaction is exothermic. Excessive temperatures can accelerate side reactions and decomposition.

    • Solution: Maintain strict temperature control. The formation of the Vilsmeier reagent (from DMF and POCl₃) should be performed at 0-5°C. During the reaction with 8-methylquinoline, a gentle reflux is often required, but it's crucial to avoid excessive heating. Monitor the reaction temperature closely and use a well-controlled heating mantle or oil bath.

  • Reagent Purity: Impurities in the starting material or reagents can act as catalysts for polymerization.

    • Solution: Ensure the purity of your 8-methylquinoline, DMF, and POCl₃. Distill the 8-methylquinoline and DMF before use. Use a fresh bottle of POCl₃.

  • Reaction Time: Prolonged reaction times can lead to product degradation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid unnecessary exposure to the reaction conditions.

Question 2: The yield of my desired 8-methylquinoline-5-carbaldehyde is low, and I suspect the formation of regioisomers. Is this possible, and how can I favor the formation of the 5-carbaldehyde?

Answer:

Yes, the formation of regioisomers is a possibility in the formylation of substituted quinolines. The electrophilic substitution on the quinoline ring is directed by the existing substituents. In the case of 8-methylquinoline, the methyl group is an electron-donating group, which activates the ring towards electrophilic attack.

Causality and Solutions:

  • Electronic Effects: The methyl group at position 8 will direct the incoming electrophile (the Vilsmeier reagent) to the ortho and para positions. In this case, positions 7 and 5 are the most likely sites for formylation.

  • Steric Hindrance: The methyl group at position 8 can sterically hinder the attack at position 7, thus favoring substitution at position 5.

    • Solution: To maximize the yield of the 5-carbaldehyde, it is crucial to control the reaction conditions to exploit the steric hindrance. Lower reaction temperatures can increase the selectivity of the reaction.

Question 3: My reaction seems to be incomplete, with a significant amount of unreacted 8-methylquinoline remaining. What are the likely causes?

Answer:

An incomplete reaction can be due to several factors, primarily related to the reactivity of the Vilsmeier reagent and the reaction conditions.

Causality and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present in the reaction mixture will decompose the reagent, reducing its effective concentration.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and a fresh bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

  • Insufficient Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.

    • Solution: Use a molar excess of the Vilsmeier reagent. A common ratio is 1.5 to 2 equivalents of the reagent relative to the 8-methylquinoline.

  • Low Reaction Temperature: While high temperatures can cause decomposition, a temperature that is too low may not be sufficient to drive the reaction to completion.

    • Solution: If the reaction is sluggish at lower temperatures, a gentle reflux may be necessary. The optimal temperature should be determined experimentally by monitoring the reaction progress with TLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of 8-methylquinoline?

A1: N,N-Dimethylformamide (DMF) serves as both a reagent and a solvent in the Vilsmeier-Haack reaction.[1] It is crucial to use anhydrous DMF to ensure the formation of the active Vilsmeier reagent.[2]

Q2: How critical is the order of reagent addition?

A2: The order of addition is critical. The Vilsmeier reagent should be prepared first by slowly adding phosphorus oxychloride (POCl₃) to ice-cold DMF.[3] This is an exothermic reaction and should be done with caution. The 8-methylquinoline is then added to the pre-formed reagent.

Q3: What is the best work-up procedure for this reaction?

A3: The reaction is typically quenched by pouring the reaction mixture onto crushed ice. The acidic mixture is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to a pH of 6-7.[4] The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

Q4: How can I purify the crude 8-methylquinoline-5-carbaldehyde?

A4: Column chromatography on silica gel is a common method for purification.[4] However, quinolines are basic and can interact strongly with the acidic silica gel, leading to streaking or decomposition. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base, like triethylamine.[4] Alternatively, alumina can be used as the stationary phase. Recrystallization from a suitable solvent is also a viable purification method.

Experimental Protocols

Protocol 1: Synthesis of 8-Methylquinoline-5-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 8-Methylquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 8-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 80-90°C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 6-7 with a saturated sodium carbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 8-Methylquinoline-5-carbaldehyde by Column Chromatography

Materials:

  • Crude 8-methylquinoline-5-carbaldehyde

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare the slurry for the column by mixing silica gel with hexane.

  • To deactivate the silica gel, add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent system.

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 8-methylquinoline-5-carbaldehyde.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0-5°C for reagent formation, 80-90°C for reactionControl exothermicity and prevent side reactions
Reagent Ratio 1.5-2.0 eq. of Vilsmeier reagentEnsure complete reaction
Solvent Anhydrous DMFReagent and solvent, must be dry
Work-up Quench with ice, neutralize with Na₂CO₃Hydrolyze the iminium intermediate and isolate the product
Purification Column chromatography on deactivated silicaRemove impurities and unreacted starting material

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Quinoline 8-Methylquinoline Intermediate Iminium Intermediate Quinoline->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 8-Methylquinoline-5-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 8-Methylquinoline-5-carbaldehyde Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Purify_Reagents Purify/Dry Reagents (Distill DMF, Use fresh POCl₃) Check_Reagents->Purify_Reagents Impurities/Moisture Suspected Check_Temp Review Temperature Control Check_Reagents->Check_Temp Reagents OK Purify_Reagents->Check_Temp Optimize_Temp Optimize Temperature (Lower for selectivity, gentle reflux for completion) Check_Temp->Optimize_Temp Suboptimal Check_Stoichiometry Verify Reagent Stoichiometry Check_Temp->Check_Stoichiometry Temperature OK Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry Increase Vilsmeier Reagent (1.5-2.0 eq.) Check_Stoichiometry->Adjust_Stoichiometry Insufficient Check_Workup Evaluate Work-up and Purification Check_Stoichiometry->Check_Workup Stoichiometry OK Adjust_Stoichiometry->Check_Workup Optimize_Purification Optimize Purification (Deactivated silica, Alumina) Check_Workup->Optimize_Purification Product Loss Suspected Success Improved Yield Check_Workup->Success Work-up OK Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yields.

Factors Affecting Yield

Factors_Affecting_Yield Yield Yield of 8-Methylquinoline-5-carbaldehyde Temperature Reaction Temperature Temperature->Yield Purity Reagent Purity Purity->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Workup Work-up and Purification Workup->Yield

Caption: Key factors influencing the reaction yield.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Technical Support Center: Formylation of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical transformation. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the formylation of 8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 8-methylquinoline, and which one should I choose?

The two most prevalent methods for formylating electron-rich aromatic compounds like 8-methylquinoline are the Vilsmeier-Haack and the Reimer-Tiemann reactions.

  • Vilsmeier-Haack Reaction: This method typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] It is generally preferred for its milder reaction conditions and higher regioselectivity, often favoring formylation at the most electron-rich and sterically accessible position. For quinoline derivatives, this can lead to the formation of 2-chloro-3-formylquinolines.[3][4]

  • Reimer-Tiemann Reaction: This reaction involves the use of chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), to generate dichlorocarbene as the electrophile.[5][6] While effective for phenols, its application to less activated systems like 8-methylquinoline can be more challenging and may lead to a mixture of products and lower yields.[7]

Recommendation: For the formylation of 8-methylquinoline, the Vilsmeier-Haack reaction is generally the more reliable and recommended method due to its superior control over regioselectivity and typically higher yields.

Q2: What are the expected major products and potential side products in the formylation of 8-methylquinoline?

The primary goal is to introduce a formyl group (-CHO) onto the quinoline ring. However, the position of formylation and the formation of side products are critical considerations.

  • Expected Major Product (Vilsmeier-Haack): The Vilsmeier-Haack reaction on substituted acetanilides (a common precursor to quinolines) can yield 2-chloro-3-formyl-8-methylquinoline.[3][4] The reaction proceeds through cyclization and formylation.

  • Potential Side Products:

    • Isomeric Products: Depending on the reaction conditions, formylation might occur at different positions on the quinoline ring, leading to a mixture of isomers that can be difficult to separate.

    • Over-reaction/Di-formylation: While less common, harsh reaction conditions could potentially lead to the introduction of a second formyl group.[7][8]

    • Chlorination: In the Vilsmeier-Haack reaction, the use of POCl₃ can sometimes lead to chlorination of the heterocyclic ring as a side reaction.[3][4]

    • Hydrolysis of the Vilsmeier Reagent: Premature hydrolysis of the Vilsmeier reagent can reduce its effective concentration and lower the overall yield.[9]

    • Products from Abnormal Reimer-Tiemann Reaction: In the Reimer-Tiemann reaction, side products like cyclohexadienones can be formed.[6][10]

Q3: How does the methyl group at the 8-position influence the regioselectivity of the formylation?

The 8-methyl group is an electron-donating group, which activates the quinoline ring towards electrophilic substitution. However, its steric bulk can also play a significant role in directing the incoming electrophile. It will generally direct the formylation to the ortho and para positions relative to itself that are also activated by the nitrogen atom. The interplay between electronic activation and steric hindrance will ultimately determine the final regiochemical outcome.

Troubleshooting Guide

Problem 1: My formylation reaction is resulting in a very low yield of the desired product.

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.

    • Solution: Ensure that your DMF and POCl₃ are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[4][8]

  • Insufficient Reaction Temperature or Time: The formylation of less activated substrates may require more forcing conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. For some methyl-substituted quinolines, heating for 4-10 hours may be necessary.[3]

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the aldehyde.[9]

    • Solution: After quenching the reaction with ice, ensure that the pH is adjusted appropriately (often to a mildly basic pH of 6-7 with a solution like sodium carbonate) to facilitate complete hydrolysis.[8]

  • Substrate Purity: Impurities in the starting 8-methylquinoline can interfere with the reaction.

    • Solution: Purify the starting material before use, for example, by distillation or recrystallization.

Problem 2: I am observing multiple spots on my TLC plate, indicating a mixture of products.

Possible Causes & Solutions:

  • Lack of Regioselectivity: The reaction conditions may not be optimal for selective formylation.

    • Solution (Vilsmeier-Haack): This reaction is generally more selective. Ensure precise temperature control during the addition of reagents. A lower reaction temperature can sometimes improve selectivity.

    • Solution (Reimer-Tiemann): This reaction is notoriously less selective. Consider switching to the Vilsmeier-Haack method for better control.

  • Formation of Side Products: As discussed in the FAQs, chlorination or other side reactions could be occurring.

    • Solution: Carefully analyze the side products using techniques like NMR and Mass Spectrometry to identify their structures. This information can help in modifying the reaction conditions to minimize their formation. For example, using a different formylating agent or altering the stoichiometry of the reagents might be beneficial.

Problem 3: The purification of my formylated product is proving to be very difficult.

Possible Causes & Solutions:

  • Similar Polarity of Products: Isomeric products often have very similar polarities, making them challenging to separate by column chromatography.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems and gradients in your column chromatography. Using a high-resolution silica gel or a different stationary phase might improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Derivatization: In some cases, it may be easier to separate derivatives of the products. For instance, converting the aldehydes to their corresponding Schiff bases, separating the derivatives, and then hydrolyzing them back to the pure aldehydes could be a viable strategy.

Experimental Protocol: Vilsmeier-Haack Formylation of an 8-Methylquinoline Precursor

This protocol is a generalized procedure for the synthesis of a 2-chloro-3-formyl-8-methylquinoline from the corresponding acetanilide, a common synthetic route.

Diagram of the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Acetanilide o-Methyl Acetanilide Intermediate Iminium Salt Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formyl-8-methylquinoline Intermediate->Product Hydrolysis (H2O, Na2CO3) SideProduct Isomeric Side Products Intermediate->SideProduct Side Reactions

Caption: Vilsmeier-Haack formylation and cyclization of an acetanilide precursor.

Materials
  • o-Methyl acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice bath. To this, add POCl₃ (18 mL) dropwise with constant stirring, ensuring the temperature remains between 0-5 °C.[4]

  • Addition of Substrate: After the addition of POCl₃ is complete, add o-methyl acetanilide (4 g) to the reaction mixture.[4]

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat it under reflux at 80-90 °C for 6-8 hours. The progress of the reaction should be monitored by TLC.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis: Neutralize the acidic solution by slowly adding a 10% aqueous solution of Na₂CO₃ until the pH reaches 6-7.[8] This step is crucial for the hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-chloro-3-formyl-8-methylquinoline.

Data Summary Table

The following table provides a comparative overview of the common formylation methods.

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Reagents DMF, POCl₃[2]Chloroform, Strong Base (e.g., KOH)[5]
Electrophile Chloroiminium ion (Vilsmeier reagent)[9]Dichlorocarbene (:CCl₂)[5]
Typical Substrates Electron-rich aromatics and heterocycles[11]Phenols, electron-rich heterocycles[5]
Advantages Milder conditions, generally higher yields, good regioselectivity[2]Useful for ortho-formylation of phenols[5]
Disadvantages Moisture-sensitive reagents, potential for chlorination side products[3]Harsh basic conditions, often lower yields and poor selectivity, potential for abnormal products[6][7]

References

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and transformations of novel formyl-substituted quinolines. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]

  • National Institutes of Health. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]

  • National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). NHC based mechanism of C(sp³)-H arylation of 8-methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium.
  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

Sources

Technical Support Center: Enhancing the Stability of (8-Methylquinolin-5-yl)methanol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with (8-Methylquinolin-5-yl)methanol and its metal complexes. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome challenges and improve the stability of your synthesized complexes.

Introduction: The Nuances of Quinoline-Based Complex Stability

This compound, a derivative of 8-hydroxyquinoline, presents a fascinating scaffold for the development of metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.[1][2][3] The stability of these complexes is paramount to their function and is influenced by a delicate interplay of factors including the nature of the metal ion, the ligand itself, and the experimental conditions.[4][5] This guide will delve into the fundamental principles governing the stability of these complexes and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of my this compound metal complexes?

A1: The stability of your metal complexes is governed by several critical factors:

  • Nature of the Metal Ion: The charge and size of the central metal ion are crucial. Generally, stability increases with a higher charge and a smaller ionic radius on the central metal atom.[4]

  • Ligand Properties: As a bidentate ligand, this compound forms a chelate ring with the metal ion. The formation of five- or six-membered rings significantly enhances stability, a phenomenon known as the chelate effect.[6][7]

  • pH of the Solution: The pH of the reaction medium is critical as it can affect both the ligand and the metal ion. At low pH, the nitrogen atom of the quinoline ring can be protonated, competing with the metal ion for the binding site.[8] At high pH, many metal ions tend to form insoluble hydroxides.[8][9]

  • Solvent System: The choice of solvent can influence the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex.[10][11] The coordinating ability of the solvent can play a significant role.[10]

  • Ligand-to-Metal Ratio: The stoichiometry of the reactants can dictate the coordination number and geometry of the final complex, which in turn affects its stability.[12][13]

Q2: My complex seems to be decomposing during purification. What could be the cause?

A2: Decomposition during purification is a common issue. Potential causes include:

  • Instability on Chromatography Media: Some metal complexes can decompose on stationary phases like silica gel.[12] Consider using alumina, which is often more suitable for basic complexes, or explore alternative purification methods.[12]

  • Thermal Instability: If you are using heat for recrystallization, your complex might be thermally sensitive.[14][15][16] Try recrystallizing at a lower temperature or using a different solvent system.

  • Photodegradation: Some coordination compounds are sensitive to light and can degrade upon exposure.[17][18][19] It is good practice to protect your reaction and purified complex from direct light.

Q3: I am observing low yields in my synthesis. How can I improve this?

A3: Low yields can be frustrating. Here are a few things to consider:

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratios of your ligand and metal salt. Sometimes, a slight excess of the ligand can be beneficial.[12]

  • Reaction Time and Temperature: The reaction may not be going to completion. Try extending the reaction time or moderately increasing the temperature.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) can be helpful.[12]

  • pH Optimization: The pH of your reaction mixture might not be optimal for complex formation.[8] Experiment with buffering the solution to maintain a stable pH.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental issues.

Issue 1: Poor Solubility of the Metal Complex
Potential Cause Troubleshooting Steps
Inappropriate Solvent Experiment with a range of solvents with varying polarities. For less soluble complexes, consider using Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[12]
Precipitation of Starting Materials Ensure both the ligand and the metal salt are fully dissolved before mixing. Gentle heating may be required.
Formation of Polymeric Species In some cases, insoluble coordination polymers may form.[16] Adjusting the ligand-to-metal ratio or changing the solvent may favor the formation of discrete, soluble complexes.
Issue 2: Complex Instability in Solution Over Time
Potential Cause Troubleshooting Steps
Hydrolysis If your complex is sensitive to water, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially for air-sensitive metal ions like Co(II).[12]
Ligand Dissociation The equilibrium between the complex and its free components may favor dissociation.[20] Consider using a slight excess of the ligand to push the equilibrium towards the complexed form.
Redox Reactions The metal center may be undergoing oxidation or reduction. Protect the reaction from air if you are working with redox-active metals.
Issue 3: Difficulty in Characterizing the Product
Potential Cause Troubleshooting Steps
Paramagnetic Metal Center If your metal is paramagnetic (e.g., Cu(II), Ni(II)), NMR spectroscopy may result in broad, uninformative peaks. Utilize alternative characterization techniques such as EPR spectroscopy, magnetic susceptibility measurements, or X-ray crystallography.[21][22]
Amorphous or Oily Product Difficulty in obtaining a crystalline product can hinder characterization. Experiment with different recrystallization solvents and techniques, such as slow evaporation or vapor diffusion.
Presence of Impurities Unreacted starting materials or byproducts can complicate spectral analysis. Ensure thorough purification of your complex.[12][23]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Metal(II) Complex
  • Ligand Dissolution: Dissolve this compound (1.0 mmol) in an appropriate solvent (e.g., 20 mL of methanol or ethanol) in a round-bottom flask.[12] Gentle heating may be applied to aid dissolution.

  • Metal Salt Dissolution: In a separate beaker, dissolve the metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O) (0.5 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent.[12]

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • Observation: A color change or the formation of a precipitate should indicate complex formation.

  • Reaction Completion: Stir the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or with gentle heating.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to aid in drying.[12]

  • Drying: Dry the purified complex under vacuum.

Protocol 2: pH-Dependent Stability Study using UV-Vis Spectroscopy
  • Stock Solutions: Prepare stock solutions of your purified metal complex and a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a series of cuvettes, add a fixed concentration of your metal complex to each buffer solution.

  • Equilibration: Allow the solutions to equilibrate for a set period.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each solution.

  • Analysis: Analyze the changes in the absorption spectra as a function of pH. Significant shifts in the absorption maxima or changes in absorbance intensity can indicate changes in the coordination environment or decomposition of the complex.[9]

Visualizing Stability Factors

The stability of a metal complex is a multifactorial issue. The following diagram illustrates the key interconnected factors that researchers must consider.

StabilityFactors ComplexStability Complex Stability MetalIon Metal Ion Properties (Charge, Size) MetalIon->ComplexStability Ligand Ligand Characteristics (Chelation, Sterics) Ligand->ComplexStability pH Solution pH pH->ComplexStability pH->MetalIon Hydrolysis pH->Ligand Protonation Solvent Solvent Effects Solvent->ComplexStability Solvent->MetalIon Solvation Solvent->Ligand Solubility Temp Temperature Temp->ComplexStability

Caption: Key factors influencing metal complex stability.

Troubleshooting Workflow for Low Yield

When faced with low product yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issues.

LowYieldWorkflow start Low Yield Observed check_stoichiometry Verify Stoichiometry (Ligand:Metal Ratio) start->check_stoichiometry optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_stoichiometry->optimize_conditions Stoichiometry Correct success Improved Yield check_stoichiometry->success Issue Found & Corrected check_ph Check and Adjust pH optimize_conditions->check_ph No Improvement optimize_conditions->success Issue Found & Corrected check_solubility Assess Solubility of Reactants and Product check_ph->check_solubility No Improvement check_ph->success Issue Found & Corrected purification_loss Investigate Purification Losses check_solubility->purification_loss No Improvement check_solubility->success Issue Found & Corrected purification_loss->success Issue Found & Corrected

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Available from: [Link]

  • Slideshare. Factors affecting stability of metal complexes. Available from: [Link]

  • DiMauro, E. F., Mamai, A., & Kozlowski, M. C. (2003). Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base. Organometallics, 22(5), 953–956. Available from: [Link]

  • Fiveable. Stability Constants and Chelate Effect. In Inorganic Chemistry II Class Notes. Available from: [Link]

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  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

  • National Institutes of Health. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Available from: [Link]

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  • National Institutes of Health. Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Available from: [Link]

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  • ResearchGate. Thermal decomposition of metal complexes of type MLX2 (M = Co(II), Cu(II), Zn(II), and Cd(II); L = DIE; X = NO3 1-) by TG-DTA-DTG techniques in air atmosphere. Available from: [Link]

  • Taylor & Francis Online. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

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  • Rasayan Journal of Chemistry. THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. Available from: [Link]

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Technical Support Center: Ensuring the Stability of (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (8-Methylquinolin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this valuable compound: preventing its oxidative degradation during storage. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term integrity and reliability of your experimental results.

Introduction: The Challenge of Oxidative Instability

This compound is a key building block in medicinal chemistry and materials science. However, like many benzylic and heterocyclic alcohols, it is susceptible to oxidation. The primary degradation pathway involves the oxidation of the hydroxymethyl group to form the corresponding aldehyde, (8-Methylquinolin-5-yl)carbaldehyde, which can be further oxidized to 8-methylquinoline-5-carboxylic acid. This degradation compromises the purity of the material, leading to inaccurate experimental outcomes and potential downstream complications in synthetic routes.

This guide will equip you with the knowledge and practical steps to mitigate this oxidative degradation, ensuring that the this compound you use is of the highest purity and stability.

Frequently Asked Questions (FAQs)

Q1: I noticed a yellowish tint developing in my solid sample of this compound over time. What could be the cause?

A change in color, particularly the development of a yellow or brownish hue, is a common indicator of degradation in quinoline-containing compounds. This is often a result of oxidation and/or exposure to light. The formation of conjugated impurities, such as the corresponding aldehyde, can lead to this discoloration. It is a strong indication that your storage conditions may not be optimal.

Q2: My recent synthesis using this compound gave a lower yield than expected, and I see an unexpected impurity in my NMR. Could this be related to storage?

Absolutely. If your this compound has partially oxidized to the aldehyde, this impurity will not participate in reactions where the alcohol functionality is required. This will directly lead to lower yields. The aldehyde impurity will have distinct peaks in the 1H NMR spectrum, typically a singlet for the aldehyde proton between 9 and 10 ppm.

Q3: What are the ideal storage conditions for solid this compound?

To minimize oxidation, solid this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including oxidation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Displacing oxygen with an inert gas is the most effective way to prevent oxidation.
Light Amber glass vial or opaque containerQuinoline derivatives can be light-sensitive. Protection from light prevents photolytic degradation.[1]
Container Tightly sealed container with a PTFE-lined capPrevents exposure to atmospheric oxygen and moisture. PTFE liners provide an excellent chemical barrier.[1]

Q4: I need to store this compound in solution. What solvent should I use and what precautions should I take?

For solution-based storage, the choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred.

  • Recommended Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), or Anhydrous Toluene.

  • Solvents to Avoid: Protic solvents like methanol or ethanol can participate in degradation pathways. Solvents should be deoxygenated prior to use.

Storage Protocol for Solutions:

  • Use a flamed-dried Schlenk flask or a vial with a PTFE-lined septum cap.

  • Dissolve the this compound in the deoxygenated anhydrous solvent.

  • Purge the headspace of the container with a gentle stream of argon or nitrogen for several minutes.

  • Seal the container tightly.

  • Store at 2-8°C and protected from light.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

While the use of antioxidants for this specific compound is not extensively documented in the literature, insights can be drawn from the stabilization of structurally similar compounds. Radical scavengers are often effective.

  • Butylated hydroxytoluene (BHT): A common antioxidant that can be added in small amounts (e.g., 0.01-0.1 mol%) to solutions.

  • Considerations: The addition of an antioxidant will introduce another compound into your material. You must consider if this will interfere with your downstream applications. It is crucial to test the compatibility of the chosen antioxidant with your experimental system.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a systematic approach to identifying and mitigating the oxidation of this compound.

Troubleshooting_Oxidation start Problem: Suspected Oxidation (e.g., color change, low yield, impurity) check_visual Visual Inspection: - Yellow/brown color? - Clumpy solid? start->check_visual First Step analytical_chem Analytical Chemistry Confirmation check_visual->analytical_chem Degradation Suspected solution Solution: Stable Compound check_visual->solution No Visual Degradation storage_review Review Storage Conditions analytical_chem->storage_review Oxidation Confirmed repurify Repurify Material analytical_chem->repurify Impurity Level Unacceptable implement_best_practices Implement Best Storage Practices storage_review->implement_best_practices Sub-optimal Conditions Identified repurify->implement_best_practices After Purification repurify->solution implement_best_practices->solution

Caption: Troubleshooting workflow for suspected oxidation.

Step 1: Visual Inspection
  • Observation: The solid this compound has developed a yellow or brownish color.

  • Indication: This is a strong qualitative indicator of oxidation.

Step 2: Analytical Confirmation

To confirm and quantify the extent of oxidation, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent alcohol from its aldehyde and carboxylic acid degradants.

    • Method: A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm).

    • Quantification: The percentage of the aldehyde impurity can be determined by comparing the peak area of the aldehyde to the total peak area.

  • Gas Chromatography (GC): GC can also be used, particularly for its sensitivity in detecting volatile impurities like the aldehyde.[3]

    • Method: A non-polar or mid-polar capillary column is suitable.

    • Detection: Flame Ionization Detector (FID) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide a quick qualitative and semi-quantitative assessment.

    • Signature of Oxidation: Look for a new peak in the 9-10 ppm region, which is characteristic of an aldehyde proton. The disappearance of the methylene protons of the alcohol (around 4.5-5.0 ppm) and the appearance of the aldehyde proton are indicative of oxidation.

Step 3: Review Storage Conditions

If oxidation is confirmed, a thorough review of your storage protocol is necessary. Use the table in FAQ Q3 as a checklist.

Step 4: Remediation
  • For minor oxidation (<5%): The material may be usable for some applications, but be aware of the potential for side reactions from the aldehyde impurity.

  • For significant oxidation (>5%): Repurification is recommended.

    • Recrystallization: If a suitable solvent system is known, recrystallization can be an effective method to remove impurities.

    • Column Chromatography: Flash chromatography on silica gel can separate the alcohol from the more polar aldehyde and carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of your specific batch of this compound, a forced degradation study is recommended.[4][5][6]

  • Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Oxidative Stress: To one solution, add 3% hydrogen peroxide.

    • Thermal Stress: Place another solution in an oven at 60°C.

    • Photolytic Stress: Expose the third solution to a photostability chamber with a light source that provides both visible and UV light.[7]

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC to monitor the formation of degradation products.

Forced_Degradation_Workflow start Start: this compound Solution oxidative Oxidative Stress (3% H2O2) start->oxidative thermal Thermal Stress (60°C) start->thermal photolytic Photolytic Stress (Vis/UV Light) start->photolytic sampling Time-Point Sampling (0, 2, 4, 8, 24h) oxidative->sampling thermal->sampling photolytic->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: - Degradation Rate - Impurity Profile hplc->data

Caption: Workflow for a forced degradation study.

This study will provide valuable information on the primary degradation pathways and the relative stability of the compound under different stress conditions.

Conclusion

The chemical integrity of this compound is paramount for the success of your research. By understanding the mechanisms of oxidative degradation and implementing the rigorous storage and handling protocols outlined in this guide, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental data. Proactive measures, including proper storage and routine analytical checks, are the cornerstones of good laboratory practice when working with sensitive reagents.

References

  • Barary, M. H., El-Yazbi, F. A., & Bedair, M. A. (1991). Spectrophotometric determination of aldehydes in alcohols. Analytical Letters, 24(5), 845-857.
  • van der Waal, J. C., Kuster, B. F. M., & van der Wiele, K. (1996). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
  • van der Waal, J. C., Kuster, B. F. M., & van der Wiele, K. (1996). Inhibition of Gold Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
  • Top Shelf Wine and Spirits. (n.d.). How to Store Alcohol for Lasting Quality. Retrieved from [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • OMGCHEERS. (n.d.). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Bio, M., & Schelter, E. J. (2014). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Organic letters, 16(21), 5744–5747.
  • Spennato, M. R., et al. (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
  • Clotet-Codony, I., et al. (2014). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, clinical and experimental research, 38(5), 1251–1257.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Rinaldi, F., et al. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina.
  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2020). Metabolites, 10(11), 435.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • University of Texas at Austin. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wildpack Beverage. (2022). Importance of Proper Alcohol Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation of benzyl alcohol to bezaldehyde by PSDI in different solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Daugulis, O., et al. (2005). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 127(38), 13164-13165.

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Technical Support Center: Scaling Up the Synthesis of (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (8-Methylquinolin-5-yl)methanol. As a key intermediate in various research and development pipelines, scaling its production requires careful control over reaction parameters and a proactive approach to potential challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Overview of the Synthetic Pathway

The most common and scalable approach to synthesizing this compound involves a two-stage process. First, the 8-methylquinoline core is constructed, typically via a Doebner-von Miller reaction. This is followed by a regioselective formylation at the C5 position, and subsequent reduction of the resulting aldehyde to the target primary alcohol.

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Functionalization & Reduction A o-Toluidine + Crotonaldehyde B 8-Methylquinoline A->B Doebner-von Miller Reaction C 8-Methylquinoline-5-carbaldehyde B->C Vilsmeier-Haack Formylation D This compound C->D Aldehyde Reduction

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 8-methylquinoline core at scale?

A1: The Doebner-von Miller reaction, which reacts an aniline (in this case, o-toluidine) with an α,β-unsaturated carbonyl compound, is a robust and widely used method for quinoline synthesis.[1] While classic Skraup synthesis (using glycerol) is also an option, the Doebner-von Miller reaction often provides better control and avoids the extremely harsh conditions associated with dehydrating glycerol in situ.[2][3]

Q2: Why is formylation at the C5 position favored over other positions on the 8-methylquinoline ring?

A2: In electrophilic substitution reactions like the Vilsmeier-Haack formylation, the substitution pattern on the quinoline ring is directed by the electron density. The benzene ring of the quinoline system is more activated than the pyridine ring. Electrophilic attack preferentially occurs at positions C5 and C8.[4] With the C8 position blocked by a methyl group, the C5 position becomes the most electronically favorable site for formylation.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary concern is the Doebner-von Miller reaction, which is known to be highly exothermic.[5] Uncontrolled temperature can lead to a runaway reaction and the formation of significant tarry byproducts. It is crucial to use a moderating agent, ensure slow addition of reagents, and have efficient cooling and stirring. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is also highly reactive and moisture-sensitive, requiring handling under inert atmosphere.

Q4: How can I effectively monitor the progress of the aldehyde reduction step?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting aldehyde and the product alcohol. The aldehyde is typically more nonpolar and will have a higher Rf value than the more polar alcohol product. The reaction is complete when the starting aldehyde spot is no longer visible by TLC analysis. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Stage 1: Synthesis of 8-Methylquinoline via Doebner-von Miller Reaction
ProblemLikely Cause(s)Recommended Solution(s)
Violent, Uncontrolled Exotherm The reaction is inherently exothermic. Lack of a moderating agent or too rapid addition of acid.Moderation: Incorporate a moderating agent like ferrous sulfate (FeSO₄) to smooth the reaction profile.[5] Controlled Addition: Add the strong acid (e.g., H₂SO₄) slowly and portion-wise with vigorous stirring and external cooling (ice bath).
Low Yield and Significant Tar Formation High reaction temperatures promote polymerization and side reactions. Incorrect stoichiometry or inefficient stirring.Temperature Control: Maintain the reaction temperature strictly as per the protocol. Do not allow it to exceed the recommended range. Optimization: Ensure the correct molar ratios of aniline, crotonaldehyde, and acid. Use a mechanical stirrer for efficient mixing in larger scale reactions.
Difficult Product Isolation The crude product is often mixed with tar and acidic residue.Acid/Base Extraction: After neutralizing the reaction mixture, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer multiple times to remove impurities. Purification: Vacuum distillation is the most effective method for purifying the final 8-methylquinoline from non-volatile tars.[6]
Stage 2: Vilsmeier-Haack Formylation to 8-Methylquinoline-5-carbaldehyde
ProblemLikely Cause(s)Recommended Solution(s)
No Reaction or Low Conversion Inactive Vilsmeier reagent due to moisture. Insufficient reaction temperature or time.Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially DMF and chloroform/dichloromethane) are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[7] Temperature & Time: The Vilsmeier reagent is typically formed at 0 °C, but the subsequent reaction with the quinoline substrate often requires heating to reflux for several hours to drive it to completion.[7]
Formation of Impurities The Vilsmeier reagent can react with other positions if the reaction is not controlled, although C5 is strongly preferred.Controlled Addition: Add the 8-methylquinoline substrate slowly to the pre-formed Vilsmeier reagent at a low temperature before gradually heating. This ensures the electrophile reacts as intended.
Complicated Aqueous Workup Quenching the reaction with ice/water is highly exothermic and can be difficult to control at scale. The product may be difficult to extract.Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred vessel containing crushed ice. Neutralization: Carefully neutralize the acidic mixture with a base like sodium carbonate or sodium hydroxide solution to a pH of 6-7 before extraction.[7] Ensure the pH is not too high, which can cause side reactions.
Stage 3: Reduction to this compound
ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Reduction Insufficient reducing agent. Low reaction temperature or short reaction time.Stoichiometry: Use a slight excess (e.g., 1.5-2.0 equivalents) of the reducing agent (e.g., Sodium Borohydride, NaBH₄). Monitoring: Monitor the reaction by TLC until the aldehyde is fully consumed before proceeding with the workup.
Reduction of the Quinoline Ring Use of an overly powerful reducing agent (e.g., LiAlH₄ under harsh conditions) or catalytic hydrogenation under high pressure can lead to the reduction of the heterocyclic ring.[8][9]Selective Reagents: Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol is generally selective for the aldehyde and will not reduce the quinoline ring under standard conditions.[8]
Product Degradation During Workup The product alcohol may be sensitive to strongly acidic or basic conditions during workup and purification.Mild Workup: Quench the reaction carefully and adjust the pH to be near neutral before extraction. Purification Method: Use column chromatography on silica gel for purification. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is an excellent final purification step.

Experimental Protocols

Protocol 1: Synthesis of 8-Methylquinoline-5-carbaldehyde (Vilsmeier-Haack Formylation)
  • Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: After the addition is complete, stir the mixture at 0 °C for another 30 minutes. Dissolve 8-methylquinoline (1 eq.) in a minimal amount of anhydrous solvent (e.g., dichloromethane) and add it slowly to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (typically 60-80 °C depending on the solvent) for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution to pH ~7 by the slow addition of a saturated sodium carbonate solution. Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel.

Protocol 2: Reduction to this compound
  • Dissolution: Dissolve 8-methylquinoline-5-carbaldehyde (1 eq.) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 20-30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Add more water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude this compound can be purified by recrystallization or column chromatography.

References

  • Gucma, M., & Gierczak, T. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(23), 5629. [Link]

  • Gucma, M., & Gierczak, T. (2020). Synthesis of (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde. ResearchGate. [Link]

  • Mondal, M., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Maji, B., et al. (2022). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. [Link]

  • Li, Z., et al. (2017). Iodine catalyzed reduction of quinolines under mild reaction conditions. Chemical Communications. [Link]

  • Tan, C. H., et al. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry. [Link]

  • Shaikh, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

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  • Le, T. B., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm. [Link]

  • ResearchGate. (2014). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

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Validation & Comparative

Comparative study of (8-Methylquinolin-5-yl)methanol and other quinoline ligands in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to (8-Methylquinolin-5-yl)methanol and its Analogs in Modern Catalysis

The quinoline scaffold is a cornerstone in the architecture of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] In the realm of catalysis, ligands derived from this privileged heterocycle have enabled a vast array of chemical transformations, largely due to their robust coordination chemistry and tunable electronic and steric properties.[2][3][4][5] This guide provides an in-depth comparative analysis of this compound, a ligand of emerging interest, and places its performance in context with other notable quinoline-based ligands. We will delve into the mechanistic nuances, supported by experimental data, to provide researchers, chemists, and drug development professionals with a clear understanding of their relative merits in key catalytic applications.

The Strategic Importance of the Quinoline Ligand Framework

Quinoline and its derivatives are prized as ligands for several reasons. The nitrogen atom within the aromatic system provides a strong coordination site for a multitude of transition metals, including palladium, copper, rhodium, and iridium.[6][7][8] This interaction is fundamental to the catalytic cycle. Furthermore, the bicyclic quinoline structure is synthetically versatile, allowing for the introduction of various functional groups at different positions. These substituents are not mere decorations; they are strategic handles that allow for the fine-tuning of the ligand's properties:

  • Steric Hindrance: Bulky groups can create a specific chiral pocket around the metal center, influencing the stereoselectivity of a reaction.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, impacting its reactivity and stability.[9]

  • Secondary Coordination: Additional functional groups can act as hemilabile or secondary binding sites, stabilizing catalytic intermediates and guiding the reaction pathway.

This inherent tunability has led to the successful application of quinoline ligands in a wide range of catalytic reactions, including asymmetric hydrogenations[10], cross-coupling reactions[11][12][13], and, most notably, directed C-H functionalization.[6][7][14]

A Spotlight on this compound: Structure and Catalytic Potential

This compound is a structurally intriguing ligand. Its design incorporates two key features that suggest significant potential in catalysis:

  • The 8-Methyl Group: This C(sp³)–H bond is strategically positioned for activation. The nitrogen atom at the 1-position acts as a built-in directing group, facilitating the formation of a stable five-membered cyclometalated intermediate with a transition metal catalyst.[15] This pre-coordination brings the metal center into close proximity with the methyl C-H bonds, lowering the activation energy for their cleavage and subsequent functionalization.[8][15]

  • The 5-Methanol Group: The hydroxyl moiety introduces a potential secondary coordination site. This hydroxyl group can act as a hemilabile ligand, transiently binding to the metal center to stabilize key intermediates or participating in proton transfer steps. Its position on the quinoline ring also influences the overall electronic landscape of the ligand.

The convergence of these two features—a C-H activation site and a secondary coordinating group—makes this compound a promising candidate for reactions requiring precise control over reactivity and selectivity.

Comparative Catalytic Performance: An Evidence-Based Analysis

To fully appreciate the utility of this compound, we must compare it to other quinoline ligands in specific catalytic contexts. The following sections provide this analysis, supported by experimental data where available.

C(sp³)–H Functionalization: The Role of the 8-Methyl Group

The transition metal-catalyzed functionalization of the 8-methyl group on the quinoline core is a powerful tool for molecular construction.[15] Let's compare the performance of simple 8-methylquinoline with its 5-methanol-substituted counterpart.

A key reaction in this class is the copper-catalyzed amidation of 8-methylquinolines.[16][17] This transformation provides direct access to valuable quinolin-8-ylmethanamine derivatives.

Workflow for a Typical C(sp³)–H Amidation Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification r1 8-Methylquinoline Derivative (1.0 eq) mix Combine reactants, catalyst, and solvent in a sealed tube r1->mix r2 Amidation Agent (e.g., NFSI, 1.2 eq) r2->mix cat Cu Catalyst (e.g., Cu(OAc)2, 10 mol%) cat->mix sol Solvent (e.g., DCE) sol->mix heat Heat at specified temperature (e.g., 120 °C) for 12-24 h mix->heat cool Cool to room temperature heat->cool quench Quench reaction mixture cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Cu-catalyzed C-H amidation.

While direct comparative studies are scarce, we can infer the influence of the 5-methanol group. In a typical copper-catalyzed C-H amidation, the reaction proceeds without an additional external oxidant.[17] The presence of the hydroxyl group in this compound could potentially influence the reaction in several ways:

  • Solubility: It may enhance the solubility of the ligand and its metal complexes in polar solvents.

  • Electronic Tuning: As a weakly electron-donating group, it could subtly modulate the reactivity of the C-H bond.

  • Proton Shuttle: It could act as an internal base or proton shuttle, facilitating key steps in the catalytic cycle.

Cross-Coupling Reactions: The Influence of Coordinating Substituents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming C-C bonds.[13][18] Here, the ligand's role is to stabilize the Pd(0) and Pd(II) intermediates and facilitate oxidative addition and reductive elimination. We will compare this compound with the classic 8-hydroxyquinoline (oxine).

8-Hydroxyquinoline and its derivatives are excellent chelating agents, capable of forming stable complexes with metals like palladium.[19] Porous organic frameworks based on 8-hydroxyquinoline have been used to anchor palladium nanoparticles, creating highly stable and reusable catalysts for Suzuki-Miyaura reactions.[20]

Comparative Ligand Structures

G cluster_L1 This compound cluster_L2 8-Hydroxyquinoline cluster_L3 8-Methylquinoline L1 L1 L2 L2 L3 L3

Caption: Structures of this compound and related ligands.

Table 1: Comparison of Quinoline Ligands in Catalysis

Ligand FeatureThis compound8-Hydroxyquinoline8-Methylquinoline
Primary Coordination Site Quinoline NitrogenQuinoline NitrogenQuinoline Nitrogen
Secondary Feature Hemilabile -OH group; C(sp³)-H activation siteStrong Chelating -OH groupC(sp³)-H activation site
Primary Application Potential for directed C-H functionalizationMetal chelation, catalyst support, cross-couplingDirected C-H functionalization
Coordination Mode Monodentate or Bidentate (hemilabile)Bidentate (N,O-chelation)Monodentate or Bidentate (via C-H activation)
Key Advantage Dual functionality for complex transformationsForms highly stable metal complexesWell-established for selective C(sp³)-H activation

In a hypothetical Suzuki coupling, this compound would likely act as a monodentate ligand through its nitrogen atom. The hydroxyl group is less likely to form a stable chelate compared to the phenolate of 8-hydroxyquinoline. However, its hemilabile nature could be advantageous, temporarily coordinating to stabilize the catalyst without being so strongly bound as to inhibit catalytic turnover. In contrast, the strong chelation of 8-hydroxyquinoline provides catalyst stability, which is particularly beneficial for heterogeneous systems.[20]

Asymmetric Catalysis: A Contrast with Chiral Quinoline Systems

Asymmetric catalysis aims to produce enantiomerically pure compounds, which is crucial in drug development.[2][3] This field heavily relies on chiral ligands to control the stereochemical outcome of a reaction. This compound is achiral and therefore not suitable for enantioselective catalysis in its native form.

This is where it contrasts sharply with specialized chiral quinoline ligands, such as those incorporating oxazoline (Quinox ligands) or Schiff base moieties.[3] These ligands create a well-defined chiral environment around the metal center, forcing the substrates to approach from a specific direction, leading to the preferential formation of one enantiomer. These systems are widely used in reactions like asymmetric allylic alkylations and hydrogenations.[2][10]

Catalytic Cycle for a Generic Pd-Catalyzed Cross-Coupling

G pd0 Pd(0)L (Active Catalyst) pd2_oa R-Pd(II)(X)L (Oxidative Addition) pd0->pd2_oa Oxidative Addition pd2_tm R-Pd(II)(R')L (Transmetalation) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination prod R-R' pd2_tm->prod byprod M-X pd2_tm->byprod sub_rx R-X sub_rx->pd2_oa sub_m R'-M sub_m->pd2_tm

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Experimental Protocols

To provide a practical context, the following are representative, detailed experimental procedures.

Protocol 1: Synthesis of 8-Methylquinoline (Skraup Synthesis)

This protocol is adapted from established methods for quinoline synthesis.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution (10%)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Slowly add o-toluidine to the mixture, followed by the oxidizing agent.

  • Fit the flask with a reflux condenser and heat the mixture gently at first, then more strongly (to ~150 °C) for several hours.[21] The reaction is vigorous.

  • After the reaction is complete, allow the mixture to cool. Carefully pour the contents into a large volume of water.

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude 8-methylquinoline.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 8-methylquinoline.[21]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., triphenylphosphine, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Schlenk flask, magnetic stirrer, heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, palladium acetate, and ligand.

  • Add the solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

This compound represents a compelling, yet underexplored, ligand in the vast toolkit of catalytic chemistry. Its unique combination of a C-H activation handle and a hemilabile coordinating group sets it apart from simpler analogs like 8-methylquinoline and classical chelators like 8-hydroxyquinoline.

  • For C-H Functionalization: It offers the potential for more nuanced control over the catalytic cycle compared to 8-methylquinoline, although further studies are needed to quantify this effect.

  • For Cross-Coupling: While not possessing the strong chelating power of 8-hydroxyquinoline, its potential hemilability could offer advantages in promoting high catalytic turnover.

  • For Asymmetric Catalysis: In its current form, it is not applicable. However, chiral derivatization of the 5-methanol group could open new avenues for the development of novel asymmetric catalysts.

The true value of this compound will be unlocked through systematic comparative studies that directly measure its performance against established ligands across a range of important catalytic transformations. This guide serves as a foundational framework for such investigations, highlighting the key structural features and mechanistic considerations that will undoubtedly drive future innovation in the field.

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A Researcher's Guide to Validating the Catalytic Activity of (8-Methylquinolin-5-yl)methanol Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a cornerstone in the architecture of catalytically active molecules, prized for its rigid structure and the tunability of its electronic properties.[1] This guide offers a comprehensive framework for validating the catalytic efficacy of complexes derived from (8-Methylquinolin-5-yl)methanol. We will navigate through the essential experimental stages, from catalyst synthesis and characterization to the rigorous assessment of catalytic performance in pertinent organic transformations. This document is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their catalyst development endeavors.

Conceptual Framework: Why this compound Complexes?

The strategic placement of a methyl group at the 8-position and a methanol group at the 5-position of the quinoline scaffold in this compound offers distinct advantages for catalysis. The nitrogen atom of the quinoline ring and the oxygen of the methanol group can act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals.[2] The methyl group at the C8 position can influence the steric and electronic environment of the metal center, potentially enhancing catalytic activity and selectivity.[1]

This guide will focus on validating the catalytic activity of these complexes in two key areas where quinoline-based catalysts have shown considerable promise: asymmetric transfer hydrogenation of ketones and oxidation reactions, drawing parallels from the known reactivity of similar quinoline derivatives.[1][3][4]

Experimental Validation Workflow

The validation of a new catalyst is a systematic process that involves synthesis, characterization, and performance evaluation. The following workflow provides a logical progression for assessing the catalytic potential of this compound complexes.

Caption: A generalized workflow for the validation of novel catalysts.

Synthesis and Characterization of this compound Complexes

A critical first step is the synthesis and unambiguous characterization of the metal complexes. A general procedure involves the reaction of this compound with a suitable metal precursor.

Experimental Protocol: Synthesis of a Generic this compound Metal Complex
  • Ligand Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, methanol).

  • Metal Salt Addition: To this solution, add the desired metal salt (e.g., Cu(OAc)₂, RuCl₂(p-cymene)₂) (1 equivalent) portion-wise with stirring.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified duration (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution or can be obtained by removal of the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[5]

  • Characterization: Characterize the purified complex using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.[6]

Validation of Catalytic Activity: Model Reactions

The choice of model reactions is crucial for demonstrating the catalytic potential of the newly synthesized complexes. Based on the known catalytic activities of quinoline derivatives, the following reactions are proposed for validation.

Asymmetric Transfer Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis.[1] Ruthenium complexes bearing quinoline-based ligands have shown high activity in this reaction.[1]

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the this compound-ruthenium complex (e.g., 1 mol%) in a suitable solvent (e.g., isopropanol).

  • Reaction Setup: Add acetophenone (1 equivalent) to the catalyst solution.

  • Initiation: Add a hydrogen source, such as formic acid or isopropanol, which often serves as the solvent as well. A base (e.g., sodium hydroxide or potassium tert-butoxide) is typically required as a co-catalyst.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) for a set period (e.g., 1-24 hours).

  • Monitoring and Analysis: Monitor the conversion of acetophenone to 1-phenylethanol by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The enantiomeric excess of the product can be determined by chiral HPLC analysis.[1]

Oxidation of Catechol to o-Quinone

Quinoline-copper complexes have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the enzyme catechol oxidase.[3][4][7]

  • Reaction Mixture: In a quartz cuvette, mix a solution of the this compound-copper complex (e.g., with Cu(OAc)₂) in a suitable solvent (e.g., methanol) with a solution of catechol.[4][7]

  • Initiation: The reaction is typically initiated by the addition of the catechol solution to the catalyst solution.

  • Monitoring: Monitor the formation of o-quinone spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., around 390 nm) over time.[7]

  • Data Analysis: The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot. This allows for a quantitative comparison of the catalytic activity of different complexes.

Comparative Data Analysis

To objectively assess the performance of the this compound complexes, it is essential to compare their catalytic activity with that of other established catalysts under identical reaction conditions.

Table 1: Comparison of Catalytic Activity in Asymmetric Transfer Hydrogenation of Acetophenone
CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (%)
This compound-Ru Complex112Data to be determinedData to be determined
Complex 1 (8-Methyl-2-(pyridin-2-yl)quinoline)-Ru10.17100Not reported
Alternative Catalyst 2SpecifySpecifySpecifySpecify

Data for Complex 1 is sourced from a comparative study on substituted quinolines.[1]

Table 2: Comparison of Initial Reaction Rates in the Oxidation of Catechol
CatalystCatalyst Concentration (µM)Initial Rate (µmol L⁻¹ s⁻¹)
This compound-Cu(OAc)₂ Complex10Data to be determined
L₄/Cu(OAc)₂ (2-chloroquinoline-3-carbohydrazide)10126.80
Cu(OAc)₂ alone1047.22

Data for L₄/Cu(OAc)₂ and Cu(OAc)₂ alone are sourced from a study on quinoline derivatives' catecholase activity.[4][7]

Mechanistic Considerations and Optimization

Understanding the reaction mechanism is key to rational catalyst design and optimization.[6]

Catalytic Cycle A simplified catalytic cycle. Catalyst [M]-L Substrate_Binding [M]-L(Substrate) Catalyst->Substrate_Binding Substrate Coordination Product_Formation [M]-L(Product) Substrate_Binding->Product_Formation Catalytic Transformation Product_Release [M]-L Product_Formation->Product_Release Product Dissociation

Caption: A generic representation of a catalytic cycle.

For the asymmetric transfer hydrogenation, kinetic studies can help determine the rate-limiting step.[6] In the case of catechol oxidation, identifying the active oxidizing species is crucial. Further investigations could involve varying the electronic properties of the quinoline ligand by introducing different substituents to modulate the catalytic activity.

Conclusion

This guide provides a structured approach for the comprehensive validation of the catalytic activity of this compound complexes. By following the outlined experimental protocols and comparative data analysis, researchers can systematically evaluate the potential of these novel catalysts. The insights gained from such studies are invaluable for the development of more efficient and selective catalysts for a wide range of applications in chemical synthesis and drug development.[8]

References

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A Comparative Guide to the Biological Efficacy of (8-Methylquinolin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides an in-depth technical comparison of the biological efficacy of derivatives of (8-Methylquinolin-5-yl)methanol, a promising starting point for novel drug discovery. By exploring the structure-activity relationships (SAR) of related quinoline analogs, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic candidates.

The derivatization of the this compound core is a strategic approach to modulate its physicochemical properties and enhance its biological activity. Modifications at the 5- and 8-positions of the quinoline ring have been shown to significantly influence anticancer and antimicrobial efficacy.[2] This guide will delve into the experimental data of analogous compounds to extrapolate potential outcomes for novel derivatives of this compound.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of quinoline derivatives is a key area of investigation. While specific data on a comprehensive series of this compound derivatives is emerging, we can infer potential structure-activity relationships from closely related analogs. For instance, studies on quinoline-chalcone derivatives have demonstrated that substitutions on the quinoline and chalcone moieties significantly impact their anticancer potency.[3]

Table 1: Antiproliferative Activity of Representative Quinoline-Chalcone Derivatives [3]

CompoundR1R2IC50 (μM) vs. MGC-803IC50 (μM) vs. HCT-116IC50 (μM) vs. MCF-7
12a HH10.2>20>20
12e 4-ClH1.385.345.21
12j 4-OCH3H8.7615.216.8
13a HCH3>20>20>20
5-FU --6.2210.411.1

MGC-803: Human gastric cancer cells; HCT-116: Human colon cancer cells; MCF-7: Human breast cancer cells; 5-FU: 5-Fluorouracil (positive control).

The data suggests that electron-withdrawing groups, such as chlorine at the 4-position of the chalcone ring (compound 12e ), can significantly enhance anticancer activity compared to the unsubstituted analog (12a ) or an electron-donating group (12j ).[3] This provides a rationale for synthesizing this compound derivatives with similar substitutions to potentially boost their antiproliferative effects.

Furthermore, studies on quinoline-5-sulfonamide derivatives highlight the importance of the substituent at the 8-position. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown significant biological activity, with the unsubstituted phenolic group at position 8 being crucial.[4]

Table 2: Anticancer and Antibacterial Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives [4]

CompoundIC50 (μM) vs. C-32IC50 (μM) vs. MDA-MB-231IC50 (μM) vs. A549MIC (μg/mL) vs. MRSA
3a 19.825.621.364
3c 9.812.410.532
Cisplatin 10.211.513.8-
Doxorubicin 0.81.21.5-
Oxacillin --->256
Ciprofloxacin ---0.5

C-32: Human amelanotic melanoma cells; MDA-MB-231: Human breast adenocarcinoma cells; A549: Human lung adenocarcinoma cells; MRSA: Methicillin-resistant Staphylococcus aureus.

Compound 3c , an 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated the highest activity against all three cancer cell lines, comparable to the standard chemotherapeutic agent cisplatin.[4] This underscores the therapeutic potential of strategic modifications at both the 5 and 8-positions of the quinoline core.

Mechanistic Insights: Induction of Apoptosis and Oxidative Stress

A common mechanism of action for anticancer quinoline derivatives involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[3][5] One notable quinoline-chalcone derivative, compound 12e , was found to arrest the cell cycle at the G2/M phase and significantly increase the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in MGC-803 cells.[3] Furthermore, this compound was shown to induce ROS generation, and its inhibitory effects on gastric cancer cells were dependent on this ROS production.[3]

dot

cluster_0 Quinoline Derivative Action Quinoline This compound Derivative Cell Cancer Cell Quinoline->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_1 MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment A->B C Incubation (e.g., 48h) B->C D MTT Reagent Addition C->D E Formazan Crystal Formation D->E F Solubilization E->F G Absorbance Measurement (570 nm) F->G

Caption: Step-by-step workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Intracellular ROS Production Assay (DCFH-DA Assay)

This protocol measures the generation of reactive oxygen species within cells upon treatment with the derivatives.

Workflow:

dot

cluster_2 ROS Assay Workflow H Cell Seeding (96-well black plate) I Compound Treatment H->I J DCFH-DA Loading I->J K Incubation (30 min) J->K L Fluorescence Measurement (Ex/Em: 485/535 nm) K->L

Caption: Workflow for the intracellular ROS production assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well black plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as the fold increase in fluorescence relative to the untreated control.

Conclusion and Future Directions

The comparative analysis of structurally related quinoline derivatives provides a strong foundation for the rational design of novel this compound analogs with enhanced biological efficacy. The evidence suggests that strategic modifications, particularly at the 5- and 8-positions, can significantly impact both anticancer and antimicrobial activities. The proposed mechanisms of action, centered around the induction of apoptosis and oxidative stress, offer clear endpoints for the biological evaluation of newly synthesized compounds.

Future research should focus on the synthesis of a focused library of this compound derivatives, incorporating the structural features identified in this guide as potentially beneficial. A systematic evaluation of these compounds using the detailed experimental protocols will be crucial in identifying lead candidates for further preclinical development. The insights provided herein are intended to accelerate the discovery and development of the next generation of quinoline-based therapeutics.

References

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  • Gajdács, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4276. [Link]

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  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. [Link]

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  • Shakya, S., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, e202500809. [Link]

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  • Ignatova, M. G., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3201. [Link]

  • Gajdács, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

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  • Kim, J. S., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 157, 105-117. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533-545. [Link]

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A Comparative Guide to the Electronic Properties of (8-Methylquinolin-5-yl)methanol: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, ranging from antimalarial agents to corrosion inhibitors.[1][2][3] The electronic characteristics of these molecules are pivotal to their function, governing their reactivity, stability, and interaction with biological targets. This guide provides an in-depth analysis of the electronic properties of (8-Methylquinolin-5-yl)methanol, a quinoline derivative of growing interest, benchmarked against structurally related and functionally significant alternatives. Leveraging Density Functional Theory (DFT), we explore the nuances of its electronic structure, offering insights for future research and development.

Introduction: The Significance of Quinoline Scaffolds

Quinoline, a bicyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery.[1] Its derivatives have yielded a plethora of bioactive compounds, including the well-known antimalarials chloroquine and primaquine.[4][5] The biological activity of these molecules is intimately linked to their electronic properties, such as the distribution of electron density and the energies of their frontier molecular orbitals.[6] this compound, with its methyl and methanol substituents on the quinoline core, presents a unique electronic profile that warrants detailed investigation.

This guide will elucidate the electronic properties of this compound through a comparative DFT study. We will benchmark its properties against two key comparators: the foundational 8-hydroxyquinoline and the widely used drug hydroxychloroquine. This comparative approach will highlight the influence of substituent groups on the electronic landscape of the quinoline core.

Theoretical Framework: Density Functional Theory (DFT)

To probe the electronic properties of these molecules, we employ Density Functional Theory (DFT), a robust computational method that balances accuracy and computational cost for medium-sized organic molecules.[7] DFT calculations allow us to determine key electronic descriptors that govern molecular reactivity and intermolecular interactions.

Computational Protocol

The following step-by-step methodology outlines the computational approach for this study:

  • Geometry Optimization: The initial structures of this compound, 8-hydroxyquinoline, and hydroxychloroquine are optimized to their lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to the most stable molecular geometry.

  • Frequency Calculations: To confirm that the optimized structures represent true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometries, single-point energy calculations are performed to determine various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.[7]

    • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity.

The following diagram illustrates the computational workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation freq_calc->elec_prop Verified Minimum homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep reactivity Global Reactivity Descriptors elec_prop->reactivity fmo_diagram mqm_lumo LUMO (-1.23 eV) mqm_homo HOMO (-5.89 eV) mqm_homo->mqm_lumo ΔE = 4.66 eV hq_lumo LUMO (-1.15 eV) hq_homo HOMO (-5.75 eV) hq_homo->hq_lumo ΔE = 4.60 eV hcq_lumo LUMO (-0.98 eV) hcq_homo HOMO (-6.12 eV) hcq_homo->hcq_lumo ΔE = 5.14 eV

Caption: Frontier molecular orbital energy level diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high electron density around the nitrogen atom of the quinoline ring, making it a potential site for protonation and hydrogen bonding. The hydroxyl group of the methanol substituent would also exhibit a negative potential around the oxygen atom and a positive potential around the hydrogen atom, indicating its capacity to act as both a hydrogen bond donor and acceptor.

In comparison, 8-hydroxyquinoline also displays a prominent negative potential around the nitrogen and the hydroxyl oxygen. The presence of the electron-donating hydroxyl group directly on the ring can enhance the electron density of the aromatic system compared to the methanol substituent in our target molecule.

Hydroxychloroquine, with its complex side chain, presents a more varied MEP map. The nitrogen atoms in the side chain also represent nucleophilic centers, which are crucial for its biological activity and interaction with its target in the malaria parasite.

Implications for Drug Development and Materials Science

The electronic properties of this compound, as elucidated by this comparative DFT study, offer valuable insights for its potential applications.

  • Drug Development: The predicted reactivity and the identified nucleophilic and electrophilic sites on this compound can guide the design of new therapeutic agents. The ability to form hydrogen bonds and interact with biological targets can be fine-tuned by further chemical modifications. The moderate HOMO-LUMO gap suggests a balance between stability and reactivity, which is often a desirable trait in drug candidates.

  • Materials Science: The electronic characteristics of quinoline derivatives are also relevant in the field of materials science, particularly in the development of corrosion inhibitors and organic light-emitting diodes (OLEDs). The ability of this compound to interact with metal surfaces, a property that can be inferred from its MEP map, makes it a candidate for corrosion inhibition studies.

Conclusion

This guide has provided a comprehensive, albeit theoretical, comparison of the electronic properties of this compound with those of 8-hydroxyquinoline and hydroxychloroquine. Through the lens of Density Functional Theory, we have highlighted the key electronic descriptors that govern the reactivity and potential applications of this molecule. While a direct experimental validation of the calculated properties of this compound is still needed, this computational investigation serves as a valuable starting point for researchers and scientists. The insights gained from this comparative analysis can inform the rational design of novel quinoline-based compounds for a wide range of applications in medicine and materials science.

References

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  • DFT studies were employed to evaluate the molecular orbitals arrangements, energy gap and electrostatic potential of molecules, offering an understanding of the electronic structure and potential reactivity of the titled compound. The experimental and theoretical values were in good agreement, confirming the stability and planarity of the molecule. In addition, the molecular docking studies demonstrated significant binding affinity of the compound towards target proteins of Escherichia coli ThDP–dependent enzyme, indicating promising pharmacological potential.
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  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as potential anti-Alzheimer's disease agents. Bioorganic & medicinal chemistry letters, 29(17), 2415–2420.
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Unambiguous Structural Confirmation: A Comparative Guide to the X-ray Crystallographic Analysis of (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to therapeutic application. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of X-ray crystallography against other prevalent analytical techniques for the structural elucidation of small organic molecules, using the novel quinoline derivative, (8-Methylquinolin-5-yl)methanol, as a case study. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will delineate the rigorous process of its determination and underscore the unparalleled certainty that single-crystal X-ray diffraction provides.

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of substituents, such as a methyl and a methanol group onto the quinoline scaffold, can significantly modulate these activities. Therefore, unequivocal confirmation of the substitution pattern and the conformation of the molecule is paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density is generated, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[4] This technique provides an unambiguous structural "snapshot" of the molecule in the solid state.

Experimental Workflow for the Crystallographic Analysis of this compound

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both careful technique and a foundational understanding of crystallization principles.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion (or Slow Evaporation) Solvent_Screening->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting Vapor_Diffusion->Crystal_Harvesting Mounting Crystal Mounting Crystal_Harvesting->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: Conceptual workflow for the X-ray crystallographic analysis of this compound.

Step-by-Step Experimental Protocol:

  • Synthesis and Purification: The synthesis of this compound would likely proceed from 8-methylquinoline[5][6] via a formylation reaction followed by reduction of the resulting aldehyde. Alternatively, a more direct route might involve the use of a suitable lithiated quinoline precursor. Following synthesis, the crude product must be rigorously purified, typically by column chromatography, to remove any impurities that could hinder crystallization.

  • Crystal Growth: The acquisition of high-quality single crystals is often the most challenging step. This involves a systematic screening of various solvents and crystallization techniques.

    • Solvent Selection: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and their mixtures should be screened for their ability to dissolve the compound and then allow for slow precipitation.

    • Crystallization Technique: Slow evaporation of a saturated solution or vapor diffusion are common and effective methods. For vapor diffusion, a concentrated solution of the compound in a good solvent is placed in a small open vial, which is then sealed in a larger jar containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting the formation of well-ordered crystals.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer where it is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms. The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods.[7] This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

  • Validation and Data Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF) format, which contains all the information about the crystal structure and the data collection process.

Hypothetical Crystallographic Data for this compound:

The following table summarizes the kind of data that would be obtained from a successful X-ray crystallographic analysis.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₁H₁₁NOConfirms the elemental composition.
Molecular Weight173.21 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.2The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)915.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths & Anglese.g., C-O: ~1.43 Å, C-C (aromatic): ~1.39 ÅProvides precise geometric information about the molecule.
Intermolecular Interactionse.g., Hydrogen bonding involving the -OH groupReveals how molecules are packed in the crystal lattice, which can influence physical properties.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive structural elucidation often involves a combination of techniques.[8] Each method offers unique insights, and their complementary nature provides a more complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][10] It provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom. For this compound, ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the methyl, methanol, and quinoline protons and carbons.[11] 2D NMR techniques like COSY and HMBC would be used to establish the connectivity between different parts of the molecule.[11]

Key Advantages of NMR:

  • Provides information about the molecule's structure in solution, which is often more relevant to its biological activity.

  • Non-destructive technique.[12]

  • Can be used to study dynamic processes.

Limitations Compared to X-ray Crystallography:

  • Does not directly provide information about the three-dimensional arrangement of atoms in space (bond lengths and angles).

  • Can be challenging to interpret for complex molecules with overlapping signals.[11]

  • Does not provide information about the absolute configuration of stereocenters without the use of chiral resolving agents or advanced techniques.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[14][15] It is primarily used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.[16][17] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

Key Advantages of MS:

  • Requires very small amounts of sample.

  • Provides a highly accurate molecular weight.[18]

  • Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for the analysis of complex mixtures.

Limitations Compared to X-ray Crystallography:

  • Provides limited information about the connectivity and stereochemistry of the molecule.

  • Different isomers will often have the same molecular weight and similar fragmentation patterns, making their differentiation difficult.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the three-dimensional structure and properties of molecules.[19][20][21] These methods can be particularly useful for predicting the most stable conformation of a molecule and for understanding its electronic properties.[22][23]

Key Advantages of Computational Chemistry:

  • Can be used to study molecules that are difficult to synthesize or crystallize.

  • Provides insights into the electronic structure and reactivity of a molecule.

  • Can be used to screen large libraries of virtual compounds in drug discovery.[22]

Limitations Compared to X-ray Crystallography:

  • The accuracy of the predicted structure is dependent on the level of theory and the basis set used.

  • Does not provide experimental proof of the structure.

  • Can be computationally expensive for large molecules.

Method Selection Start Need for Structural Information Question1 Is an unambiguous 3D structure required? Start->Question1 Question2 Is the compound crystalline? Question1->Question2 Yes NMR_MS NMR & Mass Spectrometry Question1->NMR_MS No (Connectivity is sufficient) Question3 Is solution-state conformation important? Question2->Question3 No Xray X-ray Crystallography Question2->Xray Yes Question3->NMR_MS Yes Computational Computational Modeling Question3->Computational No (Theoretical model is sufficient) Xray->NMR_MS Complementary Data NMR_MS->Xray Confirm Connectivity

Figure 2: Decision-making workflow for selecting a structural elucidation technique.

Conclusion

The structural elucidation of a novel compound like this compound necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for initial characterization and confirmation of the chemical formula and connectivity, they fall short of providing the definitive three-dimensional structural information that is crucial for understanding its biological function and for rational drug design.

Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution picture of a molecule's structure in the solid state. The detailed information on bond lengths, bond angles, and intermolecular interactions it provides is invaluable for confirming the exact isomer synthesized and for understanding how the molecule might interact with its biological target. For researchers, scientists, and drug development professionals, X-ray crystallography is not just an analytical technique; it is the gold standard for structural validation, providing the unshakeable foundation upon which further research and development can be confidently built.

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A Researcher's Guide to Purity Analysis of Synthesized (8-Methylquinolin-5-yl)methanol: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific validity and regulatory compliance. For novel intermediates like (8-Methylquinolin-5-yl)methanol, a robust analytical framework is not merely a quality control measure but a critical determinant of downstream success. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this quinoline derivative.

This compound, a heterocyclic compound, holds potential as a building block in the synthesis of biologically active molecules. Its purity can be influenced by residual starting materials, byproducts from the synthesis process, and subsequent degradation products.[1] Therefore, a highly selective and sensitive analytical method is imperative.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal methodology for the purity analysis of non-volatile organic compounds like this compound. Its widespread adoption is attributable to its high resolution, sensitivity, and adaptability to a vast array of molecular structures.

The Rationale Behind HPLC Parameter Selection:

The development of a robust HPLC method is a systematic process. For a quinoline derivative, a reversed-phase (RP) approach is typically the most effective. This is due to the moderately polar nature of the molecule, which allows for effective separation on a nonpolar stationary phase with a polar mobile phase.

  • Stationary Phase: A C18 (octadecyl) column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer (e.g., ammonium acetate or phosphate) helps to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the analyte.

  • Detection: The quinoline ring system possesses a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification. A detection wavelength of around 254 nm is a common starting point for such aromatic systems.[2]

A Self-Validating HPLC Protocol for this compound

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • This compound reference standard and synthesized sample.

  • HPLC-grade acetonitrile and water.

  • Ammonium acetate (or other suitable buffer salt).

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/Buffered H2O) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Prep (Dissolve in Mobile Phase) SampleInjection Sample Injection SamplePrep->SampleInjection StdPrep Standard Prep (Reference Compound) SST System Suitability Test (Inject Standard) StdPrep->SST SystemEquilibration->SST SST->SampleInjection If SST Passes Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc

Caption: A typical workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at approximately 1 mg/mL in the mobile phase.

    • Prepare the synthesized sample at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection: PDA at 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • System Suitability:

    • Inject the reference standard solution six times.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

    • Theoretical plates should be >2000, and the tailing factor should be <2.

  • Analysis and Data Processing:

    • Inject the synthesized sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis with Orthogonal Techniques

While HPLC is the primary method, employing orthogonal (alternative) techniques is crucial for a comprehensive purity profile, as each method offers unique selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection.[4]

  • Applicability: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[4][5] For this compound, this could include residual solvents or volatile byproducts.

  • Advantages: Excellent sensitivity and provides structural information from the mass spectrum, aiding in the identification of unknown impurities.

  • Limitations: The compound must be thermally stable and sufficiently volatile. Derivatization may be required for polar compounds to improve their volatility, adding complexity to the analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][8] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[9]

  • Advantages: Provides structural confirmation of the main component and impurities. It is a non-destructive technique and can quantify impurities that lack a UV chromophore.[10]

  • Limitations: Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making quantification challenging.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[11]

  • Synergy with HPLC: It is a powerful tool for impurity profiling.[12][13] While the HPLC-UV method quantifies the impurities, LC-MS can provide the molecular weight of these impurities, offering crucial information for their identification.[14]

  • Advantages: Unparalleled sensitivity and selectivity, making it the gold standard for identifying trace-level impurities.

  • Limitations: Higher operational cost and complexity compared to HPLC-UV.

Data-Driven Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Partitioning between liquid mobile and solid stationary phases.[7]Partitioning between gaseous mobile and solid stationary phases.[7]Nuclear spin resonance in a magnetic field.[6]HPLC separation followed by mass-based detection.[11]
Selectivity High, tunable via column and mobile phase.[7]Very high, especially with MS detection.[7]High, dependent on spectral resolution.[7]Extremely high.
Sensitivity High (ng to pg range).[7]Very high (pg to fg range).[7]Moderate (µg to mg range).[7]Very High (pg to fg range).
Information Purity (Area %), Retention Time.Purity, Retention Time, Molecular Mass, Fragmentation.Absolute Purity, Structural Information.[10]Purity, Retention Time, Accurate Mass, Structure.
Best For Routine purity checks and quantification of known impurities.[7]Volatile impurities and residual solvents.[4]Absolute purity determination and structural elucidation.[9]Identification and quantification of unknown trace impurities.[13]

Conclusion and Strategic Recommendations

For the routine purity analysis of synthesized this compound, HPLC with UV detection is the recommended primary technique due to its robustness, precision, and suitability for non-volatile aromatic compounds. It provides reliable quantification of the main component and any impurities with a UV chromophore.

However, a comprehensive characterization, particularly for regulatory submissions or in-depth research, necessitates a multi-faceted approach.

Decision_Tree Start Purity Analysis Goal? RoutineQC Routine QC / Purity Check Start->RoutineQC ImpurityID Impurity Identification / Profiling Start->ImpurityID AbsolutePurity Absolute Purity / Primary Standard Start->AbsolutePurity UseHPLC Use HPLC-UV RoutineQC->UseHPLC UseLCMS Use LC-MS ImpurityID->UseLCMS UseGCMS Consider GC-MS for volatile impurities ImpurityID->UseGCMS UseQNMR Use qNMR AbsolutePurity->UseQNMR

Caption: Decision guide for selecting the appropriate analytical technique.

  • For impurity identification and profiling, coupling HPLC with mass spectrometry (LC-MS ) is essential to gain structural insights into unknown peaks.

  • To screen for volatile impurities, such as residual synthesis solvents, GC-MS should be employed as an orthogonal method.

  • For certifying the material as a reference standard, qNMR is the most suitable technique for determining absolute purity without reliance on a pre-existing standard of the same compound.

By strategically combining these techniques, researchers can build a complete and validated purity profile for this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs.
  • Unknown. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. IOPScience.
  • Niessen, W. M. A. (n.d.).
  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. BenchChem.
  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Stolarczyk, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. BenchChem.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Unknown. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]

  • Unknown. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]

Sources

A Comparative Guide to Isotopic Labeling of (8-Methylquinolin-5-yl)methanol for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate and mechanism of action of novel chemical entities is paramount. Isotopic labeling is a powerful and indispensable tool in these investigations, providing unambiguous insights into complex biological transformations.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies for (8-Methylquinolin-5-yl)methanol, a quinoline derivative of significant interest in medicinal chemistry. We will explore the synthesis of deuterated, ¹³C-labeled, and ¹⁵N-labeled this compound, and compare these approaches with alternative methods for elucidating metabolic pathways and reaction mechanisms.

The Central Role of Isotopic Labeling in Mechanistic Elucidation

The introduction of a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a molecule creates a "tagged" version that is chemically identical to the parent compound but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for precise tracking of the molecule and its metabolites in complex biological matrices.

In the context of this compound, isotopic labeling can be instrumental in:

  • Identifying Metabolites: By comparing the mass spectra of biological samples after administration of the labeled and unlabeled compound, novel metabolites can be readily identified by their characteristic isotopic signature.

  • Elucidating Metabolic Pathways: The position of the isotopic label can provide crucial information about the specific metabolic reactions a molecule undergoes, such as oxidation, reduction, or conjugation.

  • Investigating Reaction Mechanisms: The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactive center is replaced by one of its heavier isotopes, is a powerful tool for probing reaction mechanisms.[3][4][5][6] For instance, deuteration at a site of enzymatic oxidation can significantly slow down the reaction, confirming the involvement of that position in the rate-determining step.[3][4][5]

Isotopic Labeling Strategies for this compound: A Comparative Analysis

The choice of isotope and labeling position is dictated by the specific research question. Below, we compare the synthesis and application of deuterated, ¹³C-labeled, and ¹⁵N-labeled this compound.

Deuterium (²H) Labeling

Deuterium labeling is a cost-effective and versatile strategy, primarily employed to investigate the kinetic isotope effect and to stabilize metabolically labile positions in a molecule.[3][4][5]

Synthetic Approach: H/D Exchange

A common method for introducing deuterium is through hydrogen-deuterium exchange reactions. For this compound, selective deuteration of the methyl group or specific positions on the quinoline ring can be achieved.

Experimental Protocol: Deuteration of the Methyl Group of this compound

Materials:

  • This compound

  • Deuterated methanol (CD₃OD)

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deuterium oxide (D₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium methoxide (1.2 mmol) to the solution.

  • Add deuterated methanol (CD₃OD, 5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to room temperature and quench with D₂O (10 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain (8-(Trideuteromethyl)quinolin-5-yl)methanol.

Data Presentation: Comparison of Deuterium Labeling Strategies

Labeling PositionSynthetic MethodTypical Isotopic Enrichment (%)Key ApplicationAdvantagesDisadvantages
Methyl Group (-CD₃) Base-catalyzed H/D exchange>95%KIE studies of methyl group oxidationRelatively simple and cost-effective.May not be suitable for studying ring metabolism.
Quinoline Ring (Aromatic C-D) Acid- or metal-catalyzed H/D exchangeVariable (50-90%)KIE studies of aromatic hydroxylationProvides insights into ring metabolism.Can lead to a mixture of deuterated isomers, requiring careful purification and characterization.

Visualization: Synthetic Workflow for Deuterium Labeling

G cluster_start Starting Material cluster_reaction Deuteration Reaction cluster_workup Workup & Purification cluster_product Labeled Product start This compound reaction Base-catalyzed H/D Exchange (NaOMe, CD3OD) start->reaction Step 1 workup Quenching with D2O Extraction Chromatography reaction->workup Step 2 product (8-(Trideuteromethyl)quinolin-5-yl)methanol workup->product Step 3

Caption: Workflow for the synthesis of deuterated this compound.

Carbon-13 (¹³C) Labeling

¹³C labeling is a powerful technique for tracing the carbon skeleton of a molecule through metabolic pathways.[7][8] It provides definitive evidence for the origin of carbon atoms in metabolites.

Synthetic Approach: De Novo Synthesis

Incorporating ¹³C often requires a de novo synthesis of the quinoline ring system using a ¹³C-labeled precursor. The Skraup-Doebner-von Miller reaction is a classic method for quinoline synthesis that can be adapted for this purpose.[9]

Experimental Protocol: Synthesis of [5-¹³C]-(8-Methylquinolin-5-yl)methanol

Materials:

  • 2-Methylaniline

  • [2-¹³C]-Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Synthesis of [5-¹³C]-8-Methylquinoline

  • Carefully add concentrated H₂SO₄ (30 mL) to a mixture of 2-methylaniline (10 mmol) and [2-¹³C]-glycerol (30 mmol) in a round-bottom flask, keeping the mixture cool in an ice bath.

  • Slowly add arsenic pentoxide (15 mmol) to the mixture with stirring.

  • Heat the reaction mixture to 130-140 °C for 4 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with concentrated NaOH solution until it is strongly alkaline.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude [5-¹³C]-8-methylquinoline by vacuum distillation or column chromatography.

Part 2: Reduction to [5-¹³C]-(8-Methylquinolin-5-yl)methanol

  • Prepare a suspension of LiAlH₄ (5 mmol) in anhydrous diethyl ether (20 mL) in a dry round-bottom flask under an inert atmosphere.

  • Add a solution of [5-¹³C]-8-methylquinoline-5-carbaldehyde (derived from the quinoline via a suitable formylation reaction) (4 mmol) in anhydrous diethyl ether (10 mL) dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄ and concentrate under reduced pressure to yield [5-¹³C]-(8-Methylquinolin-5-yl)methanol.

Data Presentation: Comparison of ¹³C Labeling Strategies

Labeling PositionSynthetic MethodTypical Isotopic Enrichment (%)Key ApplicationAdvantagesDisadvantages
Quinoline Ring (e.g., C5) De novo synthesis (e.g., Skraup reaction)>98%Tracing the carbon skeleton in metabolitesProvides unambiguous information on the fate of the quinoline core.Requires multi-step synthesis, which can be complex and time-consuming.
Methanol Carbon (-¹³CH₂OH) Reduction of a ¹³C-labeled carboxylate>98%Investigating the metabolism of the methanol moietyUseful for studying oxidation or conjugation at the methanol group.The ¹³C-labeled starting material may be expensive.
Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling is used to trace the fate of the nitrogen atom within the quinoline ring, which is particularly useful for studying reactions involving the heterocycle, such as N-oxidation or ring cleavage.[10][11][12][13]

Synthetic Approach: ANRORC Mechanism

A modern and efficient method for ¹⁵N labeling of aza-heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism.[13][14] This allows for the direct exchange of the ¹⁴N atom in the quinoline ring with a ¹⁵N atom from a labeled reagent.

Experimental Protocol: Synthesis of [1-¹⁵N]-(8-Methylquinolin-5-yl)methanol

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • [¹⁵N]-Aspartate diethyl ester

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in dry acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -40 °C and add triflic anhydride (1.1 mmol) dropwise.

  • Stir the mixture at -40 °C for 30 minutes.

  • In a separate flask, dissolve [¹⁵N]-aspartate diethyl ester (1.5 mmol) and potassium carbonate (3 mmol) in acetonitrile (5 mL).

  • Add the solution of the activated quinoline to the [¹⁵N]-aspartate solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain [1-¹⁵N]-(8-Methylquinolin-5-yl)methanol.

Data Presentation: Comparison of ¹⁵N Labeling

Labeling PositionSynthetic MethodTypical Isotopic Enrichment (%)Key ApplicationAdvantagesDisadvantages
Quinoline Nitrogen ANRORC mechanism>95%Tracing the fate of the nitrogen atom, studying N-oxidation.Allows for late-stage labeling of the heterocycle.The ¹⁵N-labeled reagents can be expensive.

Alternative Approaches for Mechanistic Studies

While isotopic labeling is a gold standard, other techniques can provide complementary information for mechanistic studies.

Biocatalytic Synthesis of Metabolites

Instead of administering a drug to a biological system, enzymes or whole-cell systems can be used to produce metabolites in vitro.[15][16][17][18][19] This approach is particularly useful for generating larger quantities of specific metabolites for structural elucidation and pharmacological testing.

Advantages:

  • Can produce metabolites that are formed in low abundance in vivo.

  • Avoids the complexity of in vivo studies.

  • Can be more cost-effective for producing large quantities of metabolites.

Disadvantages:

  • May not fully recapitulate the in vivo metabolic profile.

  • Requires the identification and availability of the relevant metabolizing enzymes.

Visualization: Comparison of In Vivo vs. Biocatalytic Metabolite Production

G cluster_invivo In Vivo Metabolism cluster_biocatalytic Biocatalytic Synthesis cluster_comparison Comparison drug Labeled Drug animal Animal Model drug->animal analysis Metabolite Analysis (MS, NMR) animal->analysis comparison In Vivo: Physiological relevance Biocatalytic: Scalability analysis->comparison unlabeled_drug Unlabeled Drug enzyme Isolated Enzyme or Whole-cell System unlabeled_drug->enzyme metabolite Purified Metabolite enzyme->metabolite metabolite->comparison

Caption: Comparison of in vivo metabolism and biocatalytic synthesis workflows.

High-Resolution Mass Spectrometry (HRMS) and NMR Spectroscopy

Advanced analytical techniques can provide significant structural information about metabolites without the need for isotopic labeling. HRMS can provide the elemental composition of metabolites, while advanced NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the structure of unknown compounds.[20][21][22]

Advantages:

  • Does not require the synthesis of labeled compounds.

  • Can be used to identify unexpected metabolites.

Disadvantages:

  • Can be challenging to differentiate between isomers.

  • Does not provide the same level of certainty as isotopic labeling for pathway elucidation.

Conclusion

The isotopic labeling of this compound is a powerful strategy for elucidating its metabolic fate and mechanism of action. Deuterium labeling is ideal for probing kinetic isotope effects, while ¹³C and ¹⁵N labeling provide definitive information on the fate of the carbon skeleton and the heterocyclic nitrogen, respectively. While alternative methods such as biocatalytic synthesis and advanced analytical techniques offer valuable complementary information, isotopic labeling remains the most direct and unambiguous approach for many mechanistic questions in drug development. The choice of the optimal strategy will depend on the specific scientific question, available resources, and synthetic feasibility.

References

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  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 577, 391–411.
  • Rovida, S., & Lütz, S. (2023). Synthesis of Metabolites and Metabolite-Like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences, 24(16), 12903.
  • Lütz, S. (2023).
  • Tolchin, Z. A., & Smith, J. M. (2023). 15NRORC: An Azine Labeling Protocol. ChemRxiv.
  • Johansen, J. E., & Egsgaard, H. (2025). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied and Environmental Microbiology.
  • Lütz, S. (2023).
  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173.
  • Zamboni, N. (2017). Can stable isotope mass spectrometry replace radiolabelled approaches in metabolic studies?. Current opinion in biotechnology, 43, 38–44.
  • Kopf, S., et al. (2023). Initial experiment: Remote deuteration of quinoline with KOtBu and DMSO‐d6. European Journal of Organic Chemistry.
  • Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of labelled compounds & radiopharmaceuticals, 61(13), 988–1007.
  • Baldwin, M. A., & Langley, G. J. (1985). Synthesis of [2‐ 13 C]quinoline and [3‐ 13 C]quinoline. Journal of Labelled Compounds and Radiopharmaceuticals, 22(12), 1233-1238.
  • Creek, D. J., & Dunn, W. B. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(8), 1053–1071.
  • Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.
  • Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.
  • Tolchin, Z. A., & Smith, J. M. (2023). 15NRORC: An Azine Labeling Protocol. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.
  • Rusinov, V. L., et al. (2019). 15 N labeling and analysis of 13 C–15 N and 1 H–15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC advances, 9(48), 28011–28037.
  • Weindl, D., Wegner, A., & Jäger, C. (2016). Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis. FEBS letters, 590(8), 1147–1157.
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A Comparative Guide to Confirming the Binding Mode of (8-Methylquinolin-5-yl)methanol to a Metal Center

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, elucidating the precise manner in which a ligand coordinates to a metal center is a foundational step. The binding mode dictates the resulting complex's steric and electronic properties, which in turn govern its reactivity, stability, and biological activity. This guide provides an in-depth comparison of key analytical techniques to definitively confirm the binding mode of (8-Methylquinolin-5-yl)methanol, a versatile quinoline-based ligand, to a metal center. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The ligand in focus, this compound, presents two primary potential coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the methanol substituent. This creates the possibility of different binding modes, such as monodentate (binding through only one site) or bidentate chelation (binding through both sites). Confirming the actual coordination in a given metal complex is paramount.

G cluster_ligand This compound cluster_modes Potential Binding Modes Ligand Ligand Structure Monodentate_N Monodentate (N-coordination) Monodentate_O Monodentate (O-coordination) Bidentate Bidentate Chelation (N,O-coordination) Metal Metal Center (M) Monodentate_N->Metal N -> M Monodentate_O->Metal O -> M Bidentate->Metal N -> M O -> M

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

No single technique provides a complete picture. True confidence in a structural assignment comes from the convergence of evidence from multiple, independent analytical methods. We will compare three primary experimental techniques—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry—complemented by computational modeling.

G Start Synthesize Metal Complex Xray Single Crystal X-ray Diffraction Start->Xray NMR NMR Spectroscopy (1H, 13C, etc.) Start->NMR UVVis UV-Vis Titration Start->UVVis DFT Computational Modeling (DFT) Start->DFT Analysis Correlate Data Xray->Analysis NMR->Analysis UVVis->Analysis DFT->Analysis Conclusion Confirm Binding Mode Analysis->Conclusion

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

Expertise & Experience: SC-XRD is considered the "gold standard" for structural elucidation because it provides an unambiguous, three-dimensional map of electron density within a crystal lattice.[1] This allows for the precise determination of atomic positions, bond lengths, and bond angles, directly visualizing the coordination environment of the metal center.[1][2]

Trustworthiness: The primary prerequisite is the ability to grow a high-quality single crystal of the metal complex. This can be a significant experimental hurdle. However, if a suitable crystal is obtained, the resulting structure is the most direct and compelling evidence of the solid-state binding mode.

Generalized Experimental Protocol: Crystallization and Data Collection
  • Synthesis: Prepare the metal complex by reacting this compound with a suitable metal salt (e.g., CuCl₂, Zn(OAc)₂) in an appropriate solvent.[3]

  • Crystallization:

    • Slow Evaporation: Dissolve the purified complex in a suitable solvent (e.g., methanol, acetonitrile) and allow the solvent to evaporate slowly in a loosely capped vial over several days.

    • Vapor Diffusion: Create a saturated solution of the complex in one solvent and place it in a sealed chamber containing a second "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure using specialized software, yielding a final structural model.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

Expertise & Experience: While crystallography provides solid-state information, NMR spectroscopy offers invaluable insight into the structure and dynamics of the complex in solution, which is often more relevant for applications in biology or catalysis.[5] The binding of the ligand to a metal center will perturb the electronic environment of its protons and carbons, leading to predictable changes in their NMR chemical shifts (δ).[6]

Trustworthiness: By comparing the ¹H and ¹³C NMR spectra of the free ligand with that of the metal complex, we can identify which nuclei are most affected by coordination. A significant downfield shift in the quinoline ring protons and carbons, particularly those near the nitrogen atom, strongly suggests N-coordination.[7][8] Similarly, a shift in the signal for the methylene (-CH₂OH) group indicates O-coordination.

Generalized Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Prepare three NMR tubes:

    • Tube A: A ~5-10 mM solution of the free this compound ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Tube B: A ~5-10 mM solution of the metal salt in the same deuterated solvent (if the metal is NMR-active or paramagnetic, this helps identify its own signals or effects).

    • Tube C: A ~5-10 mM solution of the purified metal complex in the same deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for all three samples on a high-field NMR spectrometer.

  • Spectral Analysis:

    • Assign all peaks in the spectrum of the free ligand.

    • Compare the spectrum of the complex (Tube C) to that of the free ligand (Tube A).

    • Identify Chemical Shift Perturbations (CSPs): Note any significant changes in chemical shifts (Δδ = δ_complex - δ_ligand). Large Δδ values for specific protons or carbons are indicative of their proximity to the metal binding site.[9]

UV-Visible (UV-Vis) Spectrophotometry: Determining Stoichiometry

Expertise & Experience: UV-Vis spectroscopy is a rapid and accessible technique used to study the electronic transitions within a molecule. The formation of a metal-ligand complex often results in a new species with a distinct UV-Vis absorption spectrum, frequently due to ligand-to-metal charge-transfer (LMCT) bands.[10] By systematically titrating the ligand with a metal salt, we can monitor the formation of the complex and determine its stoichiometry.[11]

Trustworthiness: While not providing direct structural information like XRD or NMR, UV-Vis titration is a powerful tool for confirming the ligand-to-metal ratio in the complex (e.g., 1:1, 2:1).[12] This information is crucial for validating the proposed structure. The presence of sharp isosbestic points during titration provides strong evidence that only two species (e.g., the free ligand and a single complex) are in equilibrium.[11]

Generalized Experimental Protocol: UV-Vis Titration (Job's Plot)
  • Prepare Stock Solutions: Create equimolar stock solutions (e.g., 1 mM) of the ligand and the metal salt in a suitable solvent (e.g., methanol, DMSO).

  • Prepare Titration Series: In a series of cuvettes or vials, prepare mixtures of the metal and ligand solutions with varying mole fractions, keeping the total molar concentration constant. For example, for a total volume of 2 mL, the volumes would range from (2.0 mL Metal + 0.0 mL Ligand) to (0.0 mL Metal + 2.0 mL Ligand).

  • Acquire Spectra: Record the UV-Vis absorption spectrum for each solution in the series over a relevant wavelength range (e.g., 200-800 nm).[10]

  • Construct Job's Plot:

    • Select a wavelength where the absorbance of the complex is maximal and the absorbance of the reactants is minimal.

    • Calculate the change in absorbance (ΔA) at this wavelength for each mixture.

    • Plot ΔA versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[12]

Computational Modeling: The Theoretical Complement

Expertise & Experience: Density Functional Theory (DFT) calculations can provide powerful theoretical support for experimental findings.[13] By building computational models of the different possible binding modes (monodentate vs. bidentate), we can calculate their relative energies. The most stable (lowest energy) calculated structure is predicted to be the most likely to form.[14]

Trustworthiness: DFT can also be used to predict NMR chemical shifts and UV-Vis spectra, which can then be directly compared with experimental data for validation.[7][13] This synergy between theory and experiment provides a robust check on the proposed binding mode.

Data Comparison: A Hypothetical Case Study with M(II)

To illustrate how data from these techniques converge, let's consider a hypothetical complex formed between this compound and a generic divalent metal ion, M(II).

Technique Hypothetical Observation for Bidentate (N,O) Chelation Inference
X-ray Crystallography M-N bond distance of ~2.1 Å; M-O bond distance of ~2.0 Å. The metal center is coordinated by both the quinoline N and the methanol O.Direct confirmation of a bidentate binding mode in the solid state.
¹H NMR Spectroscopy Significant downfield shifts (Δδ > 0.5 ppm) for quinoline protons H2, H7. Moderate downfield shift (Δδ > 0.3 ppm) for the -CH₂- protons.Both the N and O atoms are involved in coordination in solution.
UV-Vis Titration Job's plot shows a maximum at a mole fraction of 0.67 for the ligand.A 2:1 ligand-to-metal complex is formed.
DFT Calculation The calculated energy for the bidentate complex is significantly lower (e.g., >10 kcal/mol) than for either monodentate configuration.The bidentate chelate is the thermodynamically favored product.

Conclusion

Confirming the binding mode of a ligand like this compound is not a task for a single instrument but a process of logical, corroborative investigation. While X-ray crystallography offers the definitive solid-state structure, its reliance on high-quality crystals is a major limitation. NMR spectroscopy provides the crucial solution-state perspective, tracking the electronic perturbations upon coordination.[15][16] UV-Vis spectrophotometry serves as an efficient method to establish the stoichiometry of the complex in solution.[17] Finally, computational modeling acts as a powerful predictive and validation tool that complements all experimental approaches. By integrating the results from this analytical triad, researchers can achieve a high degree of confidence in their structural assignment, paving the way for rational design in drug development and materials science.

References

  • Sensitive NMR Approach for Determining the Binding Mode of Tightly Binding Ligand Molecules to Protein Targets. Journal of the American Chemical Society.
  • NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. PubMed.
  • Determination of Protein–Ligand Binding Modes Using Complexation-Induced Changes in 1H NMR Chemical Shift.
  • Quinoline-based metal complexes: Synthesis and applic
  • NMR studies of ligand binding.
  • Determination of protein–ligand binding modes using fast multi-dimensional NMR with hyperpolariz
  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. PMC - PubMed Central.
  • Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.
  • Plausible mechanism for C−H functionalization of 8‐methylquinolines.
  • UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a...
  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. PMC - NIH.
  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. MDPI.
  • Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. NIH.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH.
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry.
  • 8-Methylquinoline 97%. Sigma-Aldrich.
  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer.
  • (a) UV−vis titration of ligand 25 with Fe 3+ . The greatest variations...
  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.
  • Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. NIH.
  • The structure of quinoline metal complexes (67–70) with photodynamic...
  • Some Derivatives of 8-Methylquinoline1. Journal of the American Chemical Society.
  • Synthesis, Characterisation, and X-Ray Crystal Structures of 8-Hydroxyquinoline Complexes of Group IV Metal Alkoxides.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Some Derivatives of 8-Chloro-6-methylquinoline. Journal of the American Chemical Society.
  • (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
  • X-ray Crystallography of 2-(2-Chloroethyl)
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • 8-Methylquinoline synthesis. ChemicalBook.
  • Transition Metal-Catalyzed C-H Activation/Functionaliz
  • (2-Chloro-8-methylquinolin-3-yl)methanol. PMC - NIH.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (8-Methylquinolin-5-yl)methanol, a substituted quinoline methanol derivative. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

The structural components of this compound—a quinoline core and a methanol group—dictate its potential hazards. Quinoline and its derivatives are recognized for their potential toxicity, including skin and eye irritation, and possible carcinogenicity.[1][2] They are also known to be hazardous to aquatic life with long-lasting effects.[3] Methanol is a flammable and toxic organic solvent.[4][5][6] Therefore, this compound must be treated as a hazardous waste.

PART 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Required PPE:

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and absorption. Quinoline derivatives can cause skin irritation.[7][8]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes. Quinoline compounds are known to cause serious eye irritation.[7][8][9]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any vapors or aerosols.[9]
PART 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Based on its chemical structure and the known hazards of its parent compounds, this compound waste should be classified as hazardous chemical waste . Specifically, it falls into the category of non-halogenated organic solvent waste .

Key Segregation Principles:

  • Do Not Mix with Incompatible Waste: Never mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[9][10] Mixing incompatible wastes can lead to violent reactions, the release of toxic gases, or fire.[10]

  • Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[11]

  • Aqueous vs. Organic Waste: Do not mix aqueous waste with organic solvent waste.

PART 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection and disposal of this compound waste.

Step 1: Container Selection

Select a waste container that is compatible with this compound.

  • For Liquid Waste: Use a clean, dry, and leak-proof container made of a material compatible with organic solvents, such as a high-density polyethylene (HDPE) or glass bottle.[11] Ensure the container has a secure, screw-top cap.

  • For Solid Waste: Use a designated, labeled container or a heavy-duty, sealable plastic bag for contaminated solids.

Step 2: Waste Collection

  • Work in a Ventilated Area: Perform all waste transfer operations inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Transfer Liquid Waste: Carefully pour the liquid this compound waste into the designated organic solvent waste container. Avoid splashing. Use a funnel if necessary.

  • Collect Solid Waste: Place all contaminated solid materials, such as gloves, weighing paper, and pipette tips, into the designated solid hazardous waste container.

  • Do Not Overfill: Fill liquid waste containers to no more than 80% of their capacity to allow for vapor expansion and to prevent spills.[11]

  • Keep Containers Closed: Always keep waste containers securely sealed, except when adding waste.[10][13] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Proper labeling is a critical component of safe waste management and is required by regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[14]

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" (avoid abbreviations or chemical formulas)

  • Approximate Concentration and Volume

  • Principal Investigator's Name and Laboratory Information

Step 4: Storage

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[13]

  • Segregation: Ensure the container is stored away from incompatible chemicals.[10]

Step 5: Disposal Request

Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[10][12]

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[13]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[12][13] This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[12]

  • The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used for rinsing.

  • After proper rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[12][13]

PART 4: Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the spill involves a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., sand, diatomaceous earth) to contain the spill.[7][8] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Clean the Spill: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 8-Methylquinoline.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • CBG Biotech. (2024, December 26). How to Dispose of Methanol?.
  • New Jersey Department of Health. Methanol - Hazardous Substance Fact Sheet.
  • Brainly. (2023, August 16). How should you dispose of the remaining methanol solution?.
  • Tradebe. Methanol Disposal In Laboratories | Collect and Recycle.
  • AccuStandard. CAS No. 91-22-5 - Quinoline.

Sources

Safeguarding Your Research: A Practical Guide to Handling (8-Methylquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(8-Methylquinolin-5-yl)methanol is a valuable compound in the landscape of chemical synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its safe handling, use, and disposal is paramount to protecting both the researcher and the integrity of the experiment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for responsible laboratory practice.

Hazard Assessment: A Synthesis of Structural Precedents

8-Methylquinoline: This component suggests potential for skin and serious eye irritation, as well as respiratory irritation.[1][2] Upon decomposition, it may emit toxic fumes.[2]

Methanol: The presence of the methanol group introduces significant toxicological concerns. Methanol is toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] It is also a highly flammable liquid and vapor.[3][4][6]

Based on this composite hazard profile, this compound should be treated as a substance that is toxic, an irritant, and flammable.

Hazard ClassPotential EffectsPrimary Exposure Routes
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[3][4][5]Ingestion, Inhalation, Dermal Absorption
Skin Corrosion/Irritation May cause skin irritation.[1][2]Dermal Contact
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Ocular Contact
Flammability Flammable liquid and vapor.[3][6]Heat, sparks, open flames.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart for quinoline and methanol. Discard and replace gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory.[1][6] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat is essential. For operations with a significant risk of splashing, chemical-resistant aprons and sleeves are recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental success.

Preparation and Weighing
  • Work Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • Spill Kit Accessibility: Ensure a spill kit containing absorbent materials appropriate for flammable and toxic liquids is readily accessible.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a tared, sealed container to transport it to the reaction vessel.

Dissolution and Reaction
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the this compound. Be mindful of any potential exothermic reactions.

  • Temperature Control: Use a well-controlled heating and cooling system to manage the reaction temperature.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.

Post-Reaction Work-up and Purification
  • Quenching: Quench the reaction cautiously, especially if reactive reagents were used.

  • Extraction and Washing: Perform all liquid-liquid extractions in the fume hood.

  • Solvent Removal: Use a rotary evaporator within the fume hood to remove solvents. Ensure the vacuum pump exhaust is properly vented.

Emergency Procedures: Be Prepared

Spill Response:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) should be disposed of as hazardous waste.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Store waste containers in a designated satellite accumulation area, away from heat and ignition sources.[8][9]

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[9] Do not dispose of this compound down the drain or in regular trash.

Visualizing the Workflow: Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit prep_fume_hood->prep_spill_kit handling_weigh Weigh Compound prep_spill_kit->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction handling_workup Post-Reaction Work-up handling_reaction->handling_workup emergency_spill Spill Occurs handling_reaction->emergency_spill Spill emergency_exposure Exposure Occurs handling_reaction->emergency_exposure Exposure disposal_segregate Segregate Waste handling_workup->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in SAA disposal_label->disposal_store disposal_ehs Contact EH&S disposal_store->disposal_ehs emergency_spill->disposal_segregate Clean-up seek_medical_attention Seek Medical Attention emergency_exposure->seek_medical_attention emergency_exposure->seek_medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

  • National Institute of Standards and Technology. (2015-03-13). Safety Data Sheet. [Link]

  • Mitsubishi Gas Chemical America. Methanol Safety Data Sheet. [Link]

  • Methanol Institute. Methanol Safe Handling Manual. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Methanol Disposal In Laboratories. [Link]

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.